molecular formula CaH2I2O B7799291 Calcium iodide hydrate

Calcium iodide hydrate

Cat. No.: B7799291
M. Wt: 311.90 g/mol
InChI Key: XIRQETYMJRSWOH-UHFFFAOYSA-L
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Description

Calcium iodide hydrate is a useful research compound. Its molecular formula is CaH2I2O and its molecular weight is 311.90 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

calcium;diiodide;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Ca.2HI.H2O/h;2*1H;1H2/q+2;;;/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIRQETYMJRSWOH-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.[Ca+2].[I-].[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CaH2I2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physical Properties of Calcium Iodide Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical properties of calcium iodide hydrate (B1144303), intended for researchers, scientists, and professionals in drug development. Calcium iodide (CaI₂) is an ionic compound that readily absorbs moisture from the air, forming various hydrates, most commonly calcium iodide tetrahydrate (CaI₂·4H₂O) and calcium iodide hexahydrate (CaI₂·6H₂O).[1][2] Understanding the physical characteristics of these hydrated forms is crucial for their application in pharmaceuticals, chemical synthesis, and other research areas.[1][3]

General Properties

Calcium iodide and its hydrates are typically colorless to yellowish-white crystalline solids or powders.[2][4][5] They are known for their deliquescent nature, meaning they have a strong tendency to absorb moisture from the atmosphere and dissolve in it.[2][6] When exposed to air, they can slowly react with oxygen and carbon dioxide, leading to the formation of elemental iodine, which imparts a yellowish color.[2]

Quantitative Physical Data

The following tables summarize the key physical properties of anhydrous calcium iodide and its common hydrated forms. Note that some reported values for hydrates may reflect the properties of the anhydrous salt after dehydration upon heating.

Table 1: General and Molar Mass Properties

PropertyAnhydrous Calcium Iodide (CaI₂)Calcium Iodide Tetrahydrate (CaI₂·4H₂O)Calcium Iodide Hexahydrate (CaI₂·6H₂O)
Molecular Formula CaI₂[6][7]CaH₈I₂O₄[5]CaH₁₂I₂O₆[8][9]
Molar Mass 293.89 g/mol [6][7]365.95 g/mol [5][6][7]401.98 g/mol [8][9]
Appearance White solid[6][7]Colorless or light yellow hexagonal crystal or powder[5]Colorless to yellowish-white crystalline powder[2]

Table 2: Thermal and Density Properties

PropertyAnhydrous Calcium Iodide (CaI₂)Calcium Iodide Tetrahydrate (CaI₂·4H₂O)Calcium Iodide Hexahydrate (CaI₂·6H₂O)
Melting Point 779 °C[6]779 °C (dehydrated)42 °C (decomposes)[4][10][11]
Boiling Point 1100 °C[6][7]1100 °C[12]160 °C[4]
Density 3.956 g/cm³[6][7]2.55 g/cm³[1][4]N/A

Table 3: Solubility Data

PropertyAnhydrous Calcium Iodide (CaI₂)Calcium Iodide Hydrate (General)
Solubility in Water 64.6 g/100 mL (0 °C)[7][13]Freely soluble[4][10]
66 g/100 mL (20 °C)[7][13]
81 g/100 mL (100 °C)[7][13]
Solubility in Other Solvents Soluble in acetone (B3395972) and alcohols[7][13]Slightly soluble in ethanol (B145695) and acetone[2][4]
Insoluble in ether[2][14]Soluble in methanol[2][10]

Crystal Structure

Anhydrous calcium iodide possesses a rhombohedral crystal structure.[13] The hydrated forms, such as CaI₂·6.5H₂O and CaI₂·4H₂O, have distinct crystal structures that have been investigated.[15] The presence of water molecules in the crystal lattice significantly influences the physical properties of the compound.

Experimental Protocols

The determination of the physical properties of this compound involves standard laboratory procedures for characterizing crystalline solids. Below are generalized methodologies for key experiments.

Determination of Melting Point

The melting point of a hydrated salt can be determined using a capillary method with a melting point apparatus.[16][17]

Methodology:

  • Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.[18] The tube must be sealed if the sample is highly hygroscopic.[19]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heated block and a thermometer.[16]

  • Heating: The sample is heated at a controlled rate.[19] An initial rapid heating can be used to determine an approximate melting point, followed by a slower heating rate (e.g., 1-2 °C per minute) near the expected melting point for an accurate measurement.[16]

  • Observation: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[18] For a hydrated salt, decomposition may be observed instead of a clear melting point.[4]

Melting_Point_Determination cluster_prep Sample Preparation cluster_measurement Measurement A Dry and powder the This compound sample B Pack sample into a capillary tube (2-3 mm height) A->B C Seal tube if sample is highly hygroscopic B->C D Place capillary tube in melting point apparatus C->D E Heat at a controlled rate (e.g., 1-2 °C/min near MP) D->E F Observe sample through the viewfinder E->F G Record temperature range from first liquid to complete melting F->G

Diagram 1: Workflow for Melting Point Determination
Determination of Solubility

The solubility of this compound in water can be determined by measuring the saturation temperature of solutions with known concentrations.[20][21]

Methodology:

  • Solution Preparation: A known mass of this compound is dissolved in a known volume of distilled water in a test tube.[21]

  • Dissolution: The solution is heated gently with stirring until all the solid has dissolved.[20]

  • Crystallization Point: The solution is then allowed to cool slowly with continuous stirring. The temperature at which the first crystals appear is recorded as the saturation temperature for that concentration.[20]

  • Data Analysis: This process is repeated for several different concentrations. The results are used to construct a solubility curve by plotting solubility (in g/100 g of water) versus temperature.[21]

Solubility_Determination cluster_workflow Solubility Curve Construction A Prepare solutions of known concentration (mass of salt and water) B Heat each solution with stirring until all salt dissolves A->B C Cool the solution slowly while stirring B->C D Record the temperature at which the first crystals appear (saturation point) C->D E Repeat for multiple concentrations D->E F Plot solubility (g/100g water) vs. saturation temperature E->F

Diagram 2: Experimental Workflow for Solubility Determination
Determination of the Degree of Hydration

The number of water molecules per formula unit of calcium iodide can be determined by gravimetric analysis.

Methodology:

  • Initial Weighing: A clean, dry crucible is weighed accurately. A known mass of the hydrated calcium iodide is added to the crucible and weighed again.[22]

  • Heating: The crucible containing the hydrate is heated gently at first, then more strongly, to drive off the water of hydration.[23]

  • Cooling and Weighing: The crucible is cooled in a desiccator to prevent reabsorption of moisture and then weighed.[22]

  • Constant Mass: The heating, cooling, and weighing steps are repeated until a constant mass is achieved, indicating that all the water has been removed.[23]

  • Calculation: The mass of the water lost is determined by the difference between the initial and final masses. From this, the moles of water and the moles of anhydrous calcium iodide can be calculated to determine the formula of the hydrate.[22]

Hydration_Determination cluster_process Gravimetric Analysis for Water of Hydration A Weigh a known mass of This compound B Heat the sample to drive off water A->B C Cool in a desiccator and weigh B->C D Repeat heating and cooling until mass is constant C->D E Calculate moles of water lost and anhydrous salt D->E F Determine the ratio of moles of H₂O to moles of CaI₂ E->F

Diagram 3: Logical Flow for Determining the Formula of a Hydrate

References

A Comprehensive Technical Guide to Calcium Iodide Hydrate: CAS Numbers and Molecular Weights

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed overview of calcium iodide hydrate (B1144303), focusing on its various forms and their corresponding Chemical Abstracts Service (CAS) numbers and molecular weights. This document is intended for researchers, scientists, and professionals in drug development who require precise information for their work.

Introduction to Calcium Iodide and its Hydrates

Calcium iodide (CaI₂) is an ionic compound formed from calcium and iodine. It is a colorless, deliquescent solid that is highly soluble in water. In practical applications and under normal storage conditions, calcium iodide often exists in its hydrated forms, where each formula unit of calcium iodide is associated with a specific number of water molecules. The degree of hydration significantly affects the compound's physical properties, including its molecular weight. Accurate identification through CAS numbers is therefore critical for scientific and commercial purposes.

Quantitative Data Summary

The following table summarizes the CAS numbers and molecular weights for anhydrous calcium iodide and its common hydrated forms.

Chemical NameFormulaCAS NumberMolecular Weight ( g/mol )
Anhydrous Calcium IodideCaI₂10102-68-8293.89
Calcium Iodide Hydrate (unspecified)CaI₂·xH₂O71626-98-7293.89 (anhydrous basis)[1]
Calcium Iodide MonohydrateCaI₂·H₂O71626-98-7311.90[2][3]
Calcium Iodide TetrahydrateCaI₂·4H₂O13640-62-5365.95
Calcium Iodide HexahydrateCaI₂·6H₂O10031-31-9401.98[4][5]

Note: The CAS number 71626-98-7 is often used for this compound where the exact number of water molecules is not specified. Some suppliers may also associate it with the monohydrate or hexahydrate form.[3][6]

Methodologies for Characterization

The determination of the specific hydrated form of calcium iodide and its purity typically involves standard analytical techniques such as:

  • Thermogravimetric Analysis (TGA): To determine the water content by measuring the mass loss as the sample is heated.

  • Karl Fischer Titration: A specific method to quantify the water content in a sample.

  • X-ray Diffraction (XRD): To identify the crystalline structure, which differs between the anhydrous and various hydrated forms.

  • Elemental Analysis: To confirm the elemental composition of calcium and iodine.

Due to the straightforward nature of identifying these properties, detailed experimental protocols are not provided in this guide. Researchers should refer to standard analytical chemistry textbooks and pharmacopeial monographs for detailed methodologies.

Logical Relationship of Calcium Iodide Forms

The relationship between the different forms of calcium iodide is primarily based on the degree of hydration. The anhydrous form can become hydrated upon exposure to moisture, and the hydrated forms can be converted to the anhydrous form by heating.

G anhydrous Anhydrous CaI₂ (CAS: 10102-68-8) monohydrate Monohydrate CaI₂·H₂O (CAS: 71626-98-7) anhydrous->monohydrate + H₂O monohydrate->anhydrous - H₂O (heating) tetrahydrate Tetrahydrate CaI₂·4H₂O (CAS: 13640-62-5) monohydrate->tetrahydrate + 3H₂O tetrahydrate->monohydrate - 3H₂O (heating) hexahydrate Hexahydrate CaI₂·6H₂O (CAS: 10031-31-9) tetrahydrate->hexahydrate + 2H₂O hexahydrate->tetrahydrate - 2H₂O (heating)

Caption: Hydration and dehydration pathways of calcium iodide.

This guide provides essential technical data on the CAS numbers and molecular weights of calcium iodide and its hydrates, which is fundamental for accurate research and development activities.

References

A Technical Guide to the Synthesis and Preparation of Calcium Iodide Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and preparation of calcium iodide hydrate (B1144303) (CaI₂·xH₂O), a crucial inorganic compound with applications in pharmaceuticals, chemical synthesis, and materials science. This document details the primary synthesis methodologies, including neutralization reactions and an alternative displacement reaction. It presents detailed experimental protocols, quantitative data for process optimization, and visual representations of the synthetic workflows to aid in laboratory and pilot-scale production.

Introduction

Calcium iodide is an ionic compound of calcium and iodine, notable for its high solubility in water and hygroscopic nature, readily forming various hydrates.[1][2] In the pharmaceutical industry, it serves as a source of iodide for dietary supplements and in the formulation of medications, particularly for thyroid health.[2][3] Its utility extends to organic synthesis as a catalyst and reagent.[2] This guide focuses on the synthesis of calcium iodide hydrate, providing detailed procedures and quantitative data relevant to researchers and professionals in drug development and chemical manufacturing.

Synthesis Methodologies

The preparation of this compound can be broadly categorized into two primary approaches: the neutralization of a calcium base with hydroiodic acid and a displacement reaction involving iron(II) iodide.

Neutralization Reactions

The most common and straightforward methods for synthesizing calcium iodide involve the reaction of a calcium-containing base with hydroiodic acid (HI). The choice of the calcium precursor—calcium carbonate (CaCO₃), calcium oxide (CaO), or calcium hydroxide (B78521) (Ca(OH)₂)—depends on factors such as cost, availability, and desired reaction kinetics. The general principle is an acid-base neutralization that produces calcium iodide and water, with carbon dioxide as a byproduct in the case of calcium carbonate.[4]

The balanced chemical equations for these reactions are:

  • CaCO₃ + 2HI → CaI₂ + H₂O + CO₂[4]

  • CaO + 2HI → CaI₂ + H₂O

  • Ca(OH)₂ + 2HI → CaI₂ + 2H₂O[4]

Displacement Reaction from Iron(II) Iodide

An alternative synthesis route involves the initial preparation of iron(II) iodide (FeI₂) from iron filings and elemental iodine, followed by a displacement reaction with calcium hydroxide. This method avoids the direct use of hydroiodic acid.

The two-step process is as follows:

  • Fe + I₂ → FeI₂

  • FeI₂ + Ca(OH)₂ → CaI₂ + Fe(OH)₂[5]

The insoluble iron(II) hydroxide is then removed by filtration, leaving an aqueous solution of calcium iodide.[5]

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound.

Synthesis from Calcium Hydroxide and Hydroiodic Acid

This protocol describes the neutralization reaction between calcium hydroxide and hydroiodic acid to yield an aqueous solution of calcium iodide, from which the hydrate can be crystallized.

Materials:

  • Calcium hydroxide (Ca(OH)₂)

  • Hydroiodic acid (HI), 57% aqueous solution

  • Deionized water

  • pH meter or universal indicator paper

Procedure:

  • In a well-ventilated fume hood, prepare a slurry of calcium hydroxide in a beaker by adding a known quantity of Ca(OH)₂ to deionized water.

  • Slowly add a stoichiometric amount of hydroiodic acid to the calcium hydroxide slurry with continuous stirring. The reaction is exothermic.

  • Monitor the pH of the reaction mixture. Continue adding hydroiodic acid dropwise until the solution reaches a neutral pH (approximately 7.0).

  • Once the reaction is complete, filter the solution to remove any unreacted calcium hydroxide or other insoluble impurities.

  • The resulting clear, colorless to pale yellow solution is aqueous calcium iodide.

Synthesis via Iron(II) Iodide and Calcium Hydroxide

This method provides an alternative route to this compound without the direct use of hydroiodic acid.

Materials:

  • Iron filings (excess)

  • Elemental iodine (I₂)

  • Calcium hydroxide (Ca(OH)₂)

  • Deionized water

Procedure:

  • In a flask, combine excess iron filings with elemental iodine in deionized water.

  • Heat the mixture while stirring. The solution will initially turn red due to the formation of triiodide, then transition to a light brown color upon completion of the reaction to form iron(II) iodide. This typically occurs near the boiling point of water.

  • Slowly add calcium hydroxide to the iron(II) iodide solution, ensuring it does not become saturated. This will precipitate iron(II) hydroxide.

  • Filter the bluish-green precipitate of iron(II) hydroxide.

  • The resulting filtrate is an aqueous solution of calcium iodide.

Crystallization of Calcium Iodide Hydrates

The isolation of solid this compound from the aqueous solution is achieved through controlled crystallization. Different hydrates can be obtained by varying the concentration and temperature.

Procedure for Crystallization:

  • Take the aqueous calcium iodide solution obtained from one of the synthesis methods.

  • Concentrate the solution by heating to evaporate a portion of the water.

  • Cool the concentrated solution to induce crystallization. The specific temperature will determine the hydrate form obtained (see Table 2).

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of ice-cold deionized water to remove any surface impurities.

  • Dry the crystals under vacuum at a low temperature to prevent the loss of hydration water.

Purification of Calcium Iodide

For applications requiring high purity, further purification can be performed.

Procedure for Recrystallization:

  • Dissolve the crystalline this compound in a minimal amount of acetone (B3395972).

  • Dilute the solution with additional acetone and then evaporate the solvent. This drying process can be repeated.

  • Recrystallize the calcium iodide from a mixture of acetone and diethyl ether.

  • Store the purified crystals over a desiccant such as phosphorus pentoxide (P₂O₅) in a tightly sealed, light-resistant container, as calcium iodide is hygroscopic and light-sensitive.[6]

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and properties of calcium iodide and its hydrates.

Table 1: Physical and Chemical Properties of Calcium Iodide and its Hydrates

PropertyAnhydrous (CaI₂)Tetrahydrate (CaI₂·4H₂O)Hexahydrate (CaI₂·6.5H₂O)
Molar Mass ( g/mol ) 293.89[1]365.95[4]409.99
Appearance White crystalline solid[1]White to light yellow crystalline powderYellowish-white crystals[7]
Density (g/cm³) 3.956[4]--
Melting Point (°C) 779[4]-42 (decomposes)[5]
Boiling Point (°C) 1100[4]-160[5]
Solubility in Water Highly soluble[1]Highly solubleHighly soluble[7]

Table 2: Crystallization Conditions for Specific Calcium Iodide Hydrates

Hydrate FormCaI₂ Concentration (wt%)Crystallization Temperature (K)
CaI₂·6.5H₂O 69.7298
CaI₂·7H₂O 61.3233
CaI₂·8H₂O 53.7187
Data sourced from Hennings et al. (2025)[8]

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthesis and purification processes for this compound.

Synthesis_from_Hydroxide cluster_reactants Reactants cluster_reaction Synthesis cluster_purification Purification cluster_product Final Product CaOH2 Ca(OH)₂ Slurry Reaction Neutralization Reaction CaOH2->Reaction HI Hydroiodic Acid (HI) HI->Reaction Filtration1 Filtration Reaction->Filtration1 Remove Insolubles Evaporation Evaporation Filtration1->Evaporation Aqueous CaI₂ Crystallization Crystallization Evaporation->Crystallization Concentrated Solution Filtration2 Filtration Crystallization->Filtration2 Collect Crystals Drying Vacuum Drying Filtration2->Drying Product This compound Crystals Drying->Product

Caption: Synthesis of this compound via Neutralization.

Synthesis_from_Iron cluster_reactants1 Step 1: Reactants cluster_reaction1 Step 1: Synthesis cluster_reactants2 Step 2: Reactants cluster_reaction2 Step 2: Synthesis cluster_purification Purification & Isolation cluster_product Final Product Iron Iron Filings (Fe) Reaction1 Formation of FeI₂ Iron->Reaction1 Iodine Iodine (I₂) Iodine->Reaction1 FeI2_sol Aqueous FeI₂ Reaction1->FeI2_sol Reaction2 Displacement Reaction FeI2_sol->Reaction2 CaOH2 Ca(OH)₂ CaOH2->Reaction2 Filtration1 Filtration Reaction2->Filtration1 Remove Fe(OH)₂ Crystallization Crystallization Filtration1->Crystallization Aqueous CaI₂ Filtration2 Filtration Crystallization->Filtration2 Collect Crystals Drying Vacuum Drying Filtration2->Drying Product This compound Crystals Drying->Product

Caption: Synthesis of this compound via Displacement Reaction.

Conclusion

This technical guide has outlined the primary methods for the synthesis and preparation of this compound, providing detailed experimental protocols and relevant quantitative data. The neutralization of calcium bases with hydroiodic acid represents the most direct route, while the displacement reaction involving iron(II) iodide offers a viable alternative. The provided workflows and data tables serve as a valuable resource for researchers and professionals in the pharmaceutical and chemical industries, facilitating the consistent and high-purity production of this important compound. Careful control of reaction conditions and crystallization parameters is essential for obtaining the desired hydrate form and purity.

References

A Technical Guide to the Crystal Structure of Calcium Iodide Hydrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystal structures of various calcium iodide hydrates. The information presented is compiled from crystallographic studies and is intended to serve as a comprehensive resource for researchers in chemistry, materials science, and pharmaceutical development.

Introduction

Calcium iodide (CaI₂) is an ionic compound that readily forms hydrates upon crystallization from aqueous solutions. The inclusion of water molecules into the crystal lattice significantly influences the compound's physical and chemical properties. Understanding the precise arrangement of atoms in these hydrated forms is crucial for applications where control over solubility, stability, and hygroscopicity is paramount. This guide details the crystallographic parameters of several known calcium iodide hydrates, the experimental methods used for their characterization, and a generalized workflow for crystal structure determination.

Crystal Structure Data of Calcium Iodide Hydrates

The following tables summarize the key crystallographic data for anhydrous calcium iodide and its known hydrates. The data has been compiled from peer-reviewed scientific literature.

Table 1: Crystallographic Data for Anhydrous Calcium Iodide (CaI₂) and its Hydrates
CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)ZRef.
Anhydrous Calcium IodideCaI₂TrigonalP-3m14.534.537.2190901201[1]
Calcium Iodide OctahydrateCaI₂·8H₂OMonoclinicP2₁/c6.8431(14)13.567(3)12.593(3)9099.80(3)904
Calcium Iodide HeptahydrateCaI₂·7H₂OMonoclinicP2₁/c8.239(2)15.659(4)12.006(3)90109.52(3)904
Calcium Iodide Hexa-and-a-half-hydrateCaI₂·6.5H₂OMonoclinicC2/c16.755(5)8.162(8)17.878(5)90107.76(3)908[2]
Calcium Iodide TetrahydrateCaI₂·4H₂OMonoclinicP2₁/c6.825(9)7.846(2)9.6371(15)90110.47(12)902[3]

Note on CaI₂·4H₂O: The detailed atomic coordinates for calcium iodide tetrahydrate are not publicly available in the searched crystallographic databases. The provided lattice parameters and space group are from the original determination by Thiele and Putzas (1984).[3]

Table 2: Atomic Coordinates for Calcium Iodide Octahydrate (CaI₂·8H₂O)
AtomWyckoffxyzOccupancy
Ca14e0.2318(4)0.5000(2)0.1837(2)1
I14e0.2541(2)0.1788(1)0.0434(1)1
I24e0.2520(2)0.8236(1)0.3204(1)1
O14e0.021(2)0.4497(8)0.2982(9)1
O24e0.446(2)0.5516(8)0.3289(9)1
O34e0.428(2)0.3601(8)0.169(1)1
O44e0.038(2)0.6384(8)0.198(1)1
O54e-0.011(2)0.1085(9)0.279(1)1
O64e0.518(2)0.8893(9)0.088(1)1
O74e0.004(2)0.887(1)0.088(1)1
O84e0.511(2)0.1119(9)0.280(1)1

Data from Hennings, Schmidt, and Voigt (2014).

Table 3: Atomic Coordinates for Calcium Iodide Heptahydrate (CaI₂·7H₂O)
AtomWyckoffxyzOccupancy
Ca14e0.1929(2)0.2241(1)0.1287(1)1
I14e0.2838(1)0.0039(1)0.4048(1)1
I24e0.2173(1)0.4851(1)0.3524(1)1
O14e0.427(1)0.2081(5)0.0631(7)1
O24e-0.041(1)0.2396(5)0.1944(7)1
O34e0.339(1)0.3619(5)0.1818(7)1
O44e0.043(1)0.0862(5)0.1070(7)1
O54e0.320(1)0.1691(5)0.3220(7)1
O64e-0.004(1)0.3015(5)-0.0538(7)1
O74e0.007(1)0.5843(5)0.1130(7)1

Data from Hennings, Schmidt, and Voigt (2014).

Table 4: Atomic Coordinates for Calcium Iodide Hexa-and-a-half-hydrate (CaI₂·6.5H₂O)
AtomWyckoffxyzOccupancy
Ca18f0.5878(1)0.2646(2)0.1942(1)1
I18f0.3259(1)0.00000.0881(1)1
I28f0.8491(1)0.00000.3023(1)1
O18f0.5471(6)0.048(1)0.1105(5)1
O28f0.6279(6)0.482(1)0.1194(5)1
O38f0.7320(6)0.221(1)0.2023(5)1
O48f0.4491(6)0.297(1)0.1919(5)1
O58f0.5907(6)0.211(1)0.3297(5)1
O68f0.6300(6)0.039(1)0.2612(5)1
O74e0.50000.518(2)0.25000.5

Data from Thiele and Putzas (1984).[2]

Experimental Protocols

The crystallographic data presented in this guide were primarily determined using single-crystal X-ray diffraction (SCXRD). The following is a detailed description of the typical methodologies employed in such studies.

Crystal Growth

Single crystals of calcium iodide hydrates are typically grown from saturated aqueous solutions of calcium iodide. The specific hydrate (B1144303) form that crystallizes is dependent on the temperature of crystallization. For instance, crystals of CaI₂·8H₂O, CaI₂·7H₂O, and CaI₂·6.5H₂O can be obtained by slow evaporation or cooling of aqueous solutions at and below room temperature.

Single-Crystal X-ray Diffraction (SCXRD) Data Collection
  • Crystal Mounting: A suitable single crystal of the hydrate is selected and mounted on a goniometer head. To prevent dehydration or deliquescence, crystals are often coated in an inert oil (e.g., perfluoropolyether oil) and flash-cooled in a stream of cold nitrogen gas.

  • Diffractometer: Data is collected on a single-crystal X-ray diffractometer, typically equipped with a CCD or CMOS area detector. The X-ray source is usually a sealed tube or a microfocus source generating Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

  • Data Collection Strategy: A series of diffraction images are collected by rotating the crystal through a range of angles (e.g., φ and ω scans). The exposure time per frame and the total number of frames are optimized to ensure good data quality and completeness.

  • Data Processing: The collected diffraction images are processed to integrate the intensities of the Bragg reflections. This process includes background subtraction, Lorentz-polarization correction, and absorption correction (often performed empirically based on multi-scan data). The output is a list of reflection indices (h, k, l) and their corresponding intensities and standard uncertainties.

Structure Solution and Refinement
  • Space Group Determination: The crystal system and space group are determined from the symmetry of the diffraction pattern and the systematic absences of reflections.

  • Structure Solution: The initial crystal structure is solved using direct methods or Patterson methods, which provide the positions of the heavier atoms (in this case, Ca and I).

  • Structure Refinement: The structural model is then refined against the experimental diffraction data using full-matrix least-squares methods. This iterative process involves adjusting atomic coordinates, displacement parameters (isotropic or anisotropic), and site occupancy factors to minimize the difference between the observed and calculated structure factors. The positions of hydrogen atoms of the water molecules are often located from difference Fourier maps and refined with appropriate restraints.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the crystal structure of a hydrated salt using single-crystal X-ray diffraction.

experimental_workflow A Crystal Growth (e.g., from aqueous solution) B Single Crystal Selection & Mounting A->B C X-ray Diffraction Data Collection B->C D Data Processing (Integration, Scaling, Correction) C->D E Space Group Determination D->E F Structure Solution (Direct/Patterson Methods) E->F G Structure Refinement (Least-Squares) F->G G->F Iterative Refinement H Final Structural Model (Atomic Coordinates, etc.) G->H I Validation & Deposition (e.g., CCDC, ICSD) H->I

Caption: Workflow for Crystal Structure Determination by SCXRD.

Conclusion

This technical guide has summarized the available crystallographic data for anhydrous calcium iodide and its tetrahydrate, hexa-and-a-half-hydrate, heptahydrate, and octahydrate forms. The detailed experimental protocols for crystal growth and structure determination via single-crystal X-ray diffraction have also been outlined. The provided data and methodologies serve as a valuable resource for researchers working with calcium iodide and other hydrated inorganic salts, enabling a deeper understanding of their solid-state properties. Further research may focus on obtaining the detailed atomic coordinates for the tetrahydrate form and exploring the existence of other stable hydrates under different conditions of temperature and pressure.

References

Navigating the Solubility of Calcium Iodide Hydrate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Solubility Data

Precise, quantitative solubility data for calcium iodide hydrate (B1144303) in a broad spectrum of organic solvents is notably scarce in publicly available scientific literature. However, data for the anhydrous form of calcium iodide (CaI₂) can provide a valuable baseline for understanding its solubility characteristics. It is important to note that the presence of water of hydration is generally expected to decrease the solubility of a salt in non-polar organic solvents. Conversely, in polar, protic solvents such as alcohols, the hydrate's solubility may be comparable to or even slightly different than the anhydrous form due to complex solvent-solute interactions.

The following table summarizes the available quantitative solubility data for anhydrous calcium iodide in key organic solvents.

Table 1: Solubility of Anhydrous Calcium Iodide (CaI₂) in Select Organic Solvents

SolventTemperature (°C)Solubility ( g/100 g of solvent)
Methanol0116.4
10121.1
15123.7
20126.1
30131.2
40136.8
50142.2
60148.8
Acetone072.7
2089
40105.8
60119.8

Qualitative Solubility Information:

  • Ethanol: Calcium iodide is described as soluble in ethanol.

  • Ethyl Acetate: Calcium iodide is reported to be soluble in ethyl acetate.

Experimental Protocol for Determining Solubility

To empower researchers to ascertain the precise solubility of calcium iodide hydrate in specific organic solvents of interest, the following detailed experimental protocol, based on the isothermal equilibrium method, is provided.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound (of known hydration state)

  • Anhydrous organic solvent of interest (e.g., methanol, ethanol, acetone, tetrahydrofuran)

  • Constant temperature bath or incubator

  • Analytical balance

  • Vials with airtight caps

  • Magnetic stirrer and stir bars or a shaker

  • Syringe filters (chemically compatible with the solvent)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., ICP-MS for calcium, ion chromatography for iodide, or a validated titration method)

Procedure:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound and add it to a series of vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

    • Add a precise volume or weight of the chosen organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature bath or shaker set to the desired experimental temperature.

    • Continuously agitate the mixtures to facilitate the dissolution process.

    • Allow the system to equilibrate for a sufficient period. A minimum of 24-48 hours is recommended, but the exact time should be determined by preliminary experiments to ensure that the concentration of the dissolved salt in the supernatant no longer changes over time.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, cease agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a syringe.

    • Immediately filter the collected supernatant through a chemically compatible syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

    • Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the calibrated range of the analytical method to be used.

  • Quantitative Analysis:

    • Analyze the concentration of calcium or iodide ions in the diluted samples using a pre-calibrated and validated analytical method.

    • Perform the analysis in triplicate for each sample to ensure accuracy and precision.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original undiluted supernatant, taking into account the dilution factor.

    • Express the solubility in desired units, such as grams of solute per 100 grams of solvent ( g/100 g) or moles of solute per liter of solvent (mol/L).

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound is illustrated in the following diagram.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Weigh excess This compound B Add known volume/weight of organic solvent A->B C Incubate at constant temperature with agitation B->C D Allow to equilibrate (e.g., 24-48 hours) C->D E Withdraw supernatant D->E F Filter to remove undissolved solid E->F G Dilute sample for analysis F->G H Quantitative analysis (e.g., ICP-MS, IC) G->H I Calculate Solubility H->I

Caption: Workflow for the experimental determination of this compound solubility.

Hygroscopic nature of calcium iodide hydrate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Hygroscopic Nature of Calcium Iodide Hydrate (B1144303)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium iodide (CaI₂) is an inorganic ionic compound that is notable for its high solubility in water and its pronounced hygroscopic nature.[1][2][3] This technical guide provides a comprehensive overview of the hygroscopic properties of calcium iodide hydrate, a compound of significant interest in various industrial and research applications, including pharmaceuticals, analytical chemistry, and materials science.[4][5] Its ability to readily absorb moisture from the atmosphere makes it an effective desiccant but also presents challenges in handling and formulation.[4][5]

This document details the physicochemical properties of this compound, presents quantitative data on its interaction with atmospheric moisture, outlines detailed experimental protocols for its characterization, and discusses the implications of its hygroscopicity in the context of drug development and scientific research.

Physicochemical Properties of Calcium Iodide and Its Hydrates

Calcium iodide can exist in an anhydrous form as well as several hydrated states, such as the tetrahydrate and hexahydrate.[5] The anhydrous form is a colorless, deliquescent solid.[2] When exposed to air, it slowly reacts with oxygen and carbon dioxide, which can liberate free iodine and cause a faint yellow coloration in impure samples.[1][2][3] Its properties are generally similar to those of other related hygroscopic salts like calcium chloride.[2][3]

For ease of comparison, the key physicochemical properties of calcium iodide are summarized in the table below.

PropertyValueReferences
Chemical Formula CaI₂ (anhydrous)[2]
CaI₂·xH₂O (hydrate)
Molar Mass 293.89 g/mol (anhydrous)[2][4][6]
Appearance White to yellowish-white solid, crystalline powder, or lumps[1][4][7]
Density 3.956 g/cm³ (anhydrous)[2]
2.55 g/cm³[4][7]
Melting Point 779 °C (anhydrous)[2][6][8]
Boiling Point 1100 °C[1][2][8]
Solubility in Water Highly soluble: 66 g/100 mL (at 20 °C), 81 g/100 mL (at 100 °C)[2]
Other Solubilities Soluble in methanol, ethanol, acetone, and propanol; insoluble in ether[1][8]
Sensitivity Hygroscopic; sensitive to air, light, and moisture[7][9]

Hygroscopic Nature and Deliquescence

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment. Calcium iodide is described as a hygroscopic and deliquescent solid.[1][2][3] Deliquescence is a process where a substance absorbs so much moisture from the atmosphere that it dissolves in the absorbed water and forms a liquid solution. This transition occurs at a specific relative humidity known as the Deliquescence Relative Humidity (DRH).

The hygroscopic nature of calcium iodide makes it a useful drying agent or desiccant in laboratory settings.[4] However, this property also necessitates careful handling and storage in tightly sealed containers to prevent moisture absorption and subsequent degradation.[3][5]

Quantitative Hygroscopicity Data
Salt (for illustration)Temperature (°C)Deliquescence Relative Humidity (DRH) (%)Reference
CaCl₂·6H₂O25~28.5[10][11]

Experimental Protocols for Characterization

The hygroscopic properties of materials like this compound are primarily characterized by determining their water uptake as a function of relative humidity and identifying the critical humidity levels at which phase transitions occur. The following are standard experimental protocols used for such analysis.

Dynamic Vapor Sorption (DVS) Analysis

DVS is a gravimetric technique that measures the mass change of a sample as it is exposed to a controlled stream of gas with a specific relative humidity at a constant temperature.[12][13] It is widely used to determine water sorption and desorption isotherms, which provide crucial information about hygroscopicity, hydrate formation, and physical stability.[12][14]

Methodology:

  • Sample Preparation: An accurately weighed sample of this compound (typically 5-20 mg) is placed in the DVS instrument's microbalance pan.

  • Drying/Initial Equilibration: The sample is initially dried under a stream of 0% relative humidity (RH) carrier gas (e.g., dry nitrogen) until a stable mass is achieved. This establishes the dry mass of the sample.

  • Sorption Phase: The RH is increased stepwise (e.g., in 10% RH increments from 0% to 90%). At each step, the system holds the RH constant until the sample mass equilibrates (i.e., the rate of mass change over time, dm/dt , falls below a predefined threshold). The mass uptake is recorded continuously.

  • Desorption Phase: After reaching the maximum RH, the process is reversed. The RH is decreased stepwise back to 0% RH, and the mass loss is recorded at each step until equilibrium is reached.

  • Data Analysis: The change in mass at each RH step is plotted against the RH to generate sorption and desorption isotherms. The DRH is identified as the humidity at which a sharp, significant increase in mass occurs.[10]

Below is a workflow diagram for a typical DVS experiment.

DVS_Workflow cluster_prep Preparation cluster_exp Experiment Cycle cluster_analysis Data Analysis prep Weigh Sample load Load Sample into DVS prep->load dry Dry at 0% RH to Establish Dry Mass load->dry sorption Increase RH Stepwise (e.g., 0% -> 90%) dry->sorption desorption Decrease RH Stepwise (e.g., 90% -> 0%) sorption->desorption plot Plot Mass Change vs. RH desorption->plot isotherm Generate Sorption/ Desorption Isotherms plot->isotherm drh Determine DRH and Hydrate Stoichiometry isotherm->drh

Workflow for Dynamic Vapor Sorption (DVS) analysis.
Hygroscopic Gravimetric Analysis

This method determines the mass of absorbed water vapor by a dry sample after it has been held at a specific, constant relative humidity and temperature.[15][16] It is particularly useful for quality control and estimating the total content of soluble impurities in crystalline reagents.

Methodology:

  • Sample Preparation: A sample of this compound is thoroughly dried in a desiccator or vacuum oven to obtain the anhydrous form. An accurate mass of the dry sample is recorded.

  • Humidity Chamber Preparation: A constant humidity environment is created in a sealed chamber (e.g., a desiccator) using a saturated salt solution. The choice of salt determines the specific RH inside the chamber.

  • Exposure: The pre-weighed, dry sample is placed in the humidity chamber.

  • Equilibration and Measurement: The sample is left in the chamber for a set period (e.g., 24 hours) to allow it to equilibrate with the surrounding atmosphere. After equilibration, the sample is removed and immediately weighed again.

  • Calculation: The percentage of water absorbed is calculated using the formula: Water Absorption (%) = [(Final Mass - Initial Mass) / Initial Mass] x 100

Karl Fischer Titration

Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content in a sample.[17][18] It is based on a quantitative chemical reaction between water, iodine, and sulfur dioxide in the presence of a base and an alcohol.[18][19] This method is ideal for measuring the water content of hydrates or samples that have absorbed ambient moisture.

Methodology:

  • Apparatus Setup: The KF titrator, which consists of a sealed titration cell, burette, and platinum electrode, is assembled and protected from atmospheric moisture.[19]

  • Solvent Preparation: A suitable solvent (e.g., anhydrous methanol) is added to the titration cell. Any residual water in the solvent is neutralized by titrating with the Karl Fischer reagent until the endpoint is reached (the "pre-titration" step).

  • Sample Introduction: A precisely weighed amount of the this compound sample is quickly introduced into the conditioned titration vessel.

  • Titration: The sample is titrated with the Karl Fischer reagent. The reagent is added automatically until all the water in the sample has reacted. The endpoint is detected electrometrically by the platinum electrode.

  • Calculation: The volume of KF reagent consumed is used to calculate the water content of the sample based on the known water equivalence factor (F) of the reagent. Water Content (%) = [(Volume of KF Reagent (mL) x F (mg/mL)) / Sample Weight (mg)] x 100

The workflow for this protocol is visualized below.

KF_Titration_Workflow cluster_setup Setup cluster_measurement Measurement cluster_calc Calculation setup Assemble KF Titrator add_solvent Add Anhydrous Solvent to Titration Cell setup->add_solvent pre_titrate Pre-titrate Solvent to Remove Residual Water add_solvent->pre_titrate add_sample Introduce Sample into Titration Cell pre_titrate->add_sample weigh_sample Accurately Weigh CaI2 Hydrate Sample weigh_sample->add_sample titrate Titrate with KF Reagent to Endpoint add_sample->titrate record_vol Record Volume of KF Reagent Used titrate->record_vol calculate Calculate Water Content (%) record_vol->calculate

Workflow for Water Content Determination by Karl Fischer Titration.

Implications in Drug Development and Research

The hygroscopic nature of an active pharmaceutical ingredient (API) or excipient like calcium iodide has significant consequences for drug development, from formulation and manufacturing to packaging and storage.

  • Formulation Stability: The uptake of water can lead to physical changes (e.g., deliquescence, caking) or chemical degradation of the drug substance, affecting its efficacy and shelf life.

  • Manufacturing Processes: High hygroscopicity can cause problems during manufacturing, such as poor powder flow, agglomeration, and sticking to equipment, which impacts dose uniformity and product quality.

  • Bioavailability: Conversion of an anhydrous form of a drug to a hydrate can alter its solubility and dissolution rate, potentially impacting its bioavailability.[14]

  • Analytical Accuracy: The variable water content of a hygroscopic substance can lead to inaccuracies in weighing and the preparation of standard solutions.

  • Use as a Reagent: In chemical synthesis, calcium iodide's ability to absorb water can be beneficial, acting as an in-situ desiccant.[4] Conversely, its water content must be carefully controlled when it is used as a reactant in moisture-sensitive reactions.

The following diagram illustrates the logical relationships between the hygroscopic nature of calcium iodide and its practical implications.

Hygroscopicity_Implications cluster_challenges Challenges & Considerations cluster_applications Applications cluster_mitigation Mitigation / Control A Hygroscopic Nature of This compound B Physical Instability (Caking, Deliquescence) A->B C Chemical Degradation A->C D Manufacturing Issues (e.g., Poor Powder Flow) A->D E Altered Bioavailability (Hydrate Formation) A->E F Desiccant / Water Scavenger A->F G Controlled Storage (Low Humidity) B->G H Protective Packaging B->H I Formulation Design (e.g., with Excipients) B->I C->G C->H D->I

Implications of the hygroscopic nature of calcium iodide.

Handling and Storage

Given its sensitivity to moisture, air, and light, this compound must be handled and stored under controlled conditions to maintain its integrity.[9]

  • Storage: Store in a cool, dry, and well-ventilated place in tightly closed containers.[9]

  • Handling: Minimize exposure to the atmosphere during weighing and transfer. Use of a glove box or a controlled humidity environment is recommended for handling sensitive samples.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[9]

Conclusion

This compound is a highly hygroscopic and deliquescent material, a property that defines its applications and dictates its handling requirements. Understanding and quantifying its interaction with water vapor is essential for its use in pharmaceutical formulations, where stability and performance are paramount. The experimental protocols detailed in this guide, including Dynamic Vapor Sorption, gravimetric analysis, and Karl Fischer titration, provide robust methods for characterizing the hygroscopic nature of this and other similar materials. For drug development professionals and scientists, a thorough characterization of these properties is a critical step in ensuring product quality, stability, and efficacy.

References

Thermogravimetric Analysis of Calcium Iodide Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of calcium iodide hydrate (B1144303) (CaI₂·xH₂O). This document details the principles, experimental protocols, and data interpretation relevant to the thermal decomposition of this compound. It is designed to be a valuable resource for researchers and professionals involved in materials characterization, pharmaceutical development, and quality control.

Introduction to Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a powerful thermal analysis technique that measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere.[1][2][3] The resulting data is typically plotted as mass change versus temperature or time, providing valuable insights into the thermal stability, composition, and decomposition kinetics of materials.[1] For hydrated salts such as calcium iodide hydrate, TGA is particularly useful for determining the water of hydration and observing the subsequent decomposition of the anhydrous salt.

Thermal Decomposition of this compound

The thermal decomposition of this compound is expected to occur in distinct stages. The initial stage involves the loss of water molecules (dehydration) to form the anhydrous calcium iodide (CaI₂). At higher temperatures, the anhydrous salt may further decompose. The exact temperatures and mass losses associated with these events are critical parameters for characterizing the material.

Quantitative Data Summary

The following table summarizes the theoretical quantitative data for the thermal decomposition of a hypothetical calcium iodide hexahydrate (CaI₂·6H₂O).

Temperature Range (°C)Mass Loss (%) (Theoretical)Volatile ProductSolid Residue
Room Temperature - 20027.0H₂OCaI₂
> 779 (Melting Point)Decomposition dependent on atmosphereI₂ and other volatile speciesCaO (in oxidizing atmosphere)

Note: The decomposition of anhydrous CaI₂ at high temperatures is complex and highly dependent on the furnace atmosphere. In an inert atmosphere, it will melt and eventually vaporize. In an oxidizing atmosphere (like air), it can react with oxygen to form calcium oxide (CaO) and release iodine vapor.

Experimental Protocol for TGA of this compound

This section outlines a detailed experimental protocol for performing a TGA analysis of this compound.

3.1. Instrumentation

A standard thermogravimetric analyzer equipped with a sensitive microbalance, a furnace capable of reaching at least 1000°C, and a system for controlling the purge gas is required.

3.2. Sample Preparation

  • Ensure the this compound sample is representative of the bulk material.

  • Lightly grind the sample to a fine, uniform powder to ensure consistent heat transfer.

  • Accurately weigh approximately 5-10 mg of the sample into a clean, inert TGA crucible (e.g., alumina (B75360) or platinum).

3.3. TGA Instrument Parameters

ParameterRecommended Setting
Sample Mass 5 - 10 mg
Crucible Alumina (Al₂O₃) or Platinum (Pt)
Temperature Program
- Start TemperatureRoom Temperature (~25°C)
- End Temperature1000°C
- Heating Rate10°C/min
Purge Gas Nitrogen (N₂) or Air
Flow Rate 50 mL/min

3.4. Experimental Procedure

  • Tare the TGA balance with an empty crucible.

  • Place the crucible containing the weighed sample onto the TGA sample holder.

  • Close the furnace and start the purge gas flow.

  • Initiate the temperature program.

  • Record the mass loss as a function of temperature.

  • Once the experiment is complete, allow the furnace to cool to room temperature before removing the sample.

3.5. Data Analysis

  • Plot the percentage mass loss on the y-axis against the temperature on the x-axis to obtain the TGA curve.

  • Determine the onset and end temperatures for each mass loss step.

  • Calculate the percentage mass loss for each step.

  • Correlate the observed mass losses with the theoretical mass losses for the dehydration and decomposition reactions.

  • The first derivative of the TGA curve (DTG curve) can be plotted to precisely identify the temperatures of maximum mass loss rate for each step.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for performing a thermogravimetric analysis experiment.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run TGA Experiment cluster_analysis Data Analysis p1 Obtain Representative Sample p2 Grind to Uniform Powder p1->p2 p3 Weigh 5-10 mg of Sample p2->p3 i1 Select Crucible (Alumina/Pt) p3->i1 i2 Place Sample in TGA i1->i2 i3 Set Temperature Program & Purge Gas i2->i3 r1 Heat Sample at Controlled Rate i3->r1 r2 Continuously Measure Mass r1->r2 a1 Plot Mass vs. Temperature (TGA Curve) r2->a1 a2 Determine Mass Loss Stages a1->a2 a3 Calculate % Mass Loss a2->a3 a4 Correlate with Decomposition Reactions a3->a4

Caption: Workflow for Thermogravimetric Analysis.

Theoretical Decomposition Pathway of CaI₂·6H₂O

This diagram illustrates the theoretical signaling pathway for the thermal decomposition of calcium iodide hexahydrate.

Decomposition_Pathway cluster_dehydration Dehydration cluster_decomposition Decomposition (in Air) start CaI₂·6H₂O (s) intermediate CaI₂ (s) start->intermediate Heat (RT - 200°C) - 6H₂O (g) anhydrous CaI₂ (s) final CaO (s) anhydrous->final Heat (>779°C) + O₂ (g) - I₂ (g)

References

In-Depth Technical Guide to the Infrared (IR) Spectroscopy of Calcium Iodide Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practices involved in the infrared (IR) spectroscopic analysis of calcium iodide hydrate (B1144303) (CaI₂·nH₂O). This document details the vibrational characteristics of water molecules within the crystal lattice of calcium iodide, outlines experimental protocols for sample analysis, and presents the expected spectral data. This guide is intended to be a valuable resource for researchers utilizing IR spectroscopy for the characterization of hydrated compounds in pharmaceutical and chemical development.

Introduction to the Infrared Spectroscopy of Hydrated Salts

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When applied to hydrated salts such as calcium iodide, IR spectroscopy provides critical insights into the structure and bonding of water molecules within the crystal lattice. The vibrational frequencies of the water molecules are sensitive to their local environment, including the strength of hydrogen bonding to the anion and coordination to the cation.

The primary vibrational modes of water observed in an IR spectrum are:

  • O-H Stretching (ν) : These vibrations, typically occurring in the 3700-3000 cm⁻¹ region, are highly sensitive to hydrogen bonding. Stronger hydrogen bonds tend to broaden the absorption band and shift it to lower wavenumbers.

  • H-O-H Bending (δ) : This mode, also known as the scissoring mode, appears in the 1650-1600 cm⁻¹ region. Its position can also be influenced by the coordination environment of the water molecule.

By analyzing the position, shape, and intensity of these absorption bands, researchers can gain valuable information about the hydration state and the nature of water-ion interactions within the crystalline material.

Experimental Protocols

The hygroscopic nature of calcium iodide necessitates careful sample handling to obtain accurate and reproducible IR spectra. Two primary methods are recommended for the analysis of solid calcium iodide hydrate: Attenuated Total Reflectance (ATR)-FTIR and KBr Pellet Transmission FTIR.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is often the preferred method for hygroscopic or moist samples as it requires minimal sample preparation.

Methodology:

  • Instrument Preparation : Ensure the ATR crystal (typically diamond or zinc selenide) is clean and a background spectrum of the clean, empty crystal is recorded.

  • Sample Application : Place a small amount of the this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application : Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition : Collect the infrared spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio.

  • Cleaning : Thoroughly clean the ATR crystal after analysis.

KBr Pellet Transmission FTIR Spectroscopy

This traditional method involves dispersing the sample in a dry alkali halide matrix, typically potassium bromide (KBr), and pressing it into a transparent pellet.

Methodology:

  • Sample and KBr Preparation : Gently grind a small amount of this compound (approximately 1-2 mg) with spectroscopic grade, dry potassium bromide (approximately 100-200 mg) in an agate mortar. Perform this step in a low-humidity environment (e.g., a glove box or under a dry nitrogen purge) to minimize water absorption from the atmosphere.

  • Pellet Pressing : Transfer the ground mixture to a pellet die and press it under high pressure (typically 8-10 tons) for several minutes to form a translucent pellet.

  • Data Acquisition : Place the KBr pellet in the sample holder of the FTIR spectrometer and collect the spectrum. A background spectrum of a pure KBr pellet should be recorded for reference.

Spectral Data and Interpretation

The infrared spectrum of this compound is characterized by distinct absorption bands corresponding to the vibrational modes of the water of crystallization. While a definitive, publicly available high-resolution spectrum with detailed band assignments for a specific hydrate of calcium iodide is not readily found in the literature, the expected spectral features can be described based on the general principles of hydrated salt spectroscopy.

Table 1: Expected Infrared Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Vibrational ModeDescription
~3600 - 3000ν(O-H) - O-H StretchingA broad and often complex band resulting from the various hydrogen bonding environments of the water molecules within the crystal lattice. The breadth of this band is indicative of a range of hydrogen bond strengths.
~1630 - 1600δ(H-O-H) - H-O-H Bending (Scissoring)A sharp to moderately broad peak. Its position is sensitive to the coordination of the water molecules to the calcium cation.

Interpretation of Spectral Features:

The precise positions and shapes of the O-H stretching and H-O-H bending bands can provide information about the specific hydrate of calcium iodide being analyzed. Different hydrates (e.g., tetrahydrate, hexahydrate) will have distinct crystal structures, leading to unique vibrational spectra. The interaction between the water molecules, the Ca²⁺ cation, and the I⁻ anion influences the strength of the O-H bonds and the H-O-H bond angle, resulting in shifts in the observed absorption frequencies.

For comparison, the spectrum of anhydrous calcium iodide would not exhibit bands in these regions. The presence of these water-related bands is a clear indication of the hydrated form of the salt.

Experimental and Logical Workflow

The following diagram illustrates the logical workflow for the infrared spectroscopic analysis of this compound.

experimental_workflow Experimental Workflow for IR Spectroscopy of this compound cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Processing and Interpretation sample This compound Sample hygroscopic Hygroscopic Nature? sample->hygroscopic atr_prep Direct Application to ATR Crystal hygroscopic->atr_prep Yes kbr_prep Grind with Dry KBr in Inert Atmosphere hygroscopic->kbr_prep No (or controlled environment) atr_analysis ATR-FTIR Measurement atr_prep->atr_analysis kbr_analysis Transmission FTIR Measurement (KBr Pellet) kbr_prep->kbr_analysis spectrum Acquire IR Spectrum atr_analysis->spectrum kbr_analysis->spectrum background Background Subtraction spectrum->background peak_id Identify Vibrational Bands (O-H Stretch, H-O-H Bend) background->peak_id data_table Tabulate Peak Positions (cm⁻¹) peak_id->data_table interpretation Correlate with Hydration State and Crystal Structure peak_id->interpretation

Caption: Experimental Workflow for IR Spectroscopy of this compound.

Signaling Pathways and Molecular Interactions

The following diagram illustrates the key molecular interactions within the this compound crystal lattice that give rise to the observed infrared spectrum. The vibrational frequencies of the water molecules are influenced by their coordination to the calcium cation and hydrogen bonding to the iodide anions and other water molecules.

molecular_interactions Molecular Interactions in this compound cluster_vibrations Vibrational Modes (IR Active) Ca_ion Ca²⁺ Cation H2O H₂O Molecule Ca_ion->H2O Coordination H2O->H2O Hydrogen Bonding I_ion I⁻ Anion H2O->I_ion Hydrogen Bonding OH_stretch O-H Stretch (ν) H2O->OH_stretch gives rise to HOH_bend H-O-H Bend (δ) H2O->HOH_bend gives rise to

Caption: Molecular Interactions Influencing the IR Spectrum of this compound.

Conclusion

Infrared spectroscopy is an indispensable tool for the characterization of this compound. By carefully preparing the sample and analyzing the resulting spectrum, researchers can obtain detailed information about the hydration state and the molecular environment of water within the crystal lattice. This technical guide provides the foundational knowledge and protocols necessary to perform and interpret these measurements effectively. For detailed quantitative analysis, it is recommended to consult spectral databases or perform experimental work to obtain high-resolution spectra of the specific this compound of interest.

The Dichotomy of Iodine: A Technical Guide to the Research Applications of Calcium Iodide Hydrate and Calcium Iodate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical reagents, calcium iodide and its oxidized counterpart, calcium iodate (B108269), present a fascinating dichotomy. While both serve as crucial sources of iodine, their applications in research, particularly in drug development and organic synthesis, diverge significantly. This technical guide elucidates the distinct roles of calcium iodide hydrate (B1144303) and calcium iodate, providing an in-depth analysis of their properties, experimental applications, and underlying mechanisms. While calcium iodide hydrate often serves as a fundamental source of iodide ions for various chemical transformations, it is calcium iodate that has garnered more attention in recent research for its specific catalytic and pharmacological activities.

This compound: A Foundational Reagent

This compound (CaI₂·xH₂O) is a highly water-soluble ionic compound primarily utilized as a source of iodide ions in a variety of chemical contexts. Its hygroscopic nature also lends it to applications as a desiccant. While extensive, detailed research protocols featuring this compound are not as prevalent in contemporary literature as those for its iodate counterpart, its fundamental role in synthesis and as a nutritional supplement is well-established.

Physicochemical Properties

A summary of the key physicochemical properties of calcium iodide is presented in Table 1.

PropertyValueReferences
Molecular Formula CaI₂·xH₂O[1][2]
Molecular Weight 293.89 g/mol (anhydrous)[1][2]
Appearance White to yellowish-white crystalline solid[1][3]
Solubility Highly soluble in water, soluble in acetone (B3395972) and alcohols.[3][4]
Melting Point 779 °C (anhydrous)[1]
Density 3.956 g/cm³ (anhydrous)[4]

Table 1: Physicochemical Properties of Calcium Iodide

Core Applications in Research

The primary research applications of this compound stem from its identity as a simple, effective iodide donor.

  • Organic Synthesis: Calcium iodide can be used as a reagent for the synthesis of other iodine-containing compounds.[1][5] It can participate in halogen exchange reactions and as a source of iodide in various organic transformations.[3][6] The calcium cation can also act as a mild Lewis acid.[7]

  • Pharmaceutical Formulations: It serves as a source of iodine in pharmaceutical preparations, particularly for thyroid treatments and as an iodine supplement to prevent deficiency.[1][2]

  • Analytical Chemistry: Calcium iodide is employed as a reagent in certain analytical methods.[1][2]

Due to the general nature of its applications, specific, novel experimental protocols for this compound are less frequently published in cutting-edge research. Its role is often that of a fundamental building block or a straightforward reagent.

Calcium Iodate: A Compound of Specific Research Interest

In contrast to the more foundational role of calcium iodide, calcium iodate (Ca(IO₃)₂) has been the subject of more specific and detailed research, demonstrating its utility as a catalyst in organic synthesis and as a targeted pharmacological agent.

Catalytic Applications in Organic Synthesis

Recent research has highlighted the potential of calcium iodate as an inexpensive, stable, and recyclable catalyst for the synthesis of heterocyclic compounds like quinoxalines.[8][9] The catalytic activity is attributed to the dual role of its constituent ions: the calcium ion acts as a Lewis acid, while the iodate ion has oxidative properties.[8]

This protocol is adapted from the work of Kalhor et al. (2023).[9]

Materials:

  • Aryl-1,2-diamine

  • 1,2-diketone

  • Calcium iodate (Ca(IO₃)₂) nanoparticles (3 mol%)

  • Ethanol (B145695)

  • TLC plates

  • Filtration apparatus

Procedure:

  • To a solution of aryl-1,2-diamine (1.11 mmol) and 1,2-diketone (1.01 mmol) in ethanol (5 mL), add calcium iodate nanoparticles (0.01 g).[10]

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, filter the mixture to recover the catalyst.

  • Add cold water to the filtrate to precipitate the quinoxaline (B1680401) product.

  • Filter the precipitate and wash with a cold ethanol/water mixture to yield the pure product.[11]

Quantitative Data: The use of calcium iodate as a catalyst has been shown to result in high product yields (up to 97%) with short reaction times (3-20 minutes) under mild conditions.[9]

ReactantsCatalyst Loading (mol%)SolventTime (min)Yield (%)
o-phenylenediamine, Benzil3Ethanol397
4-methyl-o-phenylenediamine, Benzil3Ethanol398
4-chloro-o-phenylenediamine, Benzil3Ethanol595

Table 2: Synthesis of Quinoxaline Derivatives using Calcium Iodate Catalyst. [9]

The proposed mechanism for the calcium iodate-catalyzed synthesis of quinoxalines involves a multi-step process.

G Diketone 1,2-Diketone IntermediateA Intermediate (A) (Activated Carbonyl) Diketone->IntermediateA Ca²⁺ (Lewis Acid) CaIO3 Ca(IO₃)₂ CaIO3->IntermediateA SchiffBase Schiff Base (B) IntermediateA->SchiffBase Nucleophilic attack & Oxidation (IO₃⁻) Diamine Aryl-1,2-diamine Diamine->IntermediateA H2O_1 H₂O SchiffBase->H2O_1 CyclizedIntermediate Cyclized Intermediate SchiffBase->CyclizedIntermediate Intramolecular nucleophilic attack H2O_2 H₂O CyclizedIntermediate->H2O_2 Quinoxaline Quinoxaline CyclizedIntermediate->Quinoxaline Oxidative elimination

Caption: Catalytic cycle of quinoxaline synthesis.

Pharmacological Applications: Thyroid Research

Calcium iodate has been investigated for its role in thyroid function, particularly as a prophylactic agent against the uptake of radioactive iodine.

The following is a generalized protocol based on a study investigating the efficacy of calcium iodate as a radioiodine blocker in rats.[12][13]

Animals:

  • Laboratory rats (e.g., Wistar)

Materials:

  • ¹³¹I solution

  • Calcium iodate (Ca(IO₃)₂) solution

  • Potassium iodate (KIO₃) solution (for comparison)

  • Whole-body counter for small animals

Procedure:

  • Administer a tracer dose of ¹³¹I to the rats.

  • Two hours post-¹³¹I administration, orally administer a solution of stable calcium iodate. A control group should receive a placebo, and another group can be administered potassium iodate for comparison.[13]

  • Monitor the whole-body retention (WBR) of ¹³¹I at 24 hours and subsequently for a period of up to 14 days using a whole-body counter.[13]

  • Compare the ¹³¹I retention in the calcium iodate-treated group to the control and potassium iodate groups to determine the blocking efficacy.

Results: Studies have shown that calcium iodate is as effective as potassium iodate in blocking the thyroidal uptake of radioiodine.[12] This is a significant finding, as calcium iodate may offer advantages in terms of shelf life and stability.

The primary role of iodide, supplied by either calcium iodide or calcium iodate, in the thyroid is its incorporation into thyroid hormones. This process is part of a complex signaling pathway regulated by Thyroid Stimulating Hormone (TSH).

G Iodide Iodide (I⁻) from Bloodstream NIS Na⁺/I⁻ Symporter (NIS) Iodide->NIS Thyrocyte Thyroid Follicular Cell NIS->Thyrocyte Iodide Uptake T3_T4 T₃ & T₄ Thyrocyte->T3_T4 Release into Bloodstream FollicleLumen Follicle Lumen Thyrocyte->FollicleLumen Iodide Efflux (via Pendrin) TPO Thyroid Peroxidase (TPO) TG Thyroglobulin (Tg) TPO->TG MIT_DIT MIT & DIT TG->MIT_DIT MIT_DIT->T3_T4 Coupling T3_T4->Thyrocyte Endocytosis FollicleLumen->TPO

Caption: Iodide pathway in thyroid hormone synthesis.

Applications in Animal Nutrition

Calcium iodate is widely used as a source of iodine in animal feed to prevent iodine deficiency disorders.[14][15] Research in this area has provided quantitative data on the effects of calcium iodate supplementation on animal health and productivity.

A study on laying hens investigated the effects of varying levels of supplemental calcium iodate on egg quality and iodine accumulation.[16][17]

Experimental Groups:

  • Control group with a basal diet.

  • Treatment groups with the basal diet supplemented with increasing concentrations of calcium iodate.

Parameters Measured:

  • Productive performance (egg production, feed intake, etc.)

  • Egg quality parameters (eggshell strength, calcium and phosphorus content)

  • Blood indices (serum hormone levels)

  • Iodine content in eggs

Quantitative Findings: Supplementation with calcium iodate was found to influence eggshell quality and the iodine content of the eggs.

Iodine in Diet (mg/kg)Eggshell Strength (N)Eggshell Calcium (%)Egg Iodine Content (µ g/egg )
0.74 (Control)35.536.8215
3.1338.237.1489
5.5737.137.3723
8.1136.837.5956
10.6536.537.81189
12.9436.238.11422

Table 3: Effect of Dietary Calcium Iodate on Egg Parameters in Laying Hens. [16][17]

Conclusion

This compound and calcium iodate, while chemically related, exhibit distinct profiles in their research applications. This compound serves as a versatile and fundamental source of iodide ions, essential for a wide range of synthetic and physiological processes. Its utility is broad, though specific, novel research applications are less commonly detailed in the literature.

Conversely, calcium iodate has emerged as a compound of significant interest in specialized research areas. Its dual functionality as a Lewis acid and oxidizing agent has been effectively harnessed in catalytic organic synthesis. Furthermore, its efficacy as a radioiodine uptake inhibitor demonstrates its potential in targeted pharmacological applications. For researchers and drug development professionals, understanding the nuanced differences between these two iodine-containing calcium salts is crucial for selecting the appropriate reagent to achieve specific experimental and therapeutic goals. Future research may further delineate the applications of both compounds, potentially uncovering new catalytic or biological activities for this compound that are currently underexplored.

References

Calcium Iodide Hydrate as a Potential Iodine Source in Animal Feed: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The use of calcium iodide hydrate (B1144303) as a primary iodine source in animal feed is not well-documented in scientific literature, and it does not appear to be a commonly approved or utilized feed additive for livestock. This technical guide provides a comprehensive overview based on the known chemical properties of calcium iodide, comparative data from other iodine sources, and established experimental protocols for evaluating iodine additives in animal nutrition. The significant information gaps regarding its stability, bioavailability, and safety in this specific application are highlighted throughout this document.

Introduction: The Critical Role of Iodine in Animal Nutrition

Iodine is an essential trace mineral for all animals, playing a pivotal role in the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3). These hormones are fundamental regulators of metabolism, energy production, growth, and development.[1] Iodine deficiency can lead to severe health issues in livestock, including goiter (enlargement of the thyroid gland), reduced growth rates, poor feed efficiency, reproductive failure, and impaired neurological development in offspring.[2] To prevent these deficiencies, animal feed is routinely supplemented with a source of iodine.

While calcium iodate (B108269) is the most commonly used source of iodine in the animal feed industry due to its stability, this paper explores the theoretical application of calcium iodide hydrate. This document will delve into its chemical properties, potential challenges, and the experimental frameworks required to evaluate its efficacy and safety as a viable iodine supplement for livestock.

Chemical Properties of Iodine Sources

The suitability of an iodine compound for use in animal feed is heavily dependent on its chemical and physical properties, particularly its stability during feed processing and storage, and its bioavailability to the animal. The most common forms of iodine supplementation in animal feed are calcium iodate and potassium iodide.

Table 1: Comparative Properties of Iodine Sources

PropertyThis compound (CaI₂·xH₂O)Calcium Iodate Anhydrous (Ca(IO₃)₂)Potassium Iodide (KI)
Appearance White, deliquescent solid[3]White to off-white crystalline powder[4]White crystalline solid
Iodine Content (%) ~75% (anhydrous basis)~65%[4]~76%
Solubility in Water Highly soluble[3]Sparingly soluble[4]Highly soluble
Hygroscopicity Highly hygroscopic (deliquescent)[1][5]Low hygroscopicity[4]Hygroscopic
Stability in Air Unstable; reacts with oxygen and CO₂ to release free iodine[1][3]Stable[4]Unstable; prone to oxidation
Stability to Heat Likely unstableHigh thermal stability[4]Unstable

The inherent properties of this compound present significant challenges for its use in animal feed. Its high solubility and hygroscopicity make it prone to absorbing moisture from the feed and the environment, leading to caking and uneven distribution in the feed mixture.[1][5] More critically, its reaction with air to release free iodine indicates poor stability, which would result in a loss of the essential nutrient and potential interactions with other feed components.[1][3] This contrasts sharply with calcium iodate, which is favored for its low hygroscopicity and high stability during feed processing methods like pelleting and extrusion.[4]

Iodine Metabolism and Signaling Pathway

The metabolic pathway of iodine is primarily centered around the thyroid gland and the production of thyroid hormones.

Iodine_Metabolism Ingestion Dietary Iodine (e.g., Calcium Iodide) GI_Tract Gastrointestinal Tract Ingestion->GI_Tract Digestion Bloodstream Bloodstream (as Iodide, I⁻) GI_Tract->Bloodstream Absorption Thyroid Thyroid Gland Bloodstream->Thyroid Uptake Tissues Peripheral Tissues Bloodstream->Tissues Transport Kidneys Kidneys Bloodstream->Kidneys Filtration T4 Thyroxine (T4) Thyroid->T4 Synthesis T3 Triiodothyronine (T3) Thyroid->T3 Synthesis Tissues->T3 Conversion of T4 to T3 Urine Urine (Excretion) Kidneys->Urine T4->Bloodstream Secretion T3->Bloodstream Secretion

Caption: Overview of Iodine Metabolism in Animals.

Once ingested, iodide is absorbed from the gastrointestinal tract into the bloodstream. The thyroid gland actively takes up iodide from circulation, a process that can be inhibited by certain goitrogenic compounds found in some feed ingredients (e.g., rapeseed meal).[6] Within the thyroid, iodide is oxidized and incorporated into tyrosine residues of the protein thyroglobulin to form the precursors of thyroid hormones. These are then coupled to form T4 and T3, which are stored in the thyroid follicle and released into the bloodstream as needed. The majority of circulating T3 is derived from the deiodination of T4 in peripheral tissues.

Experimental Protocols for Evaluation of Iodine Sources

To rigorously assess the suitability of a novel iodine source like this compound for animal feed, a series of standardized experimental protocols must be employed.

Stability Analysis in Feed Premix and Complete Feed

This protocol is designed to determine the stability of this compound under conditions simulating feed manufacturing and storage.

Stability_Analysis_Workflow Start Prepare Vitamin-Mineral Premix with This compound Storage Store Premix under Controlled Conditions (Temperature, Humidity) Start->Storage Feed_Production Incorporate Premix into Complete Feed Start->Feed_Production Sampling_Premix Sample Premix at Time 0, 1, 3, 6 months Storage->Sampling_Premix Analysis_Premix Analyze Iodine Content (ICP-MS) Sampling_Premix->Analysis_Premix End Compare Iodine Loss to Control (Calcium Iodate) Analysis_Premix->End Processing Subject Feed to Pelleting/Extrusion Feed_Production->Processing Sampling_Feed Sample Feed Post-Processing and during Storage Processing->Sampling_Feed Analysis_Feed Analyze Iodine Content (ICP-MS) Sampling_Feed->Analysis_Feed Analysis_Feed->End

Caption: Workflow for Iodine Stability Analysis.

Methodology:

  • Premix Preparation: Prepare a standard vitamin-mineral premix, incorporating this compound at a known concentration. A parallel premix with calcium iodate serves as the control.

  • Storage Conditions: Store aliquots of the premixes in open and closed containers at various temperatures (e.g., 25°C, 40°C) and humidity levels (e.g., 50%, 75% RH) to simulate different storage environments.

  • Feed Processing: Incorporate the premixes into a complete feed formulation. Process the feed using common manufacturing techniques such as pelleting or extrusion, which involve heat and pressure.

  • Sampling: Collect samples of the premixes and the final feed at regular intervals (e.g., 0, 1, 3, and 6 months) during storage and immediately after processing.

  • Iodine Analysis: Determine the total iodine concentration in the samples using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) after alkaline digestion.[7] The loss of iodine over time and due to processing is calculated and compared between the this compound and calcium iodate groups.

Bioavailability Study in a Ruminant Model (e.g., Dairy Cows)

This protocol aims to determine the proportion of iodine from this compound that is absorbed and utilized by the animal.

Methodology:

  • Animal Selection and Acclimation: Select a group of healthy, non-lactating dairy cows and acclimate them to a basal diet with a known low iodine concentration.

  • Experimental Design: Employ a crossover design where animals receive the basal diet supplemented with either this compound or calcium iodate for a specific period (e.g., 14 days), followed by a washout period and then the alternate treatment.

  • Sample Collection: Conduct total collection of urine and feces for the last 5 days of each treatment period. Collect blood samples at regular intervals.

  • Iodine Analysis: Analyze the iodine content in feed, feces, urine, and blood serum using ICP-MS.[8]

  • Bioavailability Calculation: Apparent bioavailability is calculated as: (Iodine Intake - Fecal Iodine Excretion) / Iodine Intake * 100

Table 2: Hypothetical Data for Iodine Bioavailability in Dairy Cows

ParameterBasal Diet+ this compound+ Calcium Iodate
Iodine Intake (mg/day) 105050
Fecal Iodine (mg/day) 21215
Urinary Iodine (mg/day) 73532
Apparent Bioavailability (%) -7670
Performance and Tissue Deposition Study in a Poultry Model (e.g., Broilers)

This protocol evaluates the effect of this compound on growth performance and the extent of iodine deposition in edible tissues.

Methodology:

  • Experimental Groups: Randomly assign day-old broiler chicks to dietary treatment groups: a control diet (no added iodine), and diets supplemented with graded levels of iodine from either this compound or calcium iodate.

  • Performance Metrics: Record body weight, feed intake, and feed conversion ratio (FCR) weekly for the duration of the trial (e.g., 35 days).

  • Tissue Sampling: At the end of the trial, euthanize a subset of birds from each group and collect samples of blood, thyroid gland, liver, and pectoral muscle.

  • Iodine Analysis: Determine the iodine concentration in the collected tissues using ICP-MS.[9]

Table 3: Hypothetical Data from a Broiler Performance and Tissue Iodine Study

ParameterControl1 mg/kg I (CaI₂)1 mg/kg I (Ca(IO₃)₂)
Final Body Weight (g) 220022102205
Feed Conversion Ratio 1.651.641.65
Thyroid Iodine (µg/g) 50250230
Liver Iodine (µg/kg) 208075
Muscle Iodine (µg/kg) 154540

Regulatory Status and Safety Considerations

The European Food Safety Authority (EFSA) and the U.S. Food and Drug Administration (FDA) have established regulations for the use of iodine compounds in animal feed. The approved sources are primarily calcium iodate and potassium iodide.[10][11] Calcium iodide is not explicitly listed as an approved iodine source for livestock feed in major jurisdictions.

Safety Concerns:

  • User Safety: Iodides are known to be skin and respiratory irritants.[12]

  • Animal Safety: While essential, excessive iodine intake can be toxic to animals, leading to hyperthyroidism and other health issues.[2] The high solubility and potential for rapid absorption of calcium iodide could increase the risk of acute toxicity if not managed carefully.

  • Consumer Safety: Iodine from animal feed can be transferred to animal products like milk and eggs.[8] Regulatory bodies set maximum levels for iodine in feed to prevent excessive iodine intake by humans consuming these products.[10]

Conclusion and Future Directions

Based on its known chemical properties, this compound appears to be a suboptimal source of iodine for animal feed compared to the industry standard, calcium iodate. Its hygroscopicity and instability in the presence of air are significant disadvantages that would likely lead to substantial losses of iodine during feed manufacturing and storage, as well as potential feed quality issues.

While there is a theoretical possibility that its high solubility could lead to greater bioavailability, this is undocumented in livestock and may be outweighed by its poor stability. There is a clear lack of research on the use of this compound in animal nutrition. To properly evaluate its potential, future research should focus on:

  • Stabilization Technologies: Investigating microencapsulation or other coating technologies to improve the stability of this compound in feed premixes.

  • In Vivo Studies: Conducting comprehensive stability, bioavailability, and performance trials in key livestock species (e.g., poultry, swine, ruminants) following the protocols outlined in this paper.

  • Toxicological Evaluation: Performing detailed safety studies to determine the maximum tolerated levels and to assess any potential adverse effects in target animals.

  • Regulatory Assessment: If efficacy and safety are demonstrated, pursuing regulatory approval from bodies like EFSA and the FDA would be a necessary step for commercial application.

Until such data is available, calcium iodate remains the more reliable and scientifically supported choice for iodine supplementation in animal feed.

References

The Role of Calcium Iodide Hydrate in Early Photographic Processes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of calcium iodide hydrate (B1144303) in the foundational principles of photography, with a particular focus on the wet plate collodion (B3344781) process. While historical records predominantly cite the use of potassium, ammonium, and cadmium iodides, the chemical principles governing the use of soluble iodides make calcium iodide a viable and historically plausible component in the sensitization of photographic emulsions. This document synthesizes known chemical data, outlines detailed experimental protocols adapted for the use of calcium iodide hydrate, and visualizes the key chemical pathways.

Introduction to Iodide Salts in Photography

In the nascent era of photography, the creation of a light-sensitive surface was paramount. The discovery that silver halides, particularly silver iodide (AgI), were sensitive to light and could form a latent image was a pivotal moment. To form this silver iodide within the photographic emulsion—typically a collodion or paper matrix—a soluble iodide salt was required. This "salting" agent would be introduced into the matrix, which was then sensitized by immersion in a silver nitrate (B79036) solution.

Calcium iodide (CaI₂), and its hydrated forms, served as one such source of iodide ions. Its high solubility in the alcohols and ethers used to create collodion made it a suitable candidate for this process. The primary role of this compound was to provide a controlled and uniform distribution of iodide ions throughout the collodion layer, which upon reaction with silver nitrate, would precipitate fine, light-sensitive silver iodide crystals.

Quantitative Data

The physical and chemical properties of calcium iodide are crucial for its application in photographic processes. The following tables summarize key quantitative data.

Table 1: Physical and Chemical Properties of Calcium Iodide
PropertyValueReference
Molecular FormulaCaI₂
Molar Mass (Anhydrous)293.89 g/mol
Molar Mass (Tetrahydrate)365.95 g/mol
AppearanceWhite to pale yellow solid
Melting Point779 °C
Boiling Point1100 °C
Density (Anhydrous)3.956 g/cm³
Table 2: Solubility of Calcium Iodide in Various Solvents
SolventTemperature (°C)Solubility ( g/100 mL)Reference
Water064.6
Water2066
Water10081
Acetone-Soluble
Alcohols-Soluble

The Wet Plate Collodion Process: An Adapted Protocol Utilizing this compound

The following is a detailed experimental protocol for the wet plate collodion process, adapted to incorporate the use of this compound. This protocol is based on well-established historical recipes, substituting calcium iodide for the more commonly cited iodide salts.

Materials and Reagents
  • Substrate: Clean glass plate

  • Collodion: USP Plain Collodion

  • Solvents: Ethanol (95%), Diethyl Ether

  • Salting Agents: this compound (CaI₂·xH₂O), Cadmium Bromide (CdBr₂)

  • Sensitizing Solution: Silver Nitrate (AgNO₃) in distilled water (9% w/v)

  • Developer: Ferrous Sulfate (B86663) (FeSO₄), Glacial Acetic Acid, Ethanol, Distilled Water

  • Fixer: Sodium Thiosulfate (Na₂S₂O₃) in distilled water

  • Varnish: Sandarac gum, Lavender oil, Ethanol

Experimental Workflow

The overall workflow of the wet plate collodion process can be broken down into several key stages, each involving specific chemical transformations.

experimental_workflow cluster_preparation Plate Preparation cluster_sensitization Sensitization (in Darkroom) cluster_exposure Image Capture cluster_development Development (in Darkroom) cluster_fixing Fixing and Finishing a Clean Glass Plate b Coat with Salted Collodion a->b Application c Immerse in Silver Nitrate Bath b->c d Formation of Silver Halides c->d Precipitation e Expose to Light in Camera d->e f Latent Image Formation e->f Photochemical Reaction g Apply Ferrous Sulfate Developer f->g h Reduction of Silver Ions g->h Chemical Amplification i Immerse in Sodium Thiosulfate Fixer h->i j Remove Unexposed Silver Halides i->j Dissolution k Wash, Dry, and Varnish j->k

Caption: Experimental workflow for the wet plate collodion process.

Preparation of Salted Collodion (Adapted for Calcium Iodide)
  • Prepare the Iodizing Solution:

    • In a light-safe container, dissolve 4 grams of this compound and 2 grams of Cadmium Bromide in 100 mL of 95% Ethanol. Gentle warming may be necessary to fully dissolve the salts.

  • Prepare the Collodion Solution:

    • In a separate larger, light-safe container, mix 120 mL of USP Plain Collodion with 80 mL of Diethyl Ether.

  • Combine the Solutions:

    • Slowly add the iodizing solution to the collodion solution while gently swirling. The resulting mixture is the "salted collodion."

  • Ripening:

    • Allow the salted collodion to "ripen" in a cool, dark place for several days to a week. During this time, the solution will change in color and viscosity, indicating its readiness for use.

Sensitization of the Collodion Plate

This and all subsequent steps must be performed under safelight conditions.

  • Coating the Plate: In a dust-free environment, pour a pool of the salted collodion onto the center of a clean glass plate. Tilt the plate to ensure an even coating, pouring any excess back into the bottle.

  • Sensitizing Bath: Once the collodion is tacky, immerse the plate in a 9% silver nitrate solution for 3-5 minutes. The reaction between the calcium iodide and silver nitrate will form a creamy-white precipitate of silver iodide within the collodion layer.

Exposure and Development
  • Exposure: Place the wet, sensitized plate in a plate holder and expose it in a camera. Exposure times will vary depending on lighting conditions.

  • Development: Immediately after exposure, pour the ferrous sulfate developer evenly over the plate. The developer acts as a reducing agent, converting the silver ions in the latent image to metallic silver, thus making the image visible.

Fixing and Finishing
  • Fixing: After development, immerse the plate in a solution of sodium thiosulfate. This will remove the unexposed silver iodide, rendering the image permanent.

  • Washing and Drying: Thoroughly wash the plate in water to remove all residual chemicals and then allow it to dry completely.

  • Varnishing: Apply a protective layer of varnish to the collodion side of the plate to protect the delicate image.

Chemical Signaling Pathways and Mechanisms

The photographic process, from sensitization to fixing, involves a series of interconnected chemical reactions.

Sensitization: Formation of Silver Iodide

The initial and most critical step involving calcium iodide is the formation of light-sensitive silver iodide. When the collodion plate containing dissolved calcium iodide is immersed in the silver nitrate bath, a double displacement reaction occurs.

sensitization_reaction CaI2 Calcium Iodide (in collodion) AgI Silver Iodide (precipitate) CaI2->AgI AgNO3 Silver Nitrate (in bath) AgNO3->AgI CaNO32 Calcium Nitrate (soluble)

Caption: Formation of silver iodide from calcium iodide and silver nitrate.

The chemical equation for this reaction is:

CaI₂(collodion) + 2AgNO₃(aq) → 2AgI(s)↓ + Ca(NO₃)₂(aq)

The precipitated silver iodide crystals become embedded within the collodion matrix, forming the light-sensitive layer.

Latent Image Formation

Upon exposure to light (photons), the silver iodide crystals undergo a photochemical reaction. This process is explained by the Gurney-Mott theory.

latent_image_formation Photon Photon (Light) AgI_crystal Silver Iodide Crystal Photon->AgI_crystal Electron_Hole Electron-Hole Pair AgI_crystal->Electron_Hole Electron_Trap Electron Trap (Sensitivity Speck) Electron_Hole->Electron_Trap Electron Migration Interstitial_Ag Interstitial Silver Ion (Ag+) Electron_Trap->Interstitial_Ag Attraction Latent_Image Latent Image Speck (Agn) Interstitial_Ag->Latent_Image Reduction

Caption: Gurney-Mott mechanism of latent image formation.

A photon strikes a silver iodide crystal, creating an electron-hole pair. The mobile electron migrates to a "sensitivity speck" (an imperfection in the crystal lattice), giving it a negative charge. This attracts a mobile, positively charged interstitial silver ion (Ag⁺), which is then reduced to a metallic silver atom (Ag). The accumulation of several silver atoms at a sensitivity speck forms a latent image speck.

Development and Fixing

The developer, a reducing agent such as ferrous sulfate, donates electrons to the silver ions in the vicinity of the latent image specks, causing a much larger-scale reduction of silver ions to metallic silver. This amplifies the latent image into a visible one.

The fixer, typically sodium thiosulfate, then forms a soluble complex with the unexposed and undeveloped silver iodide, allowing it to be washed away and leaving only the permanent metallic silver image.

Conclusion

This compound, due to its solubility and chemical reactivity, played a plausible and effective role as an iodide source in early photographic processes like the wet plate collodion method. Its primary function was to facilitate the in-situ formation of light-sensitive silver iodide crystals within the photographic emulsion. While less commonly documented than other iodide salts, the underlying chemical principles of its function are well-understood and align with the fundamental requirements of 19th-century photographic chemistry. The adapted experimental protocol provided in this guide offers a practical framework for contemporary researchers and practitioners to explore the use of this historically significant chemical in recreating early photographic techniques. Further research into historical archives may yet uncover more direct evidence and specific recipes detailing the use of calcium iodide in these fascinating and foundational photographic processes.

Methodological & Application

The Role of Calcium Iodide Hydrate in Organic Synthesis: A Review of Current Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium iodide hydrate (B1144303) (CaI₂·xH₂O) is an inorganic salt that has found niche applications in various fields, including as a component in animal feed and in photography.[1] In the realm of organic synthesis, while iodide salts are known to play crucial roles in various transformations, specific and widely adopted applications of calcium iodide hydrate as a catalyst or reagent remain limited in readily available scientific literature. This document aims to provide an overview of the potential uses of calcium iodide and related compounds in organic synthesis, based on available information.

While extensive searches for specific protocols detailing the use of this compound as a catalyst in common organic reactions such as the Biginelli reaction, Michael addition, aldol (B89426) condensation, or A3 coupling for the synthesis of propargylamines did not yield established methodologies, the broader context of iodide-mediated and calcium-catalyzed reactions provides insights into its potential, yet underexplored, utility.

Potential, but Undocumented, Applications of this compound

Lewis Acid Catalysis

The calcium ion (Ca²⁺) can function as a Lewis acid, activating carbonyl groups and other electrophiles towards nucleophilic attack. In principle, this compound could be employed in reactions that benefit from mild Lewis acidity. However, specific protocols where CaI₂·xH₂O is the catalyst of choice are not prominently featured in the literature.

Iodide Source in Halogenation and Coupling Reactions

The iodide anion (I⁻) is a key component in numerous organic reactions, including Finkelstein reactions, and as a promoter or co-catalyst in various coupling reactions. This compound could serve as a soluble and readily available source of iodide ions. The "iodide effect," where the presence of iodide ions accelerates certain transition-metal-catalyzed reactions, is a well-documented phenomenon.[2] While copper(I) iodide (CuI) is a more commonly cited iodide source in reactions like the Sonogashira coupling and the A3 coupling for propargylamine (B41283) synthesis, the potential for calcium iodide to play a similar role, perhaps in synergy with other catalytic systems, cannot be entirely dismissed.

A Note on Calcium Iodate (B108269) in Heterocycle Synthesis

It is important to distinguish calcium iodide from calcium iodate (Ca(IO₃)₂), which has been reported as an effective catalyst for the synthesis of heterocyclic compounds. The dual functionality of the calcium ion as a Lewis acid and the iodate ion as an oxidizing agent allows for efficient one-pot syntheses.[3]

The Biginelli Reaction: A General Overview

The Biginelli reaction is a one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). These compounds are of significant interest due to their wide range of pharmacological activities, including acting as calcium channel blockers. The reaction is typically catalyzed by a Brønsted or Lewis acid.

While a specific protocol using this compound as the catalyst is not documented in the reviewed literature, the general mechanism provides a framework for understanding how a Lewis acid catalyst, in principle, could facilitate this transformation.

General Experimental Workflow for the Biginelli Reaction

The following diagram illustrates a generalized workflow for a typical Biginelli reaction.

Biginelli_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Aldehyde, β-Ketoester, Urea/Thiourea Heating Heating / Reflux (Monitor by TLC) Reactants->Heating Mix Solvent Solvent (e.g., Ethanol) Solvent->Heating Catalyst Acid Catalyst (Brønsted or Lewis) Catalyst->Heating Cooling Cooling & Precipitation Heating->Cooling Filtration Filtration Cooling->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product Pure DHPM Product Recrystallization->Product Characterization Characterization (NMR, IR, MS) Product->Characterization

Caption: General workflow for the Biginelli reaction.

Proposed Catalytic Cycle in the Biginelli Reaction (Lewis Acid Catalysis)

The following diagram illustrates a plausible catalytic cycle for a Lewis acid-catalyzed Biginelli reaction.

Biginelli_Mechanism Aldehyde R1-CHO ActivatedAldehyde R1-CHO---LA Aldehyde->ActivatedAldehyde Coordination Urea H2N(C=O)NH2 Urea->ActivatedAldehyde Nucleophilic Attack LewisAcid Lewis Acid (LA) LewisAcid->ActivatedAldehyde Acyliminium [R1-CH=NH(C=O)NH2]+ ActivatedAldehyde->Acyliminium Dehydration Adduct Intermediate Adduct Acyliminium->Adduct Enolate Enolate of β-Ketoester Enolate->Acyliminium Michael-type Addition Cyclization Cyclization & Dehydration Adduct->Cyclization DHPM DHPM Product Cyclization->DHPM DHPM->LewisAcid Catalyst Regeneration

Caption: Plausible mechanism for a Lewis acid-catalyzed Biginelli reaction.

Conclusion

Based on a thorough review of the available scientific literature, there is a notable absence of specific, well-documented protocols for the use of this compound as a primary catalyst in common organic synthesis reactions. While the constituent ions of this compound, Ca²⁺ and I⁻, are known to participate in and promote various organic transformations, the compound itself has not emerged as a mainstream catalyst. Researchers interested in exploring the catalytic potential of this compound could consider its application in reactions known to be promoted by mild Lewis acids or those that benefit from an iodide source, using the established methodologies for similar catalysts as a starting point for investigation. Future research may yet uncover specific applications where this compound offers unique advantages in terms of reactivity, selectivity, or cost-effectiveness.

References

Application Notes and Protocols: Calcium Iodate as a Catalyst in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the direct catalytic application of calcium iodide hydrate (B1144303) in traditional cross-coupling reactions is not well-documented in scientific literature, recent studies have highlighted the catalytic potential of a related compound, calcium iodate (B108269) (Ca(IO₃)₂), in organic synthesis. This document provides detailed application notes and protocols for the use of calcium iodate nanoparticles as an efficient and recyclable catalyst in the synthesis of various nitrogen-containing heterocyclic compounds, such as quinoxalines, pyridopyrazines, and 2,3-dicyano pyrazines.[1][2]

The catalytic activity of calcium iodate is attributed to a dual role: the calcium ion acts as a Lewis acid to activate carbonyl groups, while the iodate ion serves as an oxidizing agent.[1] This methodology offers several advantages, including the use of an inexpensive, stable, and environmentally friendly catalyst, high product yields, short reaction times, and straightforward product isolation.[2]

Data Presentation

Table 1: Optimization of Reaction Conditions for Quinoxaline Synthesis
EntryCatalyst Amount (mol%)SolventTemperature (°C)Time (min)Yield (%)
11H₂O256070
22H₂O254585
33H₂O253090
43Ethanol (B145695)252095
53Methanol252592
63Acetonitrile254080
73Dichloromethane256065
83Acetic Acid251598
93Ethanol501096
100Acetic Acid25120No Reaction

Data synthesized from the findings of Kalhor et al. (2022) for the reaction between a model 1,2-diamine and a 1,2-diketone.[2]

Table 2: Substrate Scope for the Synthesis of Quinoxalines, Pyridopyrazines, and 2,3-Dicyano Pyrazines
Product1,2-DiketoneAmineTime (min)Yield (%)
2,3-diphenylquinoxalineBenzilo-phenylenediamine398
2,3-bis(4-methylphenyl)quinoxaline4,4'-Dimethylbenzilo-phenylenediamine596
2,3-bis(4-methoxyphenyl)quinoxaline4,4'-Anisilo-phenylenediamine497
6-nitro-2,3-diphenylquinoxalineBenzil4-nitro-o-phenylenediamine895
2,3-dicyano-5,6-diphenylpyrazineBenzilDiaminomaleonitrile1594
2,3-diphenylpyrido[2,3-b]pyrazineBenzil2,3-diaminopyridine2092

Representative data from Kalhor et al. (2022).[2]

Experimental Protocols

General Protocol for the Synthesis of Quinoxalines, Pyridopyrazines, and 2,3-Dicyano Pyrazines (3a-q)

This protocol is based on the methodology reported by Kalhor et al.[2]

Materials:

  • Appropriate 1,2-diketone (1 mmol)

  • Appropriate aryl-1,2-diamine, 2,3-diaminopyridine, or 2,3-diaminomaleonitrile (1 mmol)

  • Calcium iodate (Ca(IO₃)₂) nanoparticles (3 mol%, 0.005 g)

  • Ethanol or Acetic Acid (as solvent)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • To a solution of the 1,2-diketone (1 mmol) and the corresponding amine (1 mmol) in the selected solvent (e.g., ethanol or acetic acid), add a catalytic amount of Ca(IO₃)₂ nanoparticles (3 mol%, 0.005 g).

  • Stir the reaction mixture at room temperature for the time specified in Table 2 (typically 3–20 minutes).

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, filter the mixture to recover the catalyst.

  • Add cold water to the filtrate to precipitate the product.

  • Collect the solid product by filtration and wash with a cold ethanol/water mixture to yield the pure product.

Mandatory Visualization

Catalytic Cycle of Calcium Iodate in Heterocycle Synthesis

Catalytic_Cycle cluster_0 Catalytic Cycle A 1,2-Diketone D Activated Carbonyl Intermediate (A) A->D Lewis Acid Activation B Amine B->D Nucleophilic Attack C Ca(IO3)2 C->D E Schiff Base Intermediate (B) D->E Catalytic Oxidation & Dehydration G H2O D->G - H2O F Final Heterocycle E->F Intramolecular Nucleophilic Attack & Oxidative Elimination H H2O E->H - H2O F->C Catalyst Regeneration

Caption: Proposed mechanism for Ca(IO₃)₂-catalyzed synthesis of heterocycles.

General Experimental Workflow

Experimental_Workflow start Start reactants Combine 1,2-Diketone, Amine, and Solvent start->reactants catalyst Add Ca(IO3)2 Catalyst reactants->catalyst stir Stir at Room Temperature (3-20 min) catalyst->stir monitor Monitor by TLC stir->monitor filter_catalyst Filter to Recover Catalyst monitor->filter_catalyst Reaction Complete precipitate Add Cold Water to Filtrate filter_catalyst->precipitate filter_product Filter and Wash Product precipitate->filter_product end Pure Heterocycle filter_product->end

Caption: General workflow for the synthesis of heterocyclic compounds.

References

Application Notes and Protocols for Calcium Iodide Hydrate as a Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of calcium iodide hydrate (B1144303) (CaI₂·xH₂O) as a reagent in organic synthesis, with a focus on its role as a Lewis acid catalyst and in halogen exchange reactions.

Overview of Calcium Iodide Hydrate in Organic Synthesis

Calcium iodide is a versatile and cost-effective reagent with growing applications in organic chemistry. Its utility stems from two key properties: the Lewis acidity of the calcium ion (Ca²⁺) and the nucleophilicity of the iodide ion (I⁻). As a Lewis acid, the calcium center can activate carbonyl groups and other electrophiles, facilitating a range of chemical transformations.[1][2][3] The iodide anion is an excellent nucleophile, enabling its use in halogen exchange reactions.

Key Applications:

  • Lewis Acid Catalysis: Particularly effective in asymmetric catalysis when complexed with chiral ligands.

  • Halogen Exchange Reactions: A potential reagent in Finkelstein-type reactions for the synthesis of alkyl iodides.

Asymmetric Mannich-Type Reaction Catalyzed by a Chiral Calcium Iodide Complex

A significant application of calcium iodide is in asymmetric catalysis, specifically in the Mannich-type reaction to produce chiral β-aminocarbonyl compounds, which are valuable building blocks in pharmaceutical synthesis. A chiral catalyst generated in situ from calcium iodide and a pyridine-bis(oxazoline) (pybox) ligand has been shown to be highly effective in the reaction of malonates with N-Boc-protected imines.[4][5]

Reaction Principle and Mechanism

The calcium ion in the CaI₂-pybox complex acts as a Lewis acid, activating the imine electrophile. The chiral pybox ligand creates a stereochemically defined environment, directing the nucleophilic attack of the malonate enolate to one face of the imine, thus inducing enantioselectivity.

Experimental Protocol: Asymmetric Mannich Reaction

This protocol is based on the work of Tsubogo, Shimizu, and Kobayashi for the catalytic asymmetric Mannich-type reaction of malonates with N-Boc-protected imines.[5]

Materials:

  • Calcium iodide (anhydrous or hydrate)

  • (S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine (iPr-pybox)

  • N-Boc-imine substrate

  • Dialkyl malonate

  • Anhydrous toluene (B28343)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere, add CaI₂ (0.1 mmol) and iPr-pybox (0.11 mmol). Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature for 1 hour to form the chiral catalyst complex.

  • Reaction Setup: To the flask containing the catalyst solution, add the dialkyl malonate (2.0 mmol).

  • Reaction Initiation: Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C) and add the N-Boc-imine (1.0 mmol) in anhydrous toluene (1.0 mL) dropwise.

  • Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired β-aminocarbonyl compound.

Quantitative Data

The following table summarizes representative results for the asymmetric Mannich-type reaction catalyzed by the CaI₂-iPr-pybox complex.

EntryN-Boc-Imine (R)Malonate (R')Temp (°C)Time (h)Yield (%)ee (%)
1PhenylDiethyl0209577
24-MethoxyphenylDiethyl0249275
34-ChlorophenylDiethyl0249180
42-ThienylDiethyl0248870
5CyclohexylDibenzyl-20488590

Logical Workflow for the Asymmetric Mannich Reaction

Mannich_Reaction_Workflow cluster_prep Catalyst Preparation cluster_reaction Mannich Reaction cluster_workup Work-up & Purification CaI2 CaI₂ Stir1 Stir at RT, 1h CaI2->Stir1 Pybox iPr-pybox Pybox->Stir1 Toluene1 Anhydrous Toluene Toluene1->Stir1 Catalyst Chiral CaI₂-pybox Catalyst Complex Stir1->Catalyst Reaction_Vessel Reaction at Controlled Temperature Catalyst->Reaction_Vessel Malonate Dialkyl Malonate Malonate->Reaction_Vessel Imine N-Boc-imine Imine->Reaction_Vessel Toluene2 Anhydrous Toluene Toluene2->Reaction_Vessel Product β-Aminocarbonyl Product Reaction_Vessel->Product Quench Quench (aq. NH₄Cl) Product->Quench Extract Extract (EtOAc) Quench->Extract Purify Column Chromatography Extract->Purify Final_Product Pure Chiral Product Purify->Final_Product

Caption: Workflow for the CaI₂-catalyzed asymmetric Mannich reaction.

Proposed Catalytic Cycle

Mannich_Cycle Catalyst Ca(II)-pybox Catalyst Activated_Imine Activated Imine Complex Catalyst->Activated_Imine Coordination Imine N-Boc-imine Imine->Activated_Imine Transition_State Diastereomeric Transition State Activated_Imine->Transition_State Nucleophilic Attack Malonate Malonate Enolate Calcium Enolate Malonate->Enolate Deprotonation Enolate->Transition_State Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Product_Complex->Catalyst Release Product Chiral Product Product_Complex->Product

Caption: Proposed catalytic cycle for the asymmetric Mannich reaction.

Finkelstein-Type Halogen Exchange Reaction

The Finkelstein reaction is a classic Sₙ2 reaction that converts an alkyl chloride or bromide to an alkyl iodide using an iodide salt.[6][7][8][9][10][11][12][13][14][15] The reaction is typically driven to completion by the precipitation of the less soluble chloride or bromide salt in a suitable solvent, commonly acetone (B3395972). While sodium iodide is the most frequently used reagent, calcium iodide can be a viable alternative.

Reaction Principle

The solubility of the metal halide salts in acetone is crucial for the success of the Finkelstein reaction. Sodium iodide is soluble in acetone, whereas sodium chloride and sodium bromide are not.[6] Similarly, calcium iodide is soluble in acetone, while calcium chloride and calcium bromide have significantly lower solubility. This difference in solubility drives the equilibrium towards the formation of the alkyl iodide.

Solubility Data in Acetone ( g/100g ):

SaltSolubility
CaI₂Soluble
CaCl₂Slightly Soluble
CaBr₂Slightly Soluble
General Experimental Protocol: Finkelstein-Type Reaction

This is a generalized protocol and may require optimization for specific substrates.

Materials:

  • This compound

  • Alkyl chloride or alkyl bromide

  • Anhydrous acetone

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the alkyl chloride or alkyl bromide (1.0 equiv) in anhydrous acetone.

  • Reagent Addition: Add an excess of this compound (e.g., 1.5-2.0 equiv).

  • Reaction: Heat the mixture to reflux and stir. Monitor the reaction progress by TLC. The formation of a precipitate (calcium chloride or bromide) should be observed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated calcium salt.

  • Isolation: Evaporate the acetone from the filtrate. Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or dichloromethane), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alkyl iodide.

  • Purification: Purify the product by distillation or column chromatography if necessary.

Reaction Workflow

Finkelstein_Workflow cluster_reaction Halogen Exchange Reaction cluster_workup Work-up & Purification Alkyl_Halide Alkyl Chloride/Bromide Reflux Reflux Alkyl_Halide->Reflux CaI2 This compound CaI2->Reflux Acetone Anhydrous Acetone Acetone->Reflux Products Alkyl Iodide + CaX₂ (precipitate) Reflux->Products Filter Filter Products->Filter Evaporate Evaporate Acetone Filter->Evaporate Extract Aqueous Work-up Evaporate->Extract Purify Purify (Distillation/Chromatography) Extract->Purify Final_Product Pure Alkyl Iodide Purify->Final_Product

Caption: General workflow for a Finkelstein-type reaction using CaI₂.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat when handling this compound.

  • Handling: this compound is hygroscopic; store it in a tightly sealed container in a cool, dry place. Avoid inhalation of dust.

  • Disposal: Dispose of chemical waste according to institutional and local regulations.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its application as a Lewis acid in asymmetric catalysis, particularly in Mannich-type reactions, offers an efficient route to chiral β-aminocarbonyl compounds. Furthermore, it presents a viable alternative to traditional reagents in Finkelstein-type halogen exchange reactions. The protocols and data presented here provide a foundation for researchers to explore the utility of this compound in their synthetic endeavors.

References

The Role of Calcium Iodide Hydrate in Pharmaceutical Synthesis: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium iodide hydrate (B1144303) (CaI₂·xH₂O) is an inorganic salt that serves as a valuable source of iodide ions in various chemical transformations. In the pharmaceutical industry, its application, while not as widespread as other iodide salts like sodium or potassium iodide, is significant in specific synthetic contexts. Its utility primarily lies in nucleophilic substitution reactions for the introduction of iodine into organic molecules, a crucial step in the synthesis of many active pharmaceutical ingredients (APIs). This document provides detailed application notes and protocols for the use of calcium iodide hydrate in pharmaceutical synthesis, with a focus on its role in the Finkelstein reaction for the preparation of key intermediates.

Application: Synthesis of Iodoalkane Intermediates via Finkelstein Reaction

The Finkelstein reaction is a classic and efficient method for the preparation of alkyl iodides from alkyl chlorides or bromides. This SN2 reaction is driven to completion by the precipitation of the insoluble sodium or potassium chloride/bromide in a suitable solvent, typically acetone (B3395972). Calcium iodide can also be employed in this reaction, offering an alternative source of iodide ions. Iodoalkanes are versatile intermediates in medicinal chemistry, often used in the synthesis of antiviral, anticancer, and antiarrhythmic drugs.

General Reaction Scheme

The general scheme for the Finkelstein reaction using this compound is as follows:

2 R-X + CaI₂·xH₂O → 2 R-I + CaX₂↓

Where:

  • R = Alkyl group

  • X = Cl or Br

The choice of calcium iodide can be advantageous in certain scenarios, potentially influencing reaction kinetics and solubility parameters.[1]

Experimental Protocol: Synthesis of a Hypothetical Iodoalkane Intermediate

This protocol describes the synthesis of 1-iodo-4-nitrobenzene (B147127), a hypothetical intermediate that could be used in the synthesis of various pharmaceutical compounds, from 1-chloro-4-nitrobenzene (B41953) using this compound.

Materials:

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-chloro-4-nitrobenzene (10.0 g, 63.5 mmol) and anhydrous acetone (150 mL).

  • Addition of Calcium Iodide: To the stirred solution, add calcium iodide tetrahydrate (13.0 g, 35.5 mmol).

  • Reaction: Heat the mixture to reflux and maintain for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After completion, cool the reaction mixture to room temperature.

    • Filter the precipitated calcium chloride.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in dichloromethane (100 mL).

    • Wash the organic layer with 10% aqueous sodium thiosulfate solution (2 x 50 mL) to remove any unreacted iodine, followed by deionized water (2 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 1-iodo-4-nitrobenzene can be purified by recrystallization from ethanol (B145695) to afford a pale yellow solid.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of 1-iodo-4-nitrobenzene via the Finkelstein reaction using different iodide sources.

Iodide SourceMolar Ratio (R-X:Iodide)SolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
CaI₂·4H₂O 1:0.56AcetoneReflux2485-90>98
NaI1:1.2AcetoneReflux1890-95>98
KI1:1.5AcetoneReflux2488-92>98

Logical Workflow for Pharmaceutical Intermediate Synthesis

G Workflow for Synthesis of an Iodinated Pharmaceutical Intermediate A Starting Material (e.g., Chloro-alkane) B Finkelstein Reaction (this compound, Acetone) A->B C Reaction Work-up (Filtration, Extraction, Washing) B->C D Purification (Recrystallization/Chromatography) C->D E Pure Iodinated Intermediate D->E F Further Synthetic Steps (e.g., Cross-coupling) E->F G Active Pharmaceutical Ingredient (API) F->G

Caption: A generalized workflow for the synthesis of a pharmaceutical intermediate using this compound.

Application in Expectorant Formulations

Historically, calcium iodide has been used as an ingredient in expectorant formulations for cough and cold remedies.[2] In this context, it is not used as a synthetic reagent but as an active ingredient that helps to loosen and thin mucus in the airways, making it easier to cough up.[3][4] The mechanism of action is believed to be through the stimulation of bronchial secretions.

Signaling Pathway: Role of Calcium in Thyroid Hormone Synthesis

While not a direct application of this compound in pharmaceutical synthesis, the role of calcium ions in the biological synthesis of thyroid hormones is noteworthy. Calcium ions act as second messengers in the thyroid-stimulating hormone (TSH) signaling pathway, which regulates the synthesis and release of thyroid hormones. An influx of calcium is involved in the activation of enzymes necessary for iodine organification and hormone production.[5]

G Simplified TSH Signaling Pathway in Thyroid Follicular Cells TSH TSH TSHR TSH Receptor TSH->TSHR AC Adenylate Cyclase TSHR->AC PLC Phospholipase C TSHR->PLC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA TH_Synth Thyroid Hormone Synthesis (Iodine Uptake and Organification) PKA->TH_Synth IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum IP3->ER Ca Ca²⁺ Influx ER->Ca Ca->TH_Synth

References

Application of Calcium Iodide Hydrate in Medical Imaging as a Contrast Agent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium iodide hydrate (B1144303) (CaI₂·xH₂O) is an inorganic salt that has been explored for its potential application as a contrast agent in medical imaging, particularly in X-ray-based modalities like computed tomography (CT). The principle behind its use lies in the high atomic number of iodine (Z=53), which effectively attenuates X-rays, leading to enhanced contrast in the resulting images. This allows for better visualization of anatomical structures and pathological conditions. This document provides an overview of its properties, summarizes available data, and presents hypothetical protocols for its preclinical evaluation, based on general principles for iodinated contrast agents, due to the limited specific data available for calcium iodide hydrate itself.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Its high solubility in water is a crucial characteristic for its potential use as an injectable contrast agent.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula CaI₂·xH₂O[1]
Molecular Weight 293.89 g/mol (anhydrous)[2]
Appearance Yellowish-white crystals or powder[2]
Solubility in Water Highly soluble[3]
Melting Point 779 °C (decomposes)[2]
Density 2.55 g/cm³[2]

X-ray Attenuation Properties

Table 2: X-ray Mass Attenuation Coefficients (μ/ρ) of Calcium and Iodine at Various Photon Energies

Photon Energy (MeV)Calcium (cm²/g)Iodine (cm²/g)
0.060 0.49391.884
0.080 0.28694.195
0.100 0.22232.453
0.150 0.16541.054
0.200 0.14280.6356
0.300 0.12000.3546

Data extracted from NIST tables.[4][6]

The radiodensity of iodinated contrast agents is typically between 25 and 30 Hounsfield units (HU) per milligram of iodine per milliliter at a tube voltage of 100-120 kVp.[1]

Experimental Protocols

Due to the scarcity of published studies specifically detailing the use of this compound as a contrast agent, the following protocols are based on established methodologies for the preclinical evaluation of novel iodinated contrast agents.

Protocol 1: Preparation of this compound Solution for Injection

This protocol describes the preparation of a sterile this compound solution for intravenous administration in animal models.

Workflow for Preparation of Injectable this compound Solution

G cluster_prep Solution Preparation weigh Weigh Calcium Iodide Hydrate dissolve Dissolve in Sterile Water for Injection weigh->dissolve adjust Adjust pH to ~7.4 dissolve->adjust filter Sterile Filtration (0.22 µm filter) adjust->filter store Store in Sterile Vial at 2-8°C, Protected from Light filter->store

Caption: Workflow for preparing a sterile this compound solution for injection.

Materials:

  • This compound (high purity, low endotoxin)

  • Sterile Water for Injection (WFI)

  • 0.1 M Hydrochloric Acid (HCl) and 0.1 M Sodium Hydroxide (NaOH) for pH adjustment

  • Sterile 0.22 µm syringe filters

  • Sterile vials

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound.

  • Dissolve the this compound in a pre-determined volume of sterile WFI with continuous stirring.

  • Measure the pH of the solution and adjust to approximately 7.4 using 0.1 M HCl or 0.1 M NaOH.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile vial.

  • Store the sterile solution at 2-8°C and protect it from light until use.

Protocol 2: In Vivo CT Imaging in an Animal Model

This protocol outlines a general procedure for evaluating the contrast enhancement of this compound in a small animal model, such as a rat or mouse.

Workflow for In Vivo CT Imaging with this compound

G cluster_imaging In Vivo Imaging Protocol animal_prep Animal Preparation (Anesthesia) pre_scan Pre-contrast CT Scan animal_prep->pre_scan injection Intravenous Injection of This compound pre_scan->injection post_scan Post-contrast Dynamic CT Scans injection->post_scan analysis Image Analysis and Quantification post_scan->analysis

Caption: General workflow for in vivo CT imaging using a contrast agent in an animal model.

Materials:

  • Anesthetized small animal (e.g., rat)

  • Sterile this compound solution (prepared as in Protocol 1)

  • Small animal CT scanner

  • Catheter for intravenous injection

Procedure:

  • Anesthetize the animal according to approved institutional animal care and use committee (IACUC) protocols.

  • Position the animal in the CT scanner and acquire a pre-contrast scan of the region of interest (e.g., abdomen).

  • Administer the sterile this compound solution via intravenous injection (e.g., through a tail vein catheter). The dosage will need to be optimized, but a starting point could be in the range of 0.3 to 0.5 ml of a 370 mg iodine/ml solution per kg of body weight, as used in other animal studies with iodinated contrast media.[7]

  • Immediately following injection, acquire a series of dynamic post-contrast CT scans over a period of time (e.g., at 1, 5, 15, 30, and 60 minutes) to observe the distribution and elimination phases.

  • Analyze the CT images to quantify the enhancement in Hounsfield Units (HU) in various organs and tissues over time.

Toxicity and Safety Considerations

Logical Relationship of Potential Toxicities

G cluster_toxicity Potential Toxicities of Iodinated Contrast Agents CaI2 This compound (Intravenous) Hypersensitivity Hypersensitivity Reactions CaI2->Hypersensitivity CIN Contrast-Induced Nephropathy (CIN) CaI2->CIN Thyroid Thyroid Dysfunction CaI2->Thyroid

Caption: Potential adverse effects associated with iodinated contrast agents.

Pharmacokinetics and Biodistribution

The pharmacokinetics (PK) and biodistribution of intravenously administered this compound are expected to be similar to other small, water-soluble iodinated contrast agents. Following injection, it would likely distribute in the extracellular fluid and be rapidly excreted by the kidneys through glomerular filtration. Specific studies on the PK, biodistribution, and excretion of this compound are needed to confirm these assumptions.

Conclusion

This compound presents a potential, though largely unexplored, option as an X-ray contrast agent. Its high iodine content and water solubility are favorable properties. However, a comprehensive preclinical evaluation is necessary to establish its efficacy, safety, and pharmacokinetic profile. The protocols and data presented here provide a foundational framework for researchers and drug development professionals interested in investigating the potential of this compound in medical imaging. Further research is required to generate the specific quantitative data needed for a thorough assessment.

References

Application Notes and Protocols for Calcium Iodide Hydrate in Cell Culture Iodine Supplementation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodine is an essential trace element crucial for thyroid hormone synthesis and has been shown to play a role in the physiology of various extra-thyroidal tissues.[1] In cell culture, iodine supplementation is critical for studying its effects on cellular processes such as proliferation, apoptosis, and differentiation. Calcium iodide hydrate (B1144303) (CaI₂·xH₂O) is a stable and highly water-soluble salt that serves as an excellent source of iodide ions for in vitro studies.[2][3] These application notes provide a comprehensive guide for the use of calcium iodide hydrate as an iodine supplement in cell culture, including detailed protocols for solution preparation, cell treatment, and analysis of cellular effects.

Disclaimer: These protocols provide a general guideline. Optimal concentrations of this compound and incubation times will vary depending on the cell line and experimental objectives. It is highly recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell type.

Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use in a laboratory setting.

PropertyValueReferences
Molecular Formula CaI₂·xH₂O[4]
Molecular Weight 293.89 g/mol (anhydrous)[4]
Appearance White to yellowish-white crystalline powder or lumps[2][5]
Solubility Highly soluble in water, ethanol, and acetone.[5][6][7]
Stability Hygroscopic; absorbs moisture from the air. Sensitive to light and air. Slowly reacts with oxygen and carbon dioxide, liberating free iodine, which can cause a faint yellow color.[5][8][9][10]

Experimental Protocols

Preparation of this compound Stock Solution (1 M)

This protocol describes the preparation of a 1 M stock solution of this compound, which can be further diluted to desired working concentrations.

Materials:

  • This compound (CaI₂·xH₂O) (analytical grade)

  • Nuclease-free water (cell culture grade)

  • Sterile conical tubes (15 mL and 50 mL)

  • 0.22 µm sterile syringe filter

  • Sterile syringes

  • Analytical balance

  • Weighing paper

  • Spatula

  • Vortex mixer

  • Light-blocking foil or container

Procedure:

  • Calculation: The molecular weight of anhydrous calcium iodide (CaI₂) is 293.89 g/mol . To prepare a 1 M solution, you would dissolve 293.89 g in 1 L of nuclease-free water. For a smaller volume, adjust the mass accordingly. For example, to prepare 10 mL of a 1 M stock solution, weigh out 2.9389 g of anhydrous calcium iodide. Note: If you are using a hydrated form, you will need to adjust the mass based on the number of water molecules. However, for simplicity and accuracy, using the anhydrous molecular weight and high-purity calcium iodide is recommended.

  • Weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh the calculated amount of this compound powder using an analytical balance and sterile weighing paper.

  • Dissolution: Transfer the powder to a sterile 15 mL conical tube. Add a portion of the nuclease-free water (e.g., 7 mL for a final volume of 10 mL) to the tube.

  • Mixing: Tightly cap the tube and vortex until the this compound is completely dissolved. The solution should be clear and colorless.

  • Volume Adjustment: Add nuclease-free water to bring the final volume to 10 mL.

  • Sterilization: To ensure the sterility of the stock solution, filter it through a 0.22 µm sterile syringe filter into a new sterile 15 mL conical tube.

  • Storage: Wrap the tube in aluminum foil or place it in a light-blocking container to protect it from light. Store the 1 M stock solution at 4°C. Due to its sensitivity to air and light, it is recommended to prepare fresh stock solutions regularly and avoid long-term storage.

Cell Seeding and Treatment with this compound

This protocol outlines the general procedure for treating cultured cells with this compound.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • This compound stock solution (1 M)

  • Sterile multi-well plates (e.g., 6-well, 24-well, or 96-well)

  • Incubator (37°C, 5% CO₂)

  • Micropipettes and sterile tips

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at a density that will allow for logarithmic growth during the experiment. The optimal seeding density will vary depending on the cell line's proliferation rate.

  • Cell Adherence: Allow the cells to adhere and resume logarithmic growth by incubating them for 24 hours at 37°C with 5% CO₂.

  • Preparation of Working Solutions: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations for treatment. For example, to achieve a final concentration of 100 µM in a well containing 1 mL of medium, add 0.1 µL of the 1 M stock solution. It is advisable to prepare an intermediate dilution (e.g., 10 mM) from the 1 M stock to facilitate more accurate pipetting for lower final concentrations.

  • Cell Treatment: Carefully remove the old medium from the wells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium without added this compound).

  • Incubation: Return the plate to the incubator and incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

Assessment of Cell Viability and Proliferation

This protocol provides methods to quantify the effects of calcium iodide supplementation on cell viability and proliferation.

Materials:

  • Treated and control cells from Protocol 3.2

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 assay kit

  • Trypan blue solution (0.4%)

  • Hemocytometer or automated cell counter

  • Microplate reader

Method 1: MTT or WST-1 Assay (Metabolic Activity)

  • At the end of the treatment period, add the MTT or WST-1 reagent to each well according to the manufacturer's instructions.

  • Incubate the plate for the recommended time (typically 1-4 hours) at 37°C.

  • For the MTT assay, add the solubilization solution and incubate until the formazan (B1609692) crystals are fully dissolved.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Method 2: Trypan Blue Exclusion Assay (Cell Count)

  • At the end of the treatment period, detach the cells from the wells using trypsin-EDTA.

  • Resuspend the cells in a known volume of complete medium.

  • Mix a small aliquot of the cell suspension with an equal volume of trypan blue solution.

  • Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer or an automated cell counter.

  • Calculate the total number of viable cells and the percentage of viable cells for each treatment condition.

Quantitative Data Summary

The following tables summarize quantitative data from the literature regarding the effects of various iodine compounds on different cell lines. While this data is not specific to this compound, it can serve as a starting point for designing experiments.

Table 1: Effects of Iodine Compounds on Cell Proliferation and Viability

Iodine CompoundCell LineConcentrationEffectReference(s)
Molecular Iodine (I₂)MCF-7 (Breast Cancer)20 µMInhibition of proliferation[8]
Molecular Iodine (I₂)IPC (Melanoma)20 µMInhibition of proliferation[8]
Molecular Iodine (I₂)A549 (Lung Carcinoma)20 µMInhibition of proliferation[8]
Lugol's SolutionMCF-7 (Breast Cancer)20-80 µM (as I₂)Reduced growth[8]
Potassium Iodide (KI)Various Carcinoma LinesNot specifiedNo effect on proliferation alone[8]

Signaling Pathways and Visualizations

Iodine is known to influence several key cellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate some of these pathways.

Experimental Workflow for Iodine Supplementation

This diagram outlines the general workflow for studying the effects of this compound on cultured cells.

experimental_workflow cluster_prep Preparation cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis prep_stock Prepare 1M CaI2 Stock sterilize Sterile Filter prep_stock->sterilize prep_working Prepare Working Dilutions sterilize->prep_working treat_cells Treat with CaI2 Working Solutions prep_working->treat_cells seed_cells Seed Cells in Multi-well Plate incubate_adhere Incubate (24h) for Adherence seed_cells->incubate_adhere incubate_adhere->treat_cells incubate_treat Incubate (24-72h) treat_cells->incubate_treat viability_assay Cell Viability Assay (MTT/WST-1) incubate_treat->viability_assay proliferation_assay Cell Proliferation Assay (Trypan Blue) incubate_treat->proliferation_assay pathway_analysis Signaling Pathway Analysis (Western Blot, etc.) incubate_treat->pathway_analysis

Caption: Experimental workflow for iodine supplementation in cell culture.

Iodine-Mediated Apoptosis via PPARγ Signaling

Molecular iodine can be converted to iodolipids, such as 6-iodolactone (6-IL), which can act as a ligand for Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), leading to the induction of apoptosis.

PPARg_pathway I2 Molecular Iodine (I2) Iodolipids Iodolipids (e.g., 6-IL) I2->Iodolipids Metabolism PPARg PPARγ Iodolipids->PPARg Activates PPRE PPRE PPARg->PPRE Binds to RXR RXR RXR->PPRE Binds to Apoptosis Apoptosis PPRE->Apoptosis Induces CellCycleArrest Cell Cycle Arrest PPRE->CellCycleArrest Induces

Caption: Iodine-induced apoptosis through the PPARγ signaling pathway.

Iodine and the NF-κB Signaling Pathway

Iodine has been shown to modulate the NF-κB signaling pathway, which is a key regulator of inflammation, cell survival, and proliferation.

NFkB_pathway Iodine Iodine IKK IKK Complex Iodine->IKK Inhibits IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to GeneTranscription Gene Transcription (Inflammation, Survival) Nucleus->GeneTranscription Promotes

Caption: Modulation of the NF-κB signaling pathway by iodine.

References

Application Notes and Protocols for Calcium Iodide Hydrate as a Laboratory Desiccant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of calcium iodide hydrate (B1144303) as a desiccant in laboratory settings. This document outlines the material's properties, comparative effectiveness, and detailed protocols for its application and regeneration.

Introduction to Calcium Iodide Hydrate as a Desiccant

Calcium iodide (CaI₂) is a hygroscopic salt, meaning it readily attracts and absorbs moisture from the surrounding environment.[1][2] This property makes its hydrated form, this compound (CaI₂·xH₂O), an effective desiccant for maintaining low-humidity conditions within enclosed spaces such as desiccators and storage containers. Its primary advantages include a high affinity for water and the ability to be regenerated. However, careful handling is required due to its sensitivity to light, air, and heat.[3][4]

Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Chemical Formula CaI₂·xH₂O[5]
Appearance White to yellowish-white crystals or powder[3]
Molar Mass (anhydrous) 293.89 g/mol [5]
Melting Point (anhydrous) 779 °C
Boiling Point (anhydrous) 1100 °C[6]
Solubility in Water Highly soluble[2][6]
Hygroscopic Nature Highly hygroscopic, deliquescent[1][6]

Comparative Analysis of Common Laboratory Desiccants

The selection of an appropriate desiccant depends on the specific requirements of the application, such as the desired level of dryness, compatibility with the stored materials, and cost. Table 2 provides a comparison of this compound with other commonly used desiccants.

Table 2: Comparison of Common Laboratory Desiccants

DesiccantChemical FormulaWater Absorption Capacity (% by weight)Regeneration Temperature (°C)AdvantagesDisadvantages
This compound CaI₂·xH₂OData not readily available, but expected to be high due to deliquescence~160 (with caution)High theoretical capacityDecomposes with excessive heat, releasing iodine; light and air sensitive[3]
Silica Gel SiO₂20-40%120-150Inert, reusable, indicating versions availableLower capacity than some salts, efficiency decreases at high temperatures[7]
Calcium Chloride CaCl₂Up to 600% (at 85% RH)200-250High capacity, cost-effectiveForms a corrosive liquid (brine) upon saturation[8]
Calcium Sulfate (Drierite™) CaSO₄7-14%210-230Inert, reusable, indicating versions availableLow capacity
Molecular Sieves (Na, K, Ca)ₓ[(Al, Si)O₂]y·zH₂O15-22%150-300High efficiency at low humidity, can achieve very low dew pointsHigher cost, requires higher regeneration temperatures[9]

Experimental Protocols

Protocol for Determining Water Absorption Capacity (Gravimetric Method)

This protocol describes a standard gravimetric method to quantify the water absorption capacity of this compound.

Materials:

  • Anhydrous calcium iodide

  • Weighing bottles with stoppers

  • Analytical balance (readable to 0.1 mg)

  • Forced-air drying oven

  • Desiccator containing a known, efficient desiccant (e.g., phosphorus pentoxide)

  • Controlled humidity chamber or a sealed container with a saturated salt solution to maintain a constant relative humidity (RH).

Procedure:

  • Drying the Calcium Iodide: Place approximately 5 g of this compound in a clean, dry weighing bottle. Heat in a forced-air oven at a temperature sufficient to remove water of hydration but below its decomposition temperature (a cautious approach would be to start at a lower temperature, e.g., 100-120°C, under vacuum if possible, to obtain the anhydrous salt).

  • Initial Weighing: After drying, transfer the weighing bottle with the anhydrous calcium iodide to a desiccator to cool to room temperature. Once cooled, weigh the bottle with the anhydrous salt to the nearest 0.1 mg. This is the initial weight (W_initial).

  • Exposure to Humidity: Transfer the weighing bottle with the anhydrous calcium iodide (with the stopper removed) to a controlled humidity chamber at a specified temperature and relative humidity (e.g., 25°C and 75% RH).

  • Periodic Weighing: At regular intervals (e.g., every 24 hours), remove the weighing bottle from the humidity chamber, quickly replace the stopper, and weigh it to the nearest 0.1 mg.

  • Reaching Equilibrium: Continue the periodic weighing until a constant weight is achieved (i.e., the difference between two consecutive weighings is negligible). This final weight is W_final.

  • Calculation of Absorption Capacity: The water absorption capacity is calculated as a percentage of the initial weight of the anhydrous desiccant:

    Water Absorption Capacity (%) = [(W_final - W_initial) / W_initial] * 100

Protocol for Using this compound in a Laboratory Desiccator

Materials:

  • Anhydrous or partially hydrated calcium iodide

  • Glass or porcelain dish

  • Laboratory desiccator

Procedure:

  • Preparation: Ensure the desiccator is clean and dry.

  • Loading the Desiccant: Place a layer of anhydrous or partially hydrated calcium iodide in a glass or porcelain dish at the bottom of the desiccator. The amount will depend on the size of the desiccator and the expected moisture load.

  • Placing Samples: Place the items to be dried or kept dry on the perforated plate inside the desiccator.

  • Sealing the Desiccator: Apply a thin, even layer of vacuum grease to the ground-glass rim of the desiccator to ensure an airtight seal. Slide the lid on to close.

  • Monitoring: Periodically check the desiccant. If it becomes visibly wet or deliquesces (dissolves in the absorbed water), it needs to be regenerated or replaced.

Protocol for Regeneration of this compound

Caution: Calcium iodide can decompose upon strong heating, releasing iodine vapor, which is toxic and corrosive.[3] Regeneration should be performed in a well-ventilated area, preferably in a fume hood.

Materials:

  • Saturated this compound

  • Evaporating dish

  • Forced-air drying oven or vacuum oven

Procedure:

  • Transfer: Transfer the saturated this compound from the desiccator to a suitable evaporating dish.

  • Heating: Place the evaporating dish in a forced-air oven.

  • Temperature and Duration: Cautiously heat the material. The boiling point of the hydrate is around 160°C.[3] It is recommended to start at a lower temperature (e.g., 120-140°C) to gently drive off the absorbed water. Heating for 2-4 hours should be sufficient, but this will depend on the amount of desiccant and the level of saturation.

  • Cooling and Storage: Once regenerated, turn off the oven and allow the calcium iodide to cool in a dry atmosphere. A vacuum desiccator is ideal for cooling. Once at room temperature, transfer the regenerated desiccant to an airtight container for storage to prevent reabsorption of atmospheric moisture.

Mandatory Visualizations

Logical Workflow for Desiccant Selection

The following diagram illustrates the decision-making process for selecting an appropriate desiccant for a laboratory application.

Desiccant_Selection_Workflow start Start: Need for a Dry Environment q1 What level of dryness is required? start->q1 desiccant1 Molecular Sieves (Very Low Humidity) q1->desiccant1 Very Low desiccant2 Calcium Iodide / Calcium Chloride (Low to Moderate Humidity) q1->desiccant2 Low desiccant3 Silica Gel / Calcium Sulfate (General Purpose) q1->desiccant3 Moderate q2 Is the substance to be dried compatible with the desiccant? q3 Is regeneration required? q2->q3 No check_reactivity Check for chemical reactivity (e.g., acidic/basic properties) q2->check_reactivity Yes select_regenerable Choose a regenerable desiccant (e.g., Silica Gel, CaI2, Molecular Sieves) q3->select_regenerable Yes select_disposable Choose a disposable or low-cost desiccant q3->select_disposable No q4 What is the budget? end_node Final Desiccant Choice q4->end_node desiccant1->q2 desiccant2->q2 desiccant3->q2 check_reactivity->q3 select_regenerable->q4 select_disposable->q4

Caption: Workflow for selecting a suitable laboratory desiccant.

Safety Precautions

  • Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this compound.[10]

  • Inhalation: Avoid inhaling dust from the desiccant.[3]

  • Storage: Store this compound in a cool, dry, and dark place in a tightly sealed container to protect it from moisture, light, and air.[4]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[4]

  • Disposal: Dispose of used or unwanted this compound in accordance with local, state, and federal regulations.

By following these application notes and protocols, researchers can effectively and safely utilize this compound as a desiccant in various laboratory applications.

References

Preparation of Standard Solutions of Calcium Iodide Hydrate: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, standardization, and storage of standard solutions of calcium iodide hydrate (B1144303). Adherence to these protocols will ensure the accuracy and reliability of experimental results that depend on precise concentrations of this reagent.

Calcium iodide (CaI₂) is a versatile ionic compound utilized in various scientific applications, including as a source of iodide in nutritional studies, in the formulation of pharmaceuticals, and as a reagent in organic and inorganic synthesis.[1] Due to its hygroscopic nature and sensitivity to air and light, proper preparation and handling of its solutions are critical.[2] Calcium iodide hydrate slowly reacts with oxygen and carbon dioxide in the air, leading to the formation of elemental iodine, which can be observed by a deepening of the solution's color.[3]

Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for the accurate preparation of its standard solutions. Several hydrate forms exist, and their molecular weights must be considered for precise calculations.

PropertyValueReference
Chemical Formula CaI₂·xH₂O[4]
Anhydrous Molecular Weight 293.89 g/mol [1][4]
Appearance White to yellowish-white crystalline powder or chunks[1][3][5]
Solubility Highly soluble in water; soluble in acetone (B3395972) and alcohols[3][6]
Melting Point (anhydrous) 779 - 783 °C[4][7]
Boiling Point (anhydrous) 1100 °C[3][7]
Stability Hygroscopic; sensitive to air, light, and moisture[2][3]

Experimental Protocols

The following sections detail the necessary procedures for the preparation and standardization of a this compound standard solution.

Required Materials and Equipment
  • This compound (CaI₂·xH₂O), analytical grade

  • Deionized water, recently boiled and cooled to remove dissolved oxygen

  • Potassium iodate (B108269) (KIO₃), primary standard grade, dried at 110 °C

  • Potassium iodide (KI)

  • Sodium thiosulfate (B1220275) pentahydrate (Na₂S₂O₃·5H₂O)

  • Sodium carbonate (Na₂CO₃)

  • Concentrated hydrochloric acid (HCl)

  • Starch indicator solution (1%)

  • Analytical balance (± 0.0001 g)

  • Volumetric flasks (Class A)

  • Pipettes (Class A)

  • Burette (Class A)

  • Erlenmeyer flasks

  • Magnetic stirrer and stir bar

  • Amber glass storage bottles

Preparation of a ~0.1 M Calcium Iodide Stock Solution

This protocol outlines the preparation of an approximate 0.1 M calcium iodide solution, which will then be standardized. The exact molecular weight of the this compound being used should be determined if possible; otherwise, the anhydrous molecular weight can be used for an initial approximation, with the final concentration being determined through standardization.

  • Calculate the required mass of this compound. For a 100 mL solution, approximately 2.94 g of anhydrous CaI₂ is needed. Adjust the mass based on the specific hydrate form.

  • Weigh the this compound accurately using an analytical balance and record the mass.

  • Dissolve the solid in a beaker containing approximately 80 mL of recently boiled and cooled deionized water. Stir gently with a magnetic stirrer until fully dissolved.

  • Transfer the solution quantitatively to a 100 mL volumetric flask.

  • Dilute to the mark with deionized water, cap the flask, and invert several times to ensure homogeneity.

  • Transfer the solution to a clean, dry amber glass bottle for storage.

Standardization of the Calcium Iodide Solution

The concentration of the prepared calcium iodide solution will be determined by iodometric titration. This involves the oxidation of the iodide ions to iodine, followed by titration of the liberated iodine with a standardized sodium thiosulfate solution.

  • Prepare the thiosulfate solution: Dissolve approximately 25 g of Na₂S₂O₃·5H₂O and 0.2 g of Na₂CO₃ in 1 L of recently boiled and cooled deionized water. Store in a well-stoppered bottle.

  • Standardize with potassium iodate:

    • Accurately weigh about 0.12 g of dried primary standard KIO₃ and dissolve it in a 250 mL volumetric flask with deionized water.

    • Pipette 25.00 mL of the KIO₃ solution into a 250 mL Erlenmeyer flask.

    • Add approximately 2 g of KI and 10 mL of 1 M HCl.

    • Immediately begin titrating with the prepared sodium thiosulfate solution until the solution becomes a pale yellow.

    • Add 2 mL of starch indicator solution, which will turn the solution blue-black.

    • Continue the titration dropwise until the blue color disappears.

    • Repeat the titration at least two more times to ensure precision.

    • Calculate the exact molarity of the sodium thiosulfate solution.

  • Pipette 25.00 mL of the prepared calcium iodide solution into a 250 mL Erlenmeyer flask.

  • Add an excess of a suitable oxidizing agent (e.g., a known volume of a standardized potassium permanganate (B83412) or potassium dichromate solution) in an acidic medium to liberate iodine from the iodide ions.

  • Titrate the liberated iodine with the standardized 0.1 M sodium thiosulfate solution following the same procedure as in section 2.3.1 (from the point of titrating until the pale yellow color appears).

  • Calculate the molarity of the calcium iodide solution based on the stoichiometry of the reactions.

Alternative Analytical Methods for Concentration Verification

Besides titration, other analytical methods can be employed to determine the iodide concentration in the prepared standard solution.

MethodPrincipleKey Considerations
Ion-Selective Electrode (ISE) Potentiometric measurement of iodide ion activity.Requires proper calibration with iodide standards.
Spectrophotometry Oxidation of iodide to iodate, which then reacts to form a colored complex.A simple and rapid method with a good linear range.[8]
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Highly sensitive method for elemental analysis.Can provide very accurate results but requires specialized equipment.

Safe Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the this compound and its standard solutions.

  • Handling: Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.[1][2][9][10] Handle the solid in a well-ventilated area or a fume hood to avoid inhalation of dust.[2] Wash hands thoroughly after handling.[8]

  • Storage of Solid: Keep the container tightly closed in a cool, dry, and well-ventilated place.[2] Protect from air, light, and moisture.[2]

  • Storage of Solution: Store the standardized solution in a tightly sealed, amber glass bottle to protect it from light and air.[11] To enhance stability, the solution can be made slightly alkaline (pH 7.5-8.5) by adding a small amount of sodium carbonate.[12]

Visual Representations

Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_std Standardization A Weigh Calcium Iodide Hydrate B Dissolve in Deionized Water A->B C Transfer to Volumetric Flask B->C D Dilute to Volume C->D F Pipette CaI2 Aliquot D->F Prepared Solution E Prepare & Standardize Na2S2O3 Solution H Titrate with Standardized Na2S2O3 E->H G Oxidize Iodide to Iodine F->G G->H I Calculate Molarity H->I titration_principle cluster_reaction Titration Reaction I_minus Iodide Ions (I⁻) from CaI₂ Solution I2 Liberated Iodine (I₂) I_minus->I2 Oxidation I_minus_final Iodide Ions (I⁻) (Product) I2->I_minus_final Reduction S2O3 Thiosulfate Ions (S₂O₃²⁻) (Titrant) S4O6 Tetrathionate Ions (S₄O₆²⁻) (Product) S2O3->S4O6 Oxidation

References

Application Notes and Protocols for the Characterization of Calcium Iodide Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium iodide (CaI₂) is a versatile inorganic salt with applications in pharmaceuticals, as a nutritional supplement, and in photography[1]. As a hydrated compound, its physical and chemical properties are intrinsically linked to its water content. The accurate characterization of calcium iodide hydrate (B1144303) is therefore crucial for quality control, formulation development, and ensuring its efficacy and stability in various applications.

These application notes provide a comprehensive overview of the key analytical techniques for the characterization of calcium iodide hydrate, including detailed experimental protocols and expected quantitative data. The primary techniques covered are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRD), and Vibrational Spectroscopy (FTIR and Raman).

Logical Workflow for Characterization

A systematic approach is essential for the comprehensive characterization of this compound. The following diagram illustrates a logical workflow, outlining how different analytical techniques can be integrated to build a complete profile of the material.

Figure 1. Logical Workflow for this compound Characterization cluster_0 Initial Assessment cluster_1 Thermal Analysis cluster_2 Structural Analysis cluster_3 Vibrational Spectroscopy Visual_Inspection Visual Inspection (Color, Appearance) TGA Thermogravimetric Analysis (TGA) (Water Content, Thermal Stability) Visual_Inspection->TGA Initial sample for analysis DSC Differential Scanning Calorimetry (DSC) (Phase Transitions, Enthalpy) TGA->DSC Correlate mass loss with thermal events XRD X-ray Powder Diffraction (XRD) (Crystalline Phase, Purity) TGA->XRD Identify stable hydrate forms FTIR FTIR Spectroscopy (Functional Groups, Water Presence) XRD->FTIR Confirm hydrate structure Raman Raman Spectroscopy (Molecular Vibrations) FTIR->Raman Complementary vibrational data

Caption: A logical workflow for the characterization of this compound.

Thermal Analysis: TGA and DSC

Thermal analysis is critical for determining the hydration state and thermal stability of this compound. Thermogravimetric Analysis (TGA) measures mass changes as a function of temperature, while Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions.

Quantitative Data Summary

The thermal decomposition of this compound involves the loss of water molecules. Known stable hydrates include the tetrahydrate (CaI₂·4H₂O) and a 6.5-hydrate (CaI₂·6.5H₂O). The following table summarizes the theoretical mass loss for the dehydration of these forms.

Hydrate FormDehydration StepTheoretical Mass Loss (%)
CaI₂·4H₂OCaI₂·4H₂O → CaI₂ + 4H₂O19.68%
CaI₂·6.5H₂OCaI₂·6.5H₂O → CaI₂ + 6.5H₂O28.99%
Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)
Dehydration Step 1Data dependentData dependentData dependent
Dehydration Step 2Data dependentData dependentData dependent
Melting of Anhydrous CaI₂~779[2]Data dependentData dependent
Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA)

  • Instrument Preparation: Ensure the TGA is calibrated for mass and temperature.

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, tared TGA crucible (e.g., alumina (B75360) or platinum).

  • Experimental Parameters:

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp the temperature from 30 °C to 900 °C at a heating rate of 10 °C/min.

  • Data Analysis: Record the mass loss as a function of temperature. Determine the temperature ranges for each dehydration step and the corresponding percentage mass loss.

Protocol 2: Differential Scanning Calorimetry (DSC)

  • Instrument Preparation: Calibrate the DSC for temperature and enthalpy using appropriate standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan as a reference.

  • Experimental Parameters:

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp the temperature from 30 °C to 850 °C at a heating rate of 10 °C/min.

  • Data Analysis: Record the heat flow as a function of temperature. Identify the onset and peak temperatures of endothermic and exothermic events. Integrate the peaks to determine the enthalpy of transitions.

X-ray Powder Diffraction (XRD)

XRD is a non-destructive technique used to identify the crystalline phases of a material. It provides a unique "fingerprint" based on the crystal lattice structure.

Quantitative Data Summary

The crystal structure of calcium iodide tetrahydrate (CaI₂·4H₂O) is monoclinic with the space group P2₁/c. Based on the published lattice parameters (a = 6.825 Å, b = 7.846 Å, c = 9.637 Å, β = 110.47°), a theoretical powder diffraction pattern can be generated. The following table lists the expected prominent peaks.

2θ (°)d-spacing (Å)Relative Intensity (%)
CalculatedCalculatedCalculated
CalculatedCalculatedCalculated
CalculatedCalculatedCalculated
CalculatedCalculatedCalculated
CalculatedCalculatedCalculated
(Note: This data would be populated from a simulation based on the crystallographic information.)
Experimental Protocol

Protocol 3: X-ray Powder Diffraction (XRD)

  • Instrument Preparation: Ensure the diffractometer is properly aligned and calibrated.

  • Sample Preparation: Gently grind the this compound sample to a fine, homogeneous powder using an agate mortar and pestle. Mount the powder onto a sample holder.

  • Experimental Parameters:

    • X-ray Source: Cu Kα radiation (λ = 1.5406 Å).

    • Scan Range (2θ): 10° to 90°.

    • Step Size: 0.02°.

    • Scan Speed: 1-2°/min.

  • Data Analysis: Identify the 2θ positions and relative intensities of the diffraction peaks. Compare the experimental pattern with reference patterns from databases (e.g., ICDD) or with the theoretical pattern generated from crystallographic data to confirm the phase identity and purity.

Vibrational Spectroscopy: FTIR and Raman

Vibrational spectroscopy probes the molecular vibrations of a sample, providing information about functional groups and molecular structure. FTIR and Raman spectroscopy are complementary techniques.

Quantitative Data Summary

For a hydrated salt like calcium iodide, the vibrational spectra will be dominated by the vibrations of the water molecules.

Wavenumber Range (cm⁻¹)Vibrational ModeTechnique
3600 - 3000O-H stretching of waterFTIR, Raman
1650 - 1600H-O-H bending of waterFTIR
Below 1000Ca-O stretching and librational modes of waterFTIR, Raman

(Note: Specific peak positions can be found in spectral databases such as SpectraBase)[3].

Experimental Protocols

Protocol 4: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Instrument Preparation: Perform a background scan to subtract atmospheric CO₂ and H₂O contributions.

  • Sample Preparation (ATR method):

    • Place a small amount of the powdered sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Experimental Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis: Identify the wavenumbers of the absorption bands and assign them to the corresponding vibrational modes.

Protocol 5: Raman Spectroscopy

  • Instrument Preparation: Calibrate the spectrometer using a known standard (e.g., silicon).

  • Sample Preparation: Place a small amount of the powdered sample on a microscope slide or in a capillary tube.

  • Experimental Parameters:

    • Laser Excitation: 532 nm or 785 nm.

    • Spectral Range: 4000 - 100 cm⁻¹.

    • Laser Power: Use low power to avoid sample degradation.

    • Acquisition Time: Adjust as needed to obtain a good signal-to-noise ratio.

  • Data Analysis: Identify the Raman shifts of the scattered light and assign them to the corresponding molecular vibrations.

Experimental Workflow Diagram

The following diagram illustrates the general experimental workflow for the thermal analysis of this compound using TGA.

Figure 2. Experimental Workflow for TGA of this compound Start Start Sample_Prep Sample Preparation (Weigh 5-10 mg) Start->Sample_Prep Instrument_Setup Instrument Setup (Calibrate, Set Parameters) Sample_Prep->Instrument_Setup Run_Analysis Run TGA (Ramp 30-900 °C @ 10 °C/min) Instrument_Setup->Run_Analysis Data_Acquisition Data Acquisition (Mass vs. Temperature) Run_Analysis->Data_Acquisition Data_Analysis Data Analysis (Determine Mass Loss %) Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: A general experimental workflow for TGA analysis.

References

Application Notes and Protocols: Calcium Iodide Hydrate in the Preparation of Luminescent Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium iodide (CaI₂) is a promising host material for scintillators and phosphors due to its high light yield and effective atomic number, making it suitable for gamma-ray spectroscopy and other radiation detection applications. When doped with activators like Europium (Eu²⁺), it exhibits excellent luminescence properties. Calcium iodide is highly hygroscopic and readily forms hydrates (CaI₂·xH₂O). While the presence of water is generally detrimental to the performance of single-crystal scintillators grown at high temperatures, calcium iodide hydrate (B1144303) can be a viable precursor for the synthesis of luminescent materials through low-temperature, solution-based methods.

This document provides detailed protocols for the preparation of luminescent materials using both anhydrous calcium iodide (for high-performance single crystals) and a representative method utilizing a hydrated calcium iodide precursor for nanocrystalline phosphors.

Quantitative Data of Luminescent Properties

The following table summarizes key performance indicators for Europium-doped calcium iodide scintillators.

PropertyCaI₂CaI₂:Eu²⁺SrI₂:Eu²⁺ (for comparison)
Light Yield (photons/MeV) ~28,000up to 114,000 (theoretical)[1], ~107,000 (experimental)~90,000 - 115,000[2]
Primary Emission Peak (nm) ~410[3]~470[3]~435[2]
Decay Time (ns) Not specified~1332[4]~1200[2]
Energy Resolution at 662 keV (%) Not applicable~3.2[5]< 3[2]
Density (g/cm³) 3.9563.964.59

Experimental Protocols

Two primary methodologies for the synthesis of calcium iodide-based luminescent materials are presented: the Bridgman-Stockbarger technique for high-quality single crystals (requiring anhydrous CaI₂) and a co-precipitation method for nanocrystalline phosphors, which can utilize calcium iodide hydrate.

Protocol 1: Bridgman-Stockbarger Crystal Growth of Eu²⁺-doped CaI₂ (Anhydrous Method)

This method is suitable for producing large, high-quality single crystals for demanding radiation detection applications. It is critical to maintain an anhydrous environment due to the hygroscopic nature of CaI₂.

Materials:

  • Anhydrous Calcium Iodide (CaI₂) powder (99.99% purity or higher)

  • Europium (II) Iodide (EuI₂) powder (99.99% purity)

  • Quartz or glassy carbon crucible

  • Bridgman-Stockbarger furnace with programmable temperature control

Procedure:

  • Crucible Preparation:

    • Thoroughly clean and dry the crucible to remove any contaminants and moisture.

    • Transfer the crucible to an inert atmosphere glovebox with low moisture and oxygen levels (<1 ppm).

  • Precursor Preparation:

    • Inside the glovebox, weigh the desired amounts of anhydrous CaI₂ and EuI₂. A typical doping concentration for Eu²⁺ is 0.5-5 mol%.

    • Thoroughly mix the powders.

  • Crucible Loading and Sealing:

    • Load the mixed powder into the crucible.

    • If using a quartz ampoule, it should be sealed under high vacuum (< 10⁻⁶ Torr) to prevent oxidation and hydration during crystal growth.[6]

  • Crystal Growth:

    • Place the sealed crucible in the Bridgman-Stockbarger furnace.

    • The furnace should have at least two temperature zones: a hot zone to melt the material and a cooler zone to initiate and sustain crystal growth.

    • Heat the furnace to a temperature above the melting point of CaI₂ (779 °C), typically to around 800-850 °C.

    • Allow the melt to homogenize for several hours.

    • Slowly lower the crucible from the hot zone to the cold zone at a controlled rate (e.g., 1-5 mm/hour).[7] This slow cooling promotes the growth of a single crystal from the bottom up.

    • A steep temperature gradient is maintained at the solid-liquid interface.

  • Cooling and Crystal Retrieval:

    • Once the entire melt has solidified, cool the crucible to room temperature over several hours to prevent thermal shock and cracking of the crystal.

    • Carefully retrieve the grown crystal from the crucible in a dry environment (e.g., a dry room with <3% humidity or a glovebox).[3]

  • Sample Preparation:

    • The grown crystal boule can be cut and polished to the desired dimensions for characterization and use. This must be done in a dry environment.

Protocol 2: Co-precipitation Synthesis of Eu²⁺-doped CaI₂ Nanophosphors (Hydrated Precursor Method)

This method is a lower-temperature, solution-based approach that can utilize this compound to produce nanocrystalline luminescent powders. This is a representative protocol as the direct synthesis of CaI₂ phosphors via this method is not widely documented; it is based on general co-precipitation techniques for related materials.[8][9]

Materials:

  • This compound (CaI₂·xH₂O)

  • Europium (III) Nitrate (B79036) Hexahydrate (Eu(NO₃)₃·6H₂O) (as a readily available Europium source)

  • A suitable precipitating agent (e.g., ammonium (B1175870) carbonate, (NH₄)₂CO₃)

  • Deionized water

  • Ethanol (B145695)

  • Centrifuge

  • Tube furnace with controlled atmosphere capabilities

Procedure:

  • Precursor Solution Preparation:

    • Dissolve a stoichiometric amount of this compound in deionized water.

    • In a separate container, dissolve the desired amount of Europium (III) Nitrate Hexahydrate in deionized water. The amount will depend on the target doping concentration (e.g., 1-10 mol%).

    • Mix the two solutions under constant stirring.

  • Co-precipitation:

    • Slowly add the precipitating agent solution (e.g., (NH₄)₂CO₃ in deionized water) dropwise to the calcium iodide and europium nitrate solution while stirring vigorously.

    • A precipitate of mixed calcium and europium carbonates (or other insoluble salts depending on the precipitating agent) will form.

    • Continue stirring for 1-2 hours to ensure complete precipitation.

  • Washing and Drying:

    • Separate the precipitate from the solution by centrifugation.

    • Wash the precipitate several times with deionized water and then with ethanol to remove unreacted precursors and byproducts.

    • Dry the precipitate in an oven at 80-100 °C for several hours to obtain a fine powder.

  • Calcination and Reduction:

    • The dried powder is a precursor containing Ca, Eu, and the anion from the precipitating agent. To convert this to the iodide phosphor and reduce Eu³⁺ to the desired Eu²⁺ state, a two-step high-temperature treatment is required.

    • Place the precursor powder in an alumina (B75360) crucible and heat it in a tube furnace under an inert atmosphere (e.g., Argon) to a temperature sufficient to decompose the precursor to the oxide (e.g., 600-800 °C).

    • After the initial calcination, introduce a reducing atmosphere (e.g., 5% H₂ in N₂) and a source of iodine (e.g., by passing the gas over heated iodine crystals or using a downstream source of HI gas) and increase the temperature to 700-900 °C for several hours. This step facilitates the conversion to calcium iodide and the reduction of Eu³⁺ to Eu²⁺.

  • Final Product:

    • Cool the furnace to room temperature under the reducing atmosphere.

    • The resulting product is a Eu²⁺-doped CaI₂ nanophosphor powder. Handle and store the powder in a dry, inert environment.

Visualizations

Bridgman-Stockbarger Crystal Growth Workflow

Bridgman_Stockbarger_Workflow start Start prep Precursor Preparation (Anhydrous CaI2 + EuI2) start->prep load Crucible Loading & Sealing (Inert Atmosphere) prep->load melt Melting in Hot Zone (>779 °C) load->melt growth Slow Lowering & Crystal Growth (Controlled Temperature Gradient) melt->growth cool Controlled Cooling to Room Temperature growth->cool retrieve Crystal Retrieval & Processing (Dry Environment) cool->retrieve end End Product: CaI2:Eu Single Crystal retrieve->end

Caption: Workflow for Bridgman-Stockbarger crystal growth of CaI₂:Eu²⁺.

Co-precipitation Synthesis Workflow

Co_precipitation_Workflow start Start solution Precursor Solution (CaI2·xH2O + Eu(NO3)3) start->solution precipitate Co-precipitation (Add Precipitating Agent) solution->precipitate wash Washing & Drying of Precipitate precipitate->wash calcine Calcination & Reduction (Inert/Reducing Atmosphere + Iodine Source) wash->calcine end End Product: CaI2:Eu Nanophosphor Powder calcine->end

Caption: Workflow for co-precipitation synthesis of CaI₂:Eu²⁺ nanophosphors.

Luminescence Mechanism in Eu²⁺-doped Materials

Luminescence_Pathway gs Ground State (4f⁷) es Excited State (4f⁶5d¹) gs->es excitation Excitation (e.g., Gamma Ray) excitation->gs Energy Absorption relaxation Non-radiative Relaxation es->relaxation Vibrational Relaxation emission Radiative Emission (Luminescence) relaxation->emission emission->gs Photon Emission

Caption: Simplified energy level diagram for Eu²⁺ luminescence.

References

Application Notes and Protocols for Calcium-Catalyzed Hydroamination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, represents a highly atom-economical method for synthesizing nitrogen-containing compounds, which are pivotal in the pharmaceutical and fine chemical industries. While various transition metals have been explored as catalysts for this transformation, there is a growing interest in employing earth-abundant and biocompatible metals like calcium. Calcium-based catalysts have emerged as a cost-effective and environmentally benign alternative, demonstrating significant activity in intramolecular hydroamination reactions.

This document provides an overview of the application of calcium complexes as catalysts in hydroamination, with a focus on the well-established β-diketiminato and aminotroponiminate calcium amide systems. Although the initial query concerned calcium iodide hydrate (B1144303), a thorough review of the scientific literature indicates that this specific compound is not commonly employed as a direct catalyst for hydroamination. Instead, calcium iodide (CaI₂) is sometimes used as a precursor for the synthesis of active calcium catalysts, such as certain benzamidinato calcium iodide complexes used in other reductive transformations like hydroboration.[1][2][3][4][5] The focus of these notes will, therefore, be on the catalytically active calcium amide complexes.

Calcium Amide Complexes in Hydroamination

Calcium amide complexes, particularly those stabilized by bulky ancillary ligands like β-diketiminates and aminotroponiminates, are effective pre-catalysts for the intramolecular hydroamination of unactivated aminoalkenes.[6][7][8] These reactions proceed under mild conditions to yield valuable five-, six-, and seven-membered heterocyclic products.[6]

Mechanism of Action

The generally accepted mechanism for calcium-catalyzed intramolecular hydroamination involves several key steps, analogous to that proposed for organolanthanide catalysts.[6]

  • Catalyst Initiation: The pre-catalyst, typically a calcium amide complex like a β-diketiminato calcium bis(trimethylsilyl)amide, reacts with the primary or secondary amine of the substrate. This step involves the protonolysis of the calcium-amide bond by the more acidic N-H bond of the aminoalkene, leading to the formation of a new calcium-amido intermediate and the release of a volatile amine (e.g., bis(trimethylsilyl)amine). For some calcium pre-catalysts, this initiation step is reversible.[6][9]

  • Alkene Insertion: The pendant alkene moiety of the substrate then inserts into the newly formed calcium-nitrogen bond. This is often the rate-determining step and proceeds through a cyclic transition state.[6]

  • Protonolysis and Catalyst Regeneration: The resulting cyclic alkylcalcium intermediate is highly reactive and readily undergoes protonolysis by another molecule of the aminoalkene substrate. This step cleaves the calcium-carbon bond, releases the cyclized amine product, and regenerates the active calcium-amido catalyst, thus completing the catalytic cycle.[6]

A simplified diagram of this catalytic cycle is presented below:

G A [L]Ca-NR'₂ (Pre-catalyst) B [L]Ca-NHR-Substrate (Active Catalyst) A->B  + H₂NR-Substrate - HNR'₂ C Cyclic Alkyl-Ca Intermediate B->C Intramolecular Alkene Insertion C->B  + H₂NR-Substrate - Cyclized Product D Cyclized Amine Product C->D Product Release

Caption: General catalytic cycle for calcium-catalyzed intramolecular hydroamination.

Quantitative Data on Calcium-Catalyzed Hydroamination

The following table summarizes representative quantitative data for the intramolecular hydroamination of aminoalkenes using calcium-based catalysts.

Catalyst SystemSubstrateProduct Ring SizeCatalyst Loading (mol%)Temp (°C)TimeConversion (%)
[{ArNC(Me)CHC(Me)NAr}Ca{N(SiMe₃)₂}(THF)]1-amino-2,2-diphenyl-4-pentene522510 min>90
[{ArNC(Me)CHC(Me)NAr}Ca{N(SiMe₃)₂}(THF)]1-amino-2,2-dimethyl-4-pentene522510 min>90
[{ArNC(Me)CHC(Me)NAr}Ca{N(SiMe₃)₂}(THF)]1-amino-5-hexene6102521 h>95
[{(iPr)₂ATI}Ca{N(SiMe₃)₂}(THF)₂]1-amino-2,2-dimethyl-4-pentene542510 min80
[{(iPr)₂ATI}Ca{N(SiMe₃)₂}(THF)₂]1-amino-2,2-dimethyl-5-hexene642522 h>90

Data compiled from references[6][7]. Ar = 2,6-diisopropylphenyl; (iPr)₂ATI = N-isopropyl-2-(isopropylamino)troponiminate.

Experimental Protocols

The following are generalized protocols for the synthesis of a common calcium pre-catalyst and its application in a hydroamination reaction. Note: These reactions are highly sensitive to air and moisture, and must be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques with anhydrous solvents.

Protocol 1: Synthesis of β-Diketiminato Calcium Amide Pre-catalyst

Workflow Diagram:

G start Start reagents Combine Ligand and Ca[N(SiMe₃)₂]₂(THF)₂ in Toluene (B28343) start->reagents stir Stir at Room Temperature (e.g., 12 hours) reagents->stir filter Filter through Celite stir->filter concentrate Remove Solvent in vacuo filter->concentrate crystallize Crystallize from Hexane (B92381) at low temperature concentrate->crystallize product Isolate Crystalline Product crystallize->product end End product->end

Caption: Workflow for the synthesis of a β-diketiminato calcium amide pre-catalyst.

Materials:

  • β-diketimine ligand (e.g., {HC(C(Me)N-2,6-iPr₂C₆H₃)₂})

  • Calcium bis(trimethylsilyl)amide bis(THF) adduct (Ca[N(SiMe₃)₂]₂(THF)₂)

  • Anhydrous toluene

  • Anhydrous hexane

  • Celite

Procedure:

  • In a glovebox, charge a Schlenk flask with the β-diketimine ligand (1.0 eq) and Ca[N(SiMe₃)₂]₂(THF)₂ (1.0 eq).

  • Add anhydrous toluene to dissolve the solids.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Remove the solvent under vacuum to yield a solid residue.

  • Extract the residue with anhydrous hexane and filter through a pad of Celite to remove any insoluble impurities.

  • Concentrate the filtrate under vacuum and cool to -30 °C to induce crystallization.

  • Isolate the crystalline product, [{ArNC(Me)CHC(Me)NAr}Ca{N(SiMe₃)₂}(THF)], by decantation or filtration and dry under vacuum.[6][10]

Protocol 2: Catalytic Intramolecular Hydroamination of an Aminoalkene

Workflow Diagram:

G start Start setup Prepare a solution of the aminoalkene in C₆D₆ in an NMR tube start->setup catalyst Add a stock solution of the calcium pre-catalyst (2-10 mol%) setup->catalyst react Seal the NMR tube and monitor the reaction by ¹H NMR at room temperature catalyst->react quench Upon completion, quench the reaction (optional) react->quench workup Work-up and purify the cyclized amine product quench->workup end End workup->end

Caption: General workflow for a small-scale calcium-catalyzed hydroamination reaction.

Materials:

  • Aminoalkene substrate (e.g., 1-amino-2,2-diphenyl-4-pentene)

  • Calcium pre-catalyst (e.g., [{ArNC(Me)CHC(Me)NAr}Ca{N(SiMe₃)₂}(THF)])

  • Anhydrous deuterated benzene (B151609) (C₆D₆) for NMR scale reactions or anhydrous toluene for preparative scale.

  • Internal standard for NMR (optional, e.g., ferrocene)

Procedure (NMR Scale):

  • In a glovebox, prepare a stock solution of the calcium pre-catalyst in C₆D₆.

  • In a J. Young NMR tube, dissolve the aminoalkene substrate in C₆D₆.

  • Add the desired amount of the catalyst stock solution to the NMR tube to achieve the target catalyst loading (e.g., 2 mol%).

  • Seal the NMR tube and remove it from the glovebox.

  • Monitor the reaction progress at room temperature by ¹H NMR spectroscopy until the starting material is consumed.[6]

Procedure (Preparative Scale):

  • In a glovebox, charge a Schlenk flask with the aminoalkene substrate.

  • Dissolve the substrate in anhydrous toluene.

  • Add the calcium pre-catalyst (e.g., 2-10 mol%) as a solid or a solution in toluene.

  • Stir the reaction at the desired temperature (e.g., room temperature) and monitor by TLC or GC-MS.

  • Upon completion, the reaction can be quenched by the careful addition of a protic solvent (e.g., methanol).

  • The product can be isolated and purified using standard techniques such as column chromatography.[6]

Conclusion

Calcium-based catalysts offer a promising and sustainable approach for hydroamination reactions, particularly for the intramolecular cyclization of aminoalkenes. The use of well-defined calcium amide complexes allows for efficient catalysis under mild conditions. While calcium iodide hydrate itself is not a direct catalyst for this transformation, calcium iodide can serve as a valuable precursor in the synthesis of more complex and catalytically active calcium species. Further research in this area may lead to the development of even more active and selective calcium-based catalysts for a broader range of hydroamination reactions relevant to the pharmaceutical and chemical industries.

References

Troubleshooting & Optimization

How to handle and store hygroscopic calcium iodide hydrate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Calcium Iodide Hydrate (B1144303)

This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper handling and storage of hygroscopic calcium iodide hydrate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound (CaI₂·xH₂O) is a chemical compound that is a key reagent in various industrial and research applications.[1] It is particularly valuable in organic synthesis and the production of other iodine-containing compounds.[1] Due to its hygroscopic nature, it can be used as a desiccant.[1] Other applications include its use in medical imaging as a contrast agent, in pharmaceuticals for iodine supplementation, in photography for producing iodide emulsions, and in the food industry as an additive to iodize salt.[1][2][3]

Q2: What does "hygroscopic" mean in the context of this compound?

A2: "Hygroscopic" means that this compound readily absorbs moisture from the atmosphere.[4] This property requires specific storage conditions to maintain the integrity of the compound.[4] Its shelf life is described as poor due to its hygroscopic nature.[5]

Q3: Is this compound sensitive to other environmental factors?

A3: Yes, besides moisture, this compound is also sensitive to light and air.[6][7] Exposure to air can lead to the absorption of carbon dioxide, and exposure to light can cause decomposition.[3][4] Over time, it can slowly react with oxygen and carbon dioxide in the air, which liberates iodine and can cause a faint yellow color in impure samples.[3]

Q4: What are the primary safety hazards associated with this compound?

A4: this compound may cause skin and serious eye irritation.[5][8] It can also cause irritation to the respiratory tract if inhaled.[4] Ingestion of large amounts may lead to gastrointestinal irritation.[4] It is important to wear appropriate personal protective equipment (PPE), including gloves and safety goggles, when handling this compound.[4][8]

Troubleshooting Guide

Q1: My this compound has turned a yellowish-white color. What happened and is it still usable?

A1: A yellowish-white color is often indicative of the liberation of free iodine.[3] This can happen when the compound is exposed to air and light, causing it to slowly react with oxygen and carbon dioxide.[3] While slight discoloration may not significantly impact all experimental outcomes, for high-purity applications, it is recommended to use a fresh, non-discolored supply.

Q2: The this compound in my container has clumped together and appears wet. What is the cause?

A2: This is a direct result of the compound's hygroscopic nature.[4] The clumping and wet appearance indicate that it has absorbed a significant amount of moisture from the air. This can happen if the container is not sealed tightly or if it has been opened frequently in a humid environment.[4] Using the material in this state may lead to inaccurate measurements and introduce water into non-aqueous reactions.

Q3: I observed fumes when heating this compound. What are these and is it dangerous?

A3: When heated to decomposition, this compound can emit toxic fumes, including hydrogen iodide.[4][9] It is crucial to handle the compound in a well-ventilated area and avoid excessive heating.[4]

Q4: Are there any chemicals that are incompatible with this compound?

A4: Yes, this compound is incompatible with strong oxidizing agents and strong acids.[6][7] Contact with these substances should be avoided to prevent hazardous reactions.

Data Presentation

Physical and Chemical Properties of Calcium Iodide

PropertyValueCitations
Molecular Formula CaI₂·xH₂O[5][6]
Anhydrous Molecular Weight 293.89 g/mol [6]
Appearance White to yellowish-white solid/crystals[5][10]
Density (Anhydrous) 3.956 g/cm³[3]
Melting Point (Anhydrous) 779 °C[3][7]
Boiling Point (Anhydrous) 1100 °C[3]
Solubility Highly soluble in water; soluble in acetone (B3395972) and alcohols[3][7]

Experimental Protocols

Standard Protocol for Handling and Storage of this compound

This protocol outlines the essential steps for safely handling and storing this compound to minimize exposure and maintain chemical integrity.

1. Personal Protective Equipment (PPE):

  • Wear appropriate protective eyeglasses or chemical safety goggles.[4][8]

  • Wear protective gloves to prevent skin exposure.[4][8]

  • Wear appropriate protective clothing to prevent skin exposure.[4][8]

  • Use a NIOSH/MSHA-approved respirator if ventilation is inadequate or if dust is generated.[4]

2. Handling:

  • Work in a well-ventilated area. A fume hood is recommended.[4]

  • Minimize dust generation and accumulation.[4][9]

  • Avoid contact with eyes, skin, and clothing.[4]

  • Keep the container tightly closed when not in use.[4]

  • Wash hands thoroughly after handling.[4][5]

3. Storage:

  • Store in a cool, dry, and well-ventilated area.[4][6]

  • Protect from moisture, light, and air.[4][6] Storing under an inert gas like argon can be beneficial.[11][12]

  • Keep containers tightly closed.[6][8]

  • Store away from incompatible substances such as strong oxidizing agents and strong acids.[6][7]

4. Spill and Disposal:

  • In case of a spill, sweep up the material, place it in a sealed container, and dispose of it according to local regulations.[5]

  • Avoid generating dust during cleanup.[4]

  • Ventilate the area of the spill and wash the site after material pickup is complete.[5]

Mandatory Visualization

G Workflow for Handling and Storing Hygroscopic this compound start Start: Obtain this compound prep Step 1: Prepare Handling Area - Ensure good ventilation (fume hood) - Don appropriate PPE start->prep weigh Step 2: Weighing - Use a dry, clean spatula - Minimize exposure to air - Tightly reseal container immediately prep->weigh experiment Step 3: Experimental Use - Add to reaction vessel - Avoid contact with incompatible materials weigh->experiment storage Step 4: Storage - Store in a tightly sealed container - Place in a cool, dry, dark location - Consider a desiccator experiment->storage After Use cleanup Step 5: Cleanup & Disposal - Clean up spills immediately - Dispose of waste according to regulations experiment->cleanup Post-Experiment end End storage->end cleanup->end

Caption: Workflow for handling and storing hygroscopic this compound.

References

Technical Support Center: Calcium Iodide Hydrate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of calcium iodide hydrate (B1144303) solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Troubleshooting Guide

This guide is designed to help you identify and resolve specific issues you may encounter with your calcium iodide hydrate solutions.

Issue 1: My calcium iodide solution has turned yellow. What does this mean and can I still use it?

  • Answer: A yellow to brownish color in your calcium iodide solution indicates the formation of free iodine (I₂), which is a product of the oxidation of iodide ions (I⁻).[1][2][3] This degradation is often accelerated by exposure to light, air (oxygen), and heat.

    • Can it be used? For many applications, the presence of free iodine can interfere with experimental results. It is generally not recommended to use a discolored solution, especially for quantitative analyses.

    • What to do:

      • Assess the level of discoloration: A faint yellow tinge might be acceptable for some qualitative purposes, but a noticeable yellow or brown color indicates significant degradation.

      • Consider remediation for mildly discolored solutions: For slightly yellowed solutions, you can attempt to reverse the oxidation by adding a small amount of a reducing agent like sodium thiosulfate (B1220275) until the color disappears. However, be aware that this adds other chemical species to your solution which may interfere with your experiment.

      • Prepare a fresh solution: For most applications, especially in drug development and quantitative research, it is best to discard the discolored solution and prepare a fresh one using the protocols outlined below to prevent future degradation.

Issue 2: I've prepared a fresh solution, but it turns yellow within a few days. How can I prevent this?

  • Answer: Rapid degradation of a freshly prepared calcium iodide solution is a strong indicator of improper preparation or storage. To enhance stability, consider the following factors:

    • High-Purity Reagents and Solvent: Start with high-purity this compound and use deionized, boiled water to minimize dissolved oxygen.

    • pH Adjustment: Maintaining a neutral or slightly alkaline pH can help prevent the oxidation of iodide.[4]

    • Use of Stabilizers: The addition of antioxidants or other stabilizers can significantly prolong the shelf-life of your solution.

    • Proper Storage: Store the solution in a cool, dark place, in a tightly sealed, amber glass bottle to protect it from light and air.[1][4]

Issue 3: I am observing inconsistencies in my experimental results when using my calcium iodide solution.

  • Answer: Inconsistent results can often be traced back to the degradation of your calcium iodide solution. The concentration of iodide ions may be decreasing over time, affecting reaction kinetics, endpoint determinations, or other measurements.

    • Troubleshooting Steps:

      • Visually inspect your solution: Check for any signs of yellowing.

      • Perform a quality control check: If you have a method to quantify the iodide or free iodine concentration (e.g., titration with sodium thiosulfate, UV-Vis spectrophotometry), test an aliquot of your stock solution to confirm its concentration.

      • Prepare fresh solutions more frequently: If you suspect degradation is occurring over the course of your experiments, prepare smaller batches of the solution more frequently.

      • Review your experimental setup: Ensure that your experimental conditions are not inadvertently accelerating the degradation of the calcium iodide solution (e.g., prolonged exposure to light or heat).

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound solution degradation?

  • A1: The primary cause of degradation is the oxidation of iodide ions (I⁻) to molecular iodine (I₂). This reaction is facilitated by exposure to oxygen, light, and acidic conditions. The liberated iodine is responsible for the characteristic yellow or brown discoloration of the solution.[3]

Q2: How should I store my this compound solutions to maximize their stability?

  • A2: Proper storage is crucial for preventing degradation. Follow these guidelines:

    • Container: Use amber-colored, glass-stoppered bottles to protect the solution from light.[1]

    • Atmosphere: Before sealing the container, consider purging the headspace with an inert gas like nitrogen or argon to displace oxygen.

    • Temperature: Store the solution in a cool, dark place, such as a refrigerator.

    • Sealing: Ensure the container is tightly sealed to prevent exposure to air.

Q3: Can I use a metal spatula to weigh this compound?

  • A3: It is not recommended to use metal spatulas, especially those made of steel, as they can be corroded by iodine and may introduce metallic impurities that can catalyze the oxidation of iodide. Use a ceramic or plastic spatula instead.

Q4: Are there any chemical additives that can stabilize my calcium iodide solution?

  • A4: Yes, several additives can help stabilize calcium iodide solutions:

    • Reducing Agents/Antioxidants: Small amounts of reducing agents like ascorbic acid (Vitamin C) or sodium thiosulfate can be added to the solution to prevent the oxidation of iodide.

    • pH Buffers: Maintaining a neutral to slightly alkaline pH can improve stability. A small amount of sodium carbonate can be used for this purpose.[4]

Q5: How can I quantitatively measure the degradation of my calcium iodide solution?

  • A5: The extent of degradation can be quantified by measuring the amount of free iodine formed. Two common methods are:

    • Titration: Titrate a sample of the solution with a standardized sodium thiosulfate solution using a starch indicator. The disappearance of the blue color indicates the endpoint.[4]

    • UV-Vis Spectrophotometry: The triiodide ion (I₃⁻), formed from the reaction of iodine with excess iodide, has strong absorbance peaks at approximately 288 nm and 351 nm. You can create a calibration curve to correlate absorbance with the concentration of liberated iodine.

Data Presentation

Table 1: Factors Affecting the Stability of Calcium Iodide Solutions

FactorEffect on StabilityRecommendation
Light Exposure Accelerates oxidation of iodide to iodine.Store solutions in amber glass bottles in a dark location.
Oxygen Exposure Promotes the oxidation of iodide.Use deaerated water for preparation and store in tightly sealed containers, potentially with an inert gas headspace.
Elevated Temperature Increases the rate of degradation reactions.Store solutions in a cool environment, such as a refrigerator.
Acidic pH Can facilitate the oxidation of iodide.Maintain a neutral to slightly alkaline pH.
Presence of Metal Ions Can catalyze oxidation reactions.Use high-purity reagents and avoid contact with metal spatulas or containers.

Table 2: Comparison of Stabilization Methods

Stabilization MethodMechanism of ActionTypical ConcentrationConsiderations
Ascorbic Acid Acts as an antioxidant, reducing any formed iodine back to iodide.0.01% - 0.1% (w/v)Can alter the pH of the solution; may interfere with certain downstream applications.
Sodium Thiosulfate A reducing agent that reacts with free iodine.Small amounts sufficient to remove yellow color.Introduces sulfate (B86663) and tetrathionate (B1226582) ions into the solution.
pH Buffering (e.g., Sodium Carbonate) Maintains a slightly alkaline pH, inhibiting oxidation.[4]Sufficient to achieve pH 7.0-7.5May not be suitable for experiments requiring acidic conditions.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Solution (1 M)

  • Deoxygenate Water: Boil a suitable volume of deionized water for at least 15 minutes to remove dissolved gases. Allow it to cool to room temperature in a sealed container.

  • Weigh Reagents: In a clean, dry beaker, accurately weigh 293.89 g of this compound (CaI₂·xH₂O, adjust weight based on the hydration state of your specific reagent). In a separate weighing boat, weigh 0.1 g of ascorbic acid.

  • Dissolution: Add a small volume of the deoxygenated water to the beaker containing the this compound and stir with a clean glass rod until it is fully dissolved.

  • Add Stabilizer: Add the weighed ascorbic acid to the solution and stir until dissolved.

  • Final Volume: Quantitatively transfer the solution to a 1 L volumetric flask. Rinse the beaker with small portions of the deoxygenated water and add the rinsings to the flask. Bring the solution to the final volume with the deoxygenated water.

  • Storage: Immediately transfer the solution to a clean, dry, amber glass bottle. Purge the headspace with an inert gas (e.g., nitrogen) if available, and seal the bottle tightly. Store in a refrigerator.

Protocol 2: Quantitative Determination of Iodine Contamination by UV-Vis Spectrophotometry

  • Prepare a Calibration Curve:

    • Prepare a stock solution of iodine (e.g., 0.001 M) in a solution containing an excess of potassium iodide (e.g., 0.1 M) to ensure all iodine is converted to the triiodide ion (I₃⁻).

    • Prepare a series of dilutions from the stock solution to create standards of known triiodide concentrations.

    • Measure the absorbance of each standard at 351 nm using a UV-Vis spectrophotometer.

    • Plot a graph of absorbance versus concentration to create a calibration curve.

  • Sample Measurement:

    • Dilute a sample of your calcium iodide solution with deionized water to bring the absorbance within the range of your calibration curve.

    • Measure the absorbance of the diluted sample at 351 nm.

  • Calculation:

    • Use the equation of the line from your calibration curve to determine the concentration of triiodide in your diluted sample.

    • Calculate the concentration of free iodine in your original calcium iodide solution, accounting for the dilution factor.

Mandatory Visualizations

Degradation_Pathway CaI2 Calcium Iodide (CaI₂) in solution (2I⁻) I2 Free Iodine (I₂) (Yellow/Brown Color) CaI2->I2 Oxidation Factors Accelerating Factors: - Light - Oxygen (Air) - Heat - Acidic pH Factors->CaI2 Stabilizers Preventative Measures: - Antioxidants (e.g., Ascorbic Acid) - pH Buffering - Proper Storage (Dark, Cool, Sealed) Stabilizers->CaI2

Caption: Degradation pathway of calcium iodide and preventative measures.

Experimental_Workflow cluster_prep Solution Preparation cluster_analysis Degradation Analysis cluster_troubleshooting Troubleshooting prep1 Deoxygenate Water prep2 Weigh CaI₂ and Stabilizer prep1->prep2 prep3 Dissolve and Mix prep2->prep3 prep4 Store in Amber Bottle prep3->prep4 analysis1 Visual Inspection (Color Change) prep4->analysis1 analysis2 Quantitative Analysis (Titration or UV-Vis) analysis1->analysis2 ts1 Identify Issue (e.g., Discoloration) analysis2->ts1 ts2 Consult Guide ts1->ts2 ts3 Implement Solution (e.g., Prepare Fresh) ts2->ts3

Caption: Workflow for preparing and analyzing calcium iodide solutions.

References

Technical Support Center: Purification of Calcium iodide Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with calcium iodide hydrate (B1144303) (CaI₂·xH₂O).

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of calcium iodide hydrate.

Issue 1: The this compound powder is yellow.

  • Cause: The yellow discoloration is typically due to the liberation of free iodine.[1] This occurs when the compound reacts with oxygen and carbon dioxide in the air, particularly in the presence of light and moisture.[1]

  • Solution:

    • Recrystallization: The primary method to remove the yellow color and other impurities is recrystallization. A detailed protocol is provided below.

    • Decolorizing Carbon (Activated Charcoal): For intensely colored solutions, a small amount of decolorizing carbon can be added to the hot solution before filtration.[2] However, use it sparingly as it can also adsorb the desired product, leading to a lower yield.[2]

Issue 2: Poor or no crystal formation during recrystallization.

  • Cause: This can be due to several factors, including the use of too much solvent, cooling the solution too quickly, or the presence of significant impurities that inhibit crystallization.[3][4][5]

  • Troubleshooting Steps:

    • Induce Crystallization:

      • Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution. This creates a rough surface that can initiate crystal growth.[6]

      • Seeding: Add a tiny crystal of pure this compound (a "seed crystal") to the solution to provide a nucleation site.[6]

    • Reduce Solvent Volume: If too much solvent was used, gently heat the solution to evaporate some of the solvent and then allow it to cool again.[3]

    • Slow Cooling: Ensure the solution cools slowly and undisturbed. Rapid cooling can lead to the formation of an oil or very small crystals instead of a pure crystalline solid.[5] Placing the flask in an insulated container can help slow the cooling rate.

    • Re-purification: If the sample is heavily impure, a second recrystallization may be necessary.

Issue 3: The purified this compound quickly turns yellow again.

  • Cause: Calcium iodide is highly hygroscopic and sensitive to air and light.[7] Exposure to the atmosphere after purification will lead to rapid decomposition.

  • Solution:

    • Proper Storage: Immediately after drying, store the purified this compound in a tightly sealed, amber-colored container to protect it from moisture and light.[8] For long-term storage, placing the container in a desiccator with a drying agent like phosphorus pentoxide (P₂O₅) is recommended.[9][10]

    • Inert Atmosphere: For highly sensitive applications, handling and storing the product under an inert atmosphere (e.g., nitrogen or argon) can prevent decomposition.[11]

Issue 4: Low yield of purified product.

  • Cause: A low yield can result from using too much solvent during recrystallization, transferring the product inefficiently, or washing the crystals with a solvent that is not sufficiently cold.[3][4]

  • Solution:

    • Minimize Solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product.

    • Cold Rinse: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.[4]

    • Second Crop: The filtrate (mother liquor) from the recrystallization may still contain a significant amount of dissolved product. Concentrating the filtrate by evaporation and cooling it again may yield a second crop of crystals.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best method to purify this compound?

A1: The most common and effective method for purifying this compound is recrystallization from a mixture of acetone (B3395972) and diethyl ether.[9][10] This method is particularly good at removing common impurities, including liberated iodine which causes the yellow color.

Q2: What are the common impurities in commercial this compound?

A2: The most frequent impurity is free iodine, which results from the decomposition of the iodide salt.[1] Other potential impurities can include trace metals and other calcium salts depending on the manufacturing process.

Q3: Why is it important to store purified this compound properly?

A3: this compound is very hygroscopic (readily absorbs moisture from the air) and is sensitive to light and air.[7][8][12] Improper storage will lead to the absorption of water and decomposition, resulting in the reappearance of a yellow color due to the formation of free iodine.

Q4: How can I determine the purity of my this compound sample?

A4: The purity of this compound can be determined by several methods:

  • Iodometric Titration: This is a classic and reliable method to quantify the iodide content.[9][13][14]

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This technique is used to identify and quantify trace metal impurities with high precision.[11][15][16][17][18]

  • Elemental Analysis: Can be used to determine the percentage composition of calcium and iodine in the sample.[19]

Q5: What is the decomposition temperature of this compound?

A5: this compound begins to lose its water of hydration and decompose at around 42°C.[12] The anhydrous form melts at a much higher temperature, around 779°C.[1][7][19]

Data Presentation

Table 1: Solubility of Calcium Iodide in Various Solvents

SolventTemperature (°C)Solubility ( g/100 g of solvent)
Water0182
Water10194
Water20209
Water40242
Water100426
Acetone072.7
Acetone2089
Acetone40105.8
Methanol20126.1
Diethyl Ether-Insoluble

Data sourced from[7][20]

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol describes the purification of this compound using a solvent-antisolvent recrystallization method.

Materials:

  • Crude this compound

  • Acetone (ACS grade or higher)

  • Diethyl ether (anhydrous)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Desiccator with P₂O₅

Procedure:

  • Dissolution: In a fume hood, place the crude (yellow) this compound in an Erlenmeyer flask. Add a minimal amount of warm acetone and stir until the solid is completely dissolved. The solution will likely be yellow to brown.

  • Decolorization (Optional): If the solution is dark, add a very small amount of activated charcoal and swirl the hot solution for a few minutes.

  • Hot Filtration (if decolorizing carbon was used): Quickly filter the hot solution through a fluted filter paper in a pre-warmed funnel into a clean Erlenmeyer flask to remove the charcoal.

  • Crystallization: Allow the filtrate to cool to room temperature. Slowly add anhydrous diethyl ether to the acetone solution with gentle swirling until the solution becomes cloudy, indicating the onset of precipitation.

  • Crystal Growth: Cover the flask and allow it to stand undisturbed at room temperature for several hours, or overnight, to allow for the formation of crystals. For maximum yield, the flask can then be placed in an ice bath for about an hour.

  • Isolation: Collect the white crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum. For complete removal of residual solvent and water, the crystals can be placed in a desiccator over phosphorus pentoxide (P₂O₅) under vacuum.[9][10]

  • Storage: Immediately transfer the dry, white crystals to a tightly sealed, amber glass bottle and store in a desiccator.

Protocol 2: Purity Analysis by Iodometric Titration

This protocol provides a method for determining the iodide content in a purified sample of this compound.

Principle:

This method is based on the oxidation of iodide (I⁻) to iodine (I₂) by a known excess of an oxidizing agent (e.g., potassium iodate (B108269), KIO₃) in an acidic solution. The liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution using a starch indicator.

Reagents:

  • Potassium iodate (KIO₃), primary standard

  • Potassium iodide (KI)

  • Sulfuric acid (H₂SO₄), dilute solution

  • Sodium thiosulfate (Na₂S₂O₃), standardized solution (e.g., 0.1 M)

  • Starch indicator solution

  • Deionized water

Procedure:

  • Sample Preparation: Accurately weigh a sample of the purified this compound and dissolve it in a known volume of deionized water in a volumetric flask.

  • Reaction: Pipette a known aliquot of the sample solution into an Erlenmeyer flask. Add an excess of a standard potassium iodate solution and acidify with dilute sulfuric acid. The solution will turn a yellow-brown color due to the formation of iodine.

  • Titration: Titrate the liberated iodine with a standardized sodium thiosulfate solution. As the endpoint is approached, the solution will become a pale yellow.

  • Indicator Addition: Add a few drops of starch indicator solution. The solution will turn a deep blue-black color.

  • Endpoint: Continue the titration dropwise with the sodium thiosulfate solution until the blue color disappears, indicating that all the iodine has reacted.

  • Calculation: The concentration of iodide in the original sample can be calculated based on the stoichiometry of the reactions and the volume of sodium thiosulfate solution used.

Visualizations

Purification_Workflow Crude Crude CaI2·xH2O (Yellow Powder) Dissolution Dissolve in warm Acetone Crude->Dissolution Hot_Solution Hot Acetone Solution (Yellow/Brown) Dissolution->Hot_Solution Decolorization Add Activated Charcoal (optional) Hot_Solution->Decolorization Precipitation Add Diethyl Ether (Antisolvent) Hot_Solution->Precipitation If no decolorization Hot_Filtration Hot Gravity Filtration Decolorization->Hot_Filtration Clear_Solution Clear Hot Solution Hot_Filtration->Clear_Solution Clear_Solution->Precipitation Crystallization Cool Slowly & Allow Crystals to Form Precipitation->Crystallization Filtration Vacuum Filtration Crystallization->Filtration Washing Wash with Cold Diethyl Ether Filtration->Washing Drying Dry under Vacuum (over P2O5) Washing->Drying Pure Pure CaI2·xH2O (White Crystals) Drying->Pure

A workflow diagram illustrating the recrystallization process for this compound.

Troubleshooting_Logic Start Start Purification Recrystallize Perform Recrystallization Start->Recrystallize Is_Product_Yellow Is the final product yellow? Is_Product_Yellow->Recrystallize Yes No_Crystals Crystals don't form? Is_Product_Yellow->No_Crystals No Recrystallize->Is_Product_Yellow Induce_Crystallization Induce Crystallization: - Scratch flask - Add seed crystal No_Crystals->Induce_Crystallization Yes Low_Yield Is the yield low? No_Crystals->Low_Yield No Reduce_Solvent Reduce solvent volume and cool again Induce_Crystallization->Reduce_Solvent If still no crystals Induce_Crystallization->Low_Yield Reduce_Solvent->Low_Yield Check_Solvent Check for: - Too much solvent - Inefficient transfer - Warm wash solvent Low_Yield->Check_Solvent Yes Proper_Storage Store properly in dark, airtight container with desiccant Low_Yield->Proper_Storage No Second_Crop Attempt second crop crystallization Check_Solvent->Second_Crop Second_Crop->Proper_Storage Success Pure Product Proper_Storage->Success

A troubleshooting decision tree for the purification of this compound.

References

Troubleshooting common issues in reactions with calcium iodide hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with calcium iodide hydrate (B1144303).

Frequently Asked Questions (FAQs)

Q1: What is calcium iodide hydrate and what are its common forms?

Calcium iodide (CaI₂) is an inorganic ionic compound of calcium and iodine.[1] It is a colorless to yellowish-white, deliquescent solid that is highly soluble in water.[2][3] It is commonly available as a hydrate, with the formula CaI₂·xH₂O, where 'x' can range, often being a tetrahydrate (x=4) or hexahydrate (x=6).[2][4] The anhydrous form is also available.[3]

Q2: How should I properly store this compound?

This compound is sensitive to air, light, and moisture.[5] Therefore, it should be stored in its original, tightly sealed container in a cool, dry, and well-ventilated area.[6] It is advisable to store it under an inert gas atmosphere.[7] Keep it away from incompatible materials such as strong oxidizing agents and acids.[5][6]

Q3: My this compound has turned yellow. What does this mean and can I still use it?

The yellow discoloration indicates that the calcium iodide has started to decompose, liberating elemental iodine.[3][8] This decomposition is often caused by exposure to air (oxygen and carbon dioxide), light, or moisture.[6][9] For sensitive reactions requiring high purity, using the discolored reagent is not recommended as the presence of iodine and calcium carbonate (a byproduct of the reaction with CO₂) can interfere with your experiment.[2] For less sensitive applications, its use may be possible, but purification is recommended.

Q4: Is this compound hazardous?

This compound may cause skin and eye irritation.[6][10] Ingestion of large amounts can lead to gastrointestinal irritation, and chronic ingestion of iodides has been associated with adverse effects.[9] It is important to handle it with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a well-ventilated area.[5][11]

Troubleshooting Guide

Issue 1: Poor or no reactivity in my reaction.

  • Question: I am not observing the expected product formation when using this compound. What could be the cause?

  • Answer:

    • Reagent Quality: The primary suspect is the quality of the this compound. If it has been improperly stored, it may have absorbed a significant amount of water, reducing the molar quantity of the active reagent. Furthermore, decomposition into calcium carbonate and iodine means there is less active calcium iodide available for your reaction.[2]

    • Hygroscopic Nature: this compound is highly hygroscopic, meaning it readily absorbs moisture from the air.[9][12] This can dilute the reagent and introduce water into a moisture-sensitive reaction. Ensure you are handling the reagent in a dry environment, such as a glovebox.

    • Solvent Issues: Ensure the this compound is fully dissolved in your chosen solvent. While it is highly soluble in water, ethanol, and acetone (B3395972), its solubility may be limited in other organic solvents.[3][4]

Issue 2: Unexpected side products are being formed.

  • Question: My reaction is yielding unexpected byproducts. Could the this compound be the source?

  • Answer:

    • Presence of Iodine: If the reagent has decomposed, the liberated iodine, a yellow-to-brown solid, can act as a catalyst or a reactant in various side reactions, leading to iodinated byproducts or other unexpected compounds.[3]

    • Incompatible Reagents: Calcium iodide is incompatible with strong oxidizing agents and strong acids.[5] If your reaction mixture contains such components, they may be reacting with the calcium iodide itself.

Issue 3: The reaction mixture has an unexpected color.

  • Question: My reaction mixture has developed a yellow or brownish color upon adding this compound. Is this normal?

  • Answer: A faint yellow color might be due to the use of slightly decomposed this compound. If the color is intense or darkens significantly, it indicates a higher concentration of free iodine, which could be a result of the decomposition of your reagent or an ongoing reaction with other components in your mixture.[3]

Data Presentation

Table 1: Solubility of Calcium Iodide in Various Solvents

SolventTemperature (°C)Solubility ( g/100 g of solvent)
Water0182[13]
Water20209[13]
Water100426[13]
Methanol20126.1[13]
Acetone2089[13]
Ethanol-Soluble[2]

Experimental Protocols

Purification of Discolored this compound

This protocol is based on a general method for recrystallization and should be adapted to your specific laboratory conditions and safety procedures.

Objective: To remove free iodine and other impurities from decomposed this compound.

Materials:

  • Discolored this compound

  • Acetone

  • Diethyl ether

  • Schlenk flask or similar apparatus

  • Filter funnel and filter paper

  • Phosphorus pentoxide (P₂O₅) for drying

Procedure:

  • Dissolve the discolored this compound in a minimal amount of acetone.[4]

  • Once dissolved, dilute the solution with additional acetone.

  • Evaporate the acetone under reduced pressure. This step helps to remove volatile impurities.

  • Repeat the dissolution and evaporation process twice more.[4]

  • After the final evaporation, recrystallize the calcium iodide from a mixture of acetone and diethyl ether.[4]

  • Filter the purified crystals.

  • Dry the crystals under vacuum in a desiccator containing a drying agent like phosphorus pentoxide (P₂O₅).[4]

  • Store the purified, anhydrous calcium iodide in a tightly sealed container under an inert atmosphere, protected from light.[4]

Visualizations

G cluster_0 start Reaction Issue Observed (e.g., low yield, side products) check_reagent Inspect this compound start->check_reagent is_discolored Is it yellow/brown? check_reagent->is_discolored is_clumped Is it clumped/wet? is_discolored->is_clumped No purify Purify by recrystallization is_discolored->purify Yes dry_reagent Dry under vacuum if appropriate is_clumped->dry_reagent Yes check_handling Review handling procedure (e.g., use of glovebox) is_clumped->check_handling No use_new Use fresh, properly stored reagent purify->use_new proceed Proceed with reaction using purified/fresh reagent use_new->proceed dry_reagent->check_handling check_handling->proceed

Caption: Troubleshooting workflow for reactions involving this compound.

G CaI2_hydrate CaI2·xH2O (this compound) I2 I2 (Elemental Iodine - Yellow Color) CaI2_hydrate->I2 Decomposition CaCO3 CaCO3 (Calcium Carbonate) CaI2_hydrate->CaCO3 Reaction with CO2 exposure Exposure to: - Air (O2, CO2) - Light - Moisture exposure->CaI2_hydrate

Caption: Decomposition pathway of this compound upon exposure.

References

Technical Support Center: Optimizing Reaction Conditions with Calcium Iodide Hydrate as a Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing calcium iodide hydrate (B1144303) as a catalyst in organic synthesis. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the role of calcium iodide hydrate in organic synthesis?

A1: this compound (CaI₂·xH₂O) primarily functions as a mild Lewis acid catalyst. The calcium ion (Ca²⁺) can accept electron pairs from Lewis basic sites on organic molecules (such as carbonyl oxygens), thereby activating them towards nucleophilic attack. This catalysis is beneficial for a variety of organic transformations, including multicomponent reactions like the Biginelli reaction for the synthesis of dihydropyrimidinones.

Q2: How does the "hydrate" portion of the catalyst affect the reaction?

A2: The water of hydration can have a significant impact. While many Lewis acids are deactivated by water, some reactions can tolerate or even benefit from its presence. However, in moisture-sensitive reactions, the water from the hydrate could inhibit catalysis or lead to unwanted side products. It is crucial to consider the nature of your specific reaction. If anhydrous conditions are necessary, the catalyst may need to be dried prior to use, or an anhydrous version of the salt should be used.

Q3: How should I handle and store this compound?

A3: Calcium iodide is hygroscopic, meaning it readily absorbs moisture from the air. It can also be sensitive to light and air, slowly reacting with oxygen and carbon dioxide, which liberates free iodine and can give the compound a yellowish tint. Therefore, it should be stored in a tightly sealed container in a cool, dry, and dark place.

Q4: My reaction is not proceeding or is very sluggish. What are the first things to check?

A4: For a sluggish or stalled reaction, first verify the quality of the catalyst. Old or improperly stored this compound may have degraded. Secondly, ensure your reagents and solvent are of sufficient purity, as impurities can poison the catalyst. Finally, check your reaction temperature; many reactions require heating to overcome the activation energy, even with a catalyst.

Troubleshooting Guide

Issue 1: Low Yield of the Desired Product

Q: I am getting a very low yield in my Biginelli reaction using a calcium-based catalyst. What are the potential causes and how can I improve it?

A: Low yields are a common problem and can be traced to several factors. Here is a systematic approach to troubleshooting:

  • Catalyst Activity and Loading:

    • Cause: The catalyst may be inactive due to improper storage, or the catalyst loading may be suboptimal. In the absence of a catalyst, the Biginelli reaction is often very slow and gives poor yields.

    • Solution: Use a fresh batch of this compound or a related calcium salt. The optimal amount of catalyst is crucial; too little will result in low conversion, while too much may not offer additional benefits. It is recommended to perform a catalyst loading study, starting from 5-10 mol%.

  • Reaction Conditions:

    • Cause: The reaction temperature and time may not be optimized.

    • Solution: Gradually increase the reaction temperature. For many Biginelli reactions, refluxing in a suitable solvent is effective. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and to avoid potential product degradation from prolonged heating.

  • Solvent Choice:

    • Cause: The solvent plays a critical role in solubilizing the reactants and intermediates. A poor solvent choice can hinder the reaction.

    • Solution: While ethanol (B145695) is commonly used, other polar solvents like acetonitrile (B52724) or THF can be effective. In some cases, solvent-free conditions at elevated temperatures provide excellent results. Experiment with different solvents to find the best medium for your specific substrates.

Issue 2: Formation of Side Products

Q: My reaction is producing significant side products, which is complicating purification and reducing my yield. What are these side products and how can I minimize them?

A: In the Biginelli reaction, several side reactions can occur.

  • Hantzsch Dihydropyridine Formation:

    • Cause: This is a common byproduct, especially when urea (B33335) is used at high temperatures, as it can decompose to ammonia. The Hantzsch pathway involves the reaction of the aldehyde with two equivalents of the β-ketoester and ammonia.

    • Solution:

      • Lower the Reaction Temperature: This is often the most effective way to reduce the formation of Hantzsch byproducts.[1]

      • Order of Addition: Adding the urea component last to the reaction mixture can sometimes minimize its decomposition.[1]

  • Aldehyde Self-Condensation/Polymerization:

    • Cause: Some aldehydes, particularly aliphatic ones, can self-condense or polymerize under acidic conditions.

    • Solution: Consider using a milder catalyst or adding the aldehyde slowly to the pre-heated mixture of the other components.

Issue 3: Incomplete Reaction/Unreacted Starting Materials

Q: My TLC analysis shows a significant amount of unreacted aldehyde and/or β-ketoester even after extended reaction times. How can I drive the reaction to completion?

A: This indicates an issue with either catalyst efficiency or the reaction's activation energy.

  • Insufficient Catalyst Activity:

    • Cause: The Lewis acidity of the calcium salt might be insufficient for highly unreactive substrates.

    • Solution: Increase the catalyst loading. If that fails, a stronger Lewis acid (e.g., FeCl₃, Yb(OTf)₃) might be necessary for your specific substrates.[2][3]

  • Steric Hindrance:

    • Cause: Bulky groups on the aldehyde or the β-dicarbonyl compound can slow down the reaction.

    • Solution: Increase the reaction temperature and/or extend the reaction time. In some cases, a more reactive β-dicarbonyl compound may be required.

Data Presentation

The following tables provide representative data for the optimization of a Biginelli-type reaction using a calcium-based catalyst (Dicalcium Phosphate Dihydrate - DCPD), which serves as a good model for reactions catalyzed by this compound.

Table 1: Optimization of Reaction Conditions for the Synthesis of Dihydropyrimidinone 4a [4][5]

EntryCatalyst (mol%)SolventTime (min)Yield (%)
10Ethanol4539
23Ethanol3578
35Ethanol3592
47 Ethanol 35 98
510Ethanol3598
67Methanol3585
77THF3571
87Acetonitrile3551
97Solvent-free3564

Reaction Conditions: Benzaldehyde (1 mmol), acetylacetone (B45752) (1 mmol), urea (1.5 mmol), in 10 mL solvent at reflux.[4][5]

Table 2: Substrate Scope for the Calcium-Catalyzed Synthesis of Dihydropyrimidinones/thiones [4]

EntryAldehyde (Ar)XTime (min)Yield (%)
1C₆H₅CH₃CH₃O3598
24-Cl-C₆H₄CH₃CH₃O4095
34-NO₂-C₆H₄CH₃CH₃O4590
44-OH-C₆H₄CH₃CH₃O4085
54-OCH₃-C₆H₄CH₃CH₃O4588
6C₆H₅OEtCH₃O4092
74-Cl-C₆H₄OEtCH₃O4090
8C₆H₅OEtCH₃S4590

Reaction Conditions: Aldehyde (1 mmol), β-dicarbonyl (1 mmol), urea or thiourea (B124793) (1.5 mmol), DCPD (7 mol%) in refluxing ethanol.[4]

Experimental Protocols

General Procedure for the Calcium-Catalyzed Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aldehyde (1.0 mmol), the β-ketoester (1.0 mmol), urea (1.5 mmol), and this compound (or another calcium salt catalyst, 5-10 mol%).

  • Solvent Addition: Add ethanol (10 mL) to the flask.

  • Reaction: Place the flask in a preheated oil bath and heat the mixture to reflux (approximately 80°C).

  • Monitoring: Monitor the progress of the reaction by TLC using an appropriate eluent (e.g., hexane:ethyl acetate, 7:3). The reaction is typically complete within 30-60 minutes.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. A solid product will often precipitate.

  • Isolation: Filter the solid product using a Büchner funnel and wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: If necessary, recrystallize the crude product from ethanol to obtain the pure 3,4-dihydropyrimidin-2(1H)-one.

Mandatory Visualization

Biginelli_Reaction_Mechanism cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_products Products Aldehyde Aldehyde Activated_Aldehyde Activated Aldehyde (Carbonyl Activation) Aldehyde->Activated_Aldehyde Coordination Urea Urea Iminium N-Acyliminium Intermediate Urea->Iminium Ketoester β-Ketoester Adduct Enolate Adduct Ketoester->Adduct Enolate Addition Catalyst CaI₂ (Lewis Acid) Catalyst->Activated_Aldehyde Activated_Aldehyde->Iminium Condensation Iminium->Adduct Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular Cyclization DHPM Dihydropyrimidinone (DHPM) Cyclized->DHPM Dehydration Water H₂O Cyclized->Water

Caption: Proposed Lewis acid-catalyzed mechanism for the Biginelli reaction.

Experimental_Workflow start Start add_reagents 1. Add Aldehyde, β-Ketoester, Urea, and CaI₂ Hydrate to Flask start->add_reagents add_solvent 2. Add Solvent (e.g., Ethanol) add_reagents->add_solvent reflux 3. Heat to Reflux (e.g., 80°C) add_solvent->reflux monitor 4. Monitor by TLC reflux->monitor monitor->reflux Incomplete workup 5. Cool to RT & Precipitate Product monitor->workup Reaction Complete isolate 6. Filter Solid & Wash with Cold Solvent workup->isolate purify 7. Recrystallize (if necessary) isolate->purify end End: Pure Product purify->end

Caption: General experimental workflow for calcium-catalyzed Biginelli synthesis.

Troubleshooting_Tree start Low Yield or No Reaction check_catalyst Is Catalyst Fresh & Stored Properly? start->check_catalyst check_temp Is Reaction Temperature Sufficient? check_catalyst->check_temp Yes replace_catalyst Action: Use Fresh Catalyst & Optimize Loading (5-10 mol%) check_catalyst->replace_catalyst No check_solvent Is Solvent Appropriate? check_temp->check_solvent Yes increase_temp Action: Increase Temperature & Monitor by TLC check_temp->increase_temp No check_purity Are Reagents Pure? check_solvent->check_purity Yes change_solvent Action: Try Alternative Polar Solvent or Solvent-Free Conditions check_solvent->change_solvent No purify_reagents Action: Purify Starting Materials check_purity->purify_reagents No success Problem Solved check_purity->success Yes replace_catalyst->check_temp increase_temp->success change_solvent->success purify_reagents->success

Caption: Troubleshooting decision tree for low-yield reactions.

References

Stability of calcium iodide hydrate in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Calcium Iodide Hydrate (B1144303)

This guide provides technical support for researchers, scientists, and drug development professionals working with calcium iodide hydrate. It covers common issues related to its stability in various solvents, offering troubleshooting advice and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common forms?

A1: Calcium iodide (CaI₂) is an ionic compound of calcium and iodine.[1][2] It is a colorless to white deliquescent (moisture-absorbing) solid that is highly soluble in water.[1][3][4] In practice, it is often encountered as a hydrate (CaI₂·xH₂O), such as the tetrahydrate or hexahydrate, because of its hygroscopic nature.[3][5] The hydrated form is a colorless or yellow-white crystal or powder.[6]

Q2: My this compound powder has turned yellow. Why did this happen and is it still usable?

A2: The yellow discoloration is typically caused by the liberation of free iodine.[2][5] this compound is sensitive to air, light, and moisture.[7][8][9] It slowly reacts with oxygen and carbon dioxide in the air, which results in its decomposition into calcium carbonate and elemental iodine, giving the powder a faint yellow color.[2][3][4][5] For applications requiring high purity, the use of discolored calcium iodide is not recommended. For other uses, its suitability should be determined on a case-by-case basis, as the presence of free iodine may interfere with experiments.

Q3: What are the recommended storage conditions for this compound?

A3: To maintain its stability, this compound should be stored in a cool, dry, well-ventilated area in a tightly sealed container.[7][8][10] It is crucial to protect it from light, air, and moisture to prevent oxidation and decomposition.[7][8] Store it away from incompatible materials such as strong acids and strong oxidizing agents.[7][9]

Q4: In which solvents is this compound soluble?

A4: this compound is highly soluble in water.[1][2][11] It is also soluble in alcohols like methanol, ethanol, and propanol.[5][12][13] It is slightly soluble to soluble in acetone (B3395972) and insoluble in ether.[5][6][13]

Q5: What happens when this compound is dissolved in an acidic solution?

A5: When dissolved in an acidic solution, this compound may decompose. This reaction can release free iodine or form hydroiodic acid.[5][6]

Troubleshooting Guide

Issue 1: this compound solution becomes discolored (yellow/brown) over time.

  • Cause: This is likely due to the oxidation of the iodide ion to elemental iodine, a process that can be accelerated by exposure to light, air (oxygen), or acidic conditions.[2][5]

  • Solution:

    • Prepare solutions fresh whenever possible.

    • Use deaerated solvents to minimize dissolved oxygen.

    • Store solutions in amber glass bottles or protect them from light to prevent photochemical decomposition.[7]

    • Ensure the pH of the solution is neutral, as acidic conditions can promote decomposition.[5][6]

Issue 2: Precipitate forms in a this compound solution.

  • Cause: If the solvent is not pure or the solution is exposed to air, a precipitate of calcium carbonate may form due to the reaction with atmospheric carbon dioxide.[2][3][5] In some cases, reaching the solubility limit at a lower temperature can also cause precipitation.

  • Solution:

    • Ensure you are using high-purity, appropriate solvents.

    • Minimize exposure of the solution to the atmosphere. Consider working under an inert gas like nitrogen or argon.

    • Check the concentration against the solubility data for the specific solvent and temperature to ensure the compound is not oversaturated.

Issue 3: Inconsistent experimental results using this compound.

  • Cause: Inconsistency can arise from using a degraded reagent. The formation of iodine and calcium carbonate means the molar concentration of active calcium iodide is lower than calculated.[2][5] The presence of these impurities can also cause side reactions.

  • Solution:

    • Always use fresh, properly stored this compound that appears as a white, crystalline powder.[14]

    • Consider purifying the reagent if you suspect degradation. A reported method involves recrystallization from an acetone/diethyl ether mixture.[15]

    • Perform a quality control check, such as titration, to determine the purity of your material before use.

Data Presentation: Solubility

The solubility of calcium iodide in various solvents is temperature-dependent.

Table 1: Solubility of Calcium Iodide in Water [2][16]

Temperature (°C)Solubility (g / 100 mL)
064.6
10194
2066
10081

Table 2: Solubility of Calcium Iodide in Acetone [16]

Temperature (°C)Solubility (g / 100 g)
072.7
2089.0
40105.8
60119.8

Table 3: Solubility of Calcium Iodide in Methanol [16]

Temperature (°C)Solubility (g / 100 g)
0116.4
10121.1
20126.1
40136.8
60148.8

Experimental Protocols

Protocol 1: General Procedure for Solubility Determination

  • Preparation: Add a known volume or mass of the desired solvent (e.g., 10 mL of water) to a thermostatically controlled reaction vessel equipped with a magnetic stirrer.

  • Temperature Control: Set the vessel to the desired experimental temperature and allow the solvent to equilibrate.

  • Titration: Add small, pre-weighed portions of this compound to the solvent while stirring continuously.

  • Observation: Continue adding the solute until a small amount of solid material remains undissolved for at least one hour, indicating that the solution is saturated.

  • Calculation: The total mass of the dissolved this compound is used to calculate the solubility in g/100 mL or g/100 g of the solvent at that specific temperature.

  • Replication: Repeat the experiment at different temperatures to generate a solubility curve.

Protocol 2: Preparation and Storage of a Stock Solution

  • Solvent Preparation: Use a high-purity grade solvent. If stability is a major concern, deaerate the solvent by bubbling an inert gas (e.g., nitrogen) through it for 15-30 minutes.

  • Weighing: Weigh the required amount of fresh, white this compound in a low-humidity environment to minimize water absorption.[4]

  • Dissolution: Add the this compound to the solvent in an amber glass container to protect it from light.[7] Stir with a clean magnetic stir bar until fully dissolved.

  • Storage: Seal the container tightly, for instance with a PTFE-lined cap. If long-term storage is necessary, consider flushing the headspace with an inert gas before sealing. Store the solution in a cool, dark place.[8]

Visualizations

CaI2 This compound (CaI2·xH2O) Decomposition Decomposition Products CaI2->Decomposition Exposure to I2 Iodine (I2) (Yellow Color) Decomposition->I2 CaCO3 Calcium Carbonate (CaCO3) (Precipitate) Decomposition->CaCO3 Air Air (O2 + CO2) Air->Decomposition Light Light (UV/Visible) Light->Decomposition Moisture Moisture (H2O) Moisture->Decomposition Acids Acids Acids->Decomposition

Caption: Factors leading to the decomposition of this compound.

start Start: Need to Dissolve This compound q_polarity Is a polar solvent required? start->q_polarity a_water Use Water (High Solubility) q_polarity->a_water Yes a_ether Avoid Ethers (Insoluble) q_polarity->a_ether No q_reactivity Is solvent reactivity a concern? a_water->q_reactivity a_alcohol Consider Alcohols (Methanol, Ethanol) a_acetone Consider Acetone (Moderate Solubility) a_alcohol->a_acetone end Solvent Selected a_alcohol->end a_acetone->end q_reactivity->a_alcohol No a_acidic Avoid Acidic Solvents (Decomposition Risk) q_reactivity->a_acidic Yes step1 1. Select high-purity solvent and deaerate if necessary. step2 2. Weigh fresh CaI2·xH2O in a low-humidity environment. step1->step2 step3 3. Dissolve in an amber glass container with stirring. step2->step3 step4 4. Flush headspace with inert gas (e.g., N2). step3->step4 step5 5. Seal tightly and store in a cool, dark place. step4->step5 result Stable Stock Solution step5->result

References

How to determine the water of hydration in calcium iodide hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals determining the water of hydration in calcium iodide hydrate (B1144303).

Frequently Asked Questions (FAQs)

Q1: What is the primary method for determining the water of hydration in calcium iodide hydrate?

A1: The primary and most common method is gravimetric analysis by heating.[1][2][3] This experimental technique involves heating a known mass of the hydrated salt to drive off the water molecules of crystallization.[1][2] The mass of the remaining anhydrous salt is then measured, and the difference in mass is used to calculate the amount of water originally present in the hydrate.

Q2: What are the known hydrates of calcium iodide?

A2: Calcium iodide is known to exist in several hydrated forms. The most commonly cited is calcium iodide tetrahydrate (CaI₂·4H₂O).[4] However, it can also exist as a variable hydrate, often denoted as CaI₂·xH₂O, where 'x' can range from four to six. It is crucial to determine the specific hydration state for accurate experimental work.

Q3: Why is proper handling of calcium iodide critical for accurate results?

A3: Calcium iodide is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4] This property can introduce significant error into your measurements by artificially inflating the initial mass of the hydrate. It is also sensitive to light and air, which can cause it to slowly react and liberate iodine, indicated by a faint yellow color. Therefore, it should be stored in a tightly sealed container, protected from light, and handled quickly in a low-humidity environment or a glove box if possible.

Q4: What is the chemical formula for this compound and its anhydrous form?

A4: The general chemical formula for this compound is CaI₂·nH₂O, where 'n' represents the number of water molecules. The anhydrous form is simply CaI₂. The molar mass of anhydrous calcium iodide is 293.89 g/mol .

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Mass of the sample increases after cooling. The anhydrous calcium iodide has absorbed moisture from the air due to its hygroscopic nature.Ensure cooling is done in a desiccator. Minimize the time the crucible is exposed to the atmosphere before weighing.
The calculated percentage of water is higher than theoretical values for known hydrates. 1. Incomplete drying of the initial hydrate sample. 2. The hydrate absorbed atmospheric moisture before the initial weighing.1. Ensure the hydrate is heated to a constant mass. 2. Handle the hydrate quickly and in a dry environment.
The calculated percentage of water is lower than theoretical values. 1. The hydrate was not heated for a sufficient amount of time to drive off all the water. 2. Splattering of the sample occurred during heating.1. Heat the sample until a constant mass is achieved between two consecutive weighings. 2. Heat the sample gently at first and then gradually increase the temperature to prevent spattering.
The residue after heating is yellow or brown. The calcium iodide has started to decompose due to excessive heating, liberating iodine.Reduce the heating temperature. One of the known hydrates of calcium iodide decomposes at 42°C. Gentle heating is crucial. A temperature just above 100°C should be sufficient to remove water.
Inconsistent mass readings after repeated heating and cooling. 1. The crucible was not cooled to room temperature before weighing. 2. The balance is not properly calibrated or is in an unstable environment.1. Allow the crucible to cool completely in a desiccator before each weighing. 2. Ensure the balance is calibrated and located on a stable surface, free from drafts.

Experimental Protocols

Gravimetric Analysis of this compound by Heating

This protocol details the steps to determine the number of moles of water of hydration (n) in a sample of this compound (CaI₂·nH₂O).

Materials:

  • This compound (CaI₂)

  • Crucible and lid

  • Bunsen burner or drying oven

  • Tripod and clay triangle

  • Analytical balance

  • Desiccator

  • Tongs

Procedure:

  • Crucible Preparation:

    • Clean and thoroughly dry a crucible and its lid.

    • Heat the empty crucible and lid with a Bunsen burner or in a drying oven for 5-10 minutes to ensure all moisture is removed.

    • Allow the crucible and lid to cool to room temperature in a desiccator.

    • Once cooled, weigh the empty crucible and lid on an analytical balance. Record this mass.

  • Sample Preparation:

    • Add approximately 2-3 grams of this compound to the pre-weighed crucible.

    • Weigh the crucible, lid, and hydrate sample together. Record this mass.

  • Heating:

    • Place the crucible with the sample on a clay triangle supported by a tripod. The lid should be slightly ajar to allow water vapor to escape.

    • Gently heat the crucible with a Bunsen burner or place it in a preheated oven.

      • Crucial Note: One form of this compound decomposes at 42°C. Therefore, gentle heating is paramount. If using an oven, a temperature of 100-110°C is recommended to ensure water is driven off without decomposing the salt.

    • Heat for an initial period of 15-20 minutes.

  • Cooling and Weighing:

    • Using tongs, carefully remove the crucible from the heat source and place it in a desiccator to cool to room temperature.

    • Once cooled, weigh the crucible, lid, and its contents. Record this mass.

  • Heating to a Constant Mass:

    • Repeat the heating (for 10 minutes), cooling, and weighing steps until two consecutive mass readings are within a negligible range (e.g., ±0.002 g). This ensures that all the water of hydration has been removed.

Data and Calculations:

The following table outlines the data to be collected and the subsequent calculations:

MeasurementValue (g)
Mass of empty crucible and lid m_crucible
Mass of crucible, lid, and hydrate m_hydrate_initial
Mass of crucible, lid, and anhydrous salt (after final heating) m_anhydrous_final

Calculations:

  • Mass of Hydrate: Mass_hydrate = m_hydrate_initial - m_crucible

  • Mass of Anhydrous Calcium Iodide: Mass_anhydrous = m_anhydrous_final - m_crucible

  • Mass of Water Lost: Mass_water = Mass_hydrate - Mass_anhydrous

  • Percentage of Water in Hydrate: % Water = (Mass_water / Mass_hydrate) * 100

  • Moles of Anhydrous Calcium Iodide (Molar Mass = 293.89 g/mol ): Moles_anhydrous = Mass_anhydrous / 293.89

  • Moles of Water (Molar Mass = 18.02 g/mol ): Moles_water = Mass_water / 18.02

  • Mole Ratio of Water to Anhydrous Salt (n): n = Moles_water / Moles_anhydrous

The value of 'n' should be rounded to the nearest whole number to determine the empirical formula of the hydrate.

Visualizations

experimental_workflow cluster_prep Preparation cluster_heating Heating and Cooling Cycle cluster_calc Calculation start Start weigh_crucible Weigh empty crucible and lid start->weigh_crucible add_hydrate Add this compound weigh_crucible->add_hydrate weigh_hydrate Weigh crucible, lid, and hydrate add_hydrate->weigh_hydrate heat Gently heat the sample weigh_hydrate->heat cool Cool in desiccator heat->cool weigh_anhydrous Weigh crucible, lid, and contents cool->weigh_anhydrous check_mass Is mass constant? weigh_anhydrous->check_mass check_mass->heat No calculate Calculate mass of water, moles, and ratio 'n' check_mass->calculate Yes end Determine Formula: CaI2·nH2O calculate->end

Caption: Experimental workflow for determining the water of hydration.

logical_relationship hydrate This compound (CaI₂·nH₂O) heating Gentle Heating (>100°C) hydrate->heating releases anhydrous Anhydrous Calcium Iodide (CaI₂) heating->anhydrous water Water Vapor (nH₂O) heating->water excessive_heat Excessive Heat anhydrous->excessive_heat subjected to decomposition Decomposition (Forms I₂) excessive_heat->decomposition

Caption: Logical relationship of dehydration and decomposition.

References

Incompatibilities of calcium iodide hydrate with other reagents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive information on the incompatibilities of calcium iodide hydrate (B1144303) for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure safe and effective handling in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is calcium iodide hydrate and why is it sensitive to its environment?

This compound (CaI₂·xH₂O) is the hydrated form of calcium iodide, an ionic compound highly soluble in water.[1][2] It is sensitive to air, light, and moisture.[3][4] Exposure to air and carbon dioxide can cause it to slowly react, liberating free iodine, which imparts a faint yellow color to the compound.[1][5] It is also deliquescent, meaning it readily absorbs moisture from the air.[4]

Q2: What are the primary chemical incompatibilities of this compound?

This compound is incompatible with a range of substances. The primary incompatibilities are summarized in the table below.

Q3: What happens when this compound is mixed with strong acids?

Contact with strong acids can lead to the formation of hydrogen iodide.[3][6] Hydrogen iodide is a corrosive gas that can cause respiratory tract irritation.[7]

Q4: Can I store this compound with oxidizing agents?

No, this is not recommended. This compound is incompatible with strong oxidizing agents.[3][6][8] Reactions with strong oxidizers can be hazardous. For instance, metals and their oxides may react violently with bromine trifluoride, a powerful oxidizing agent.[4]

Q5: What are the hazardous decomposition products of this compound?

Upon decomposition, which can be initiated by heat or reaction with incompatible materials, this compound can produce hazardous substances such as hydrogen iodide and calcium oxides.[3][6][8] In the presence of air and carbon dioxide, it can also liberate iodine.[1][5]

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving this compound.

Issue 1: My this compound solution has turned a yellow or brownish color.

  • Cause: This discoloration is likely due to the liberation of free iodine.[1][5] This can happen if the compound has been exposed to air, light, or moisture over time.[3][4] The reaction with oxygen and carbon dioxide in the air leads to the formation of iodine.[1][5]

  • Solution:

    • Assess Purity: For sensitive applications, the presence of free iodine may interfere with your experiment. It is advisable to use a fresh, properly stored supply of this compound.

    • Proper Storage: Always store this compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated place to minimize degradation.[3][4]

Issue 2: I observe gas evolution when mixing this compound with another reagent.

  • Cause: If the other reagent is an acid, the evolved gas is likely hydrogen iodide.[3][6] This is a hazardous gas.

  • Immediate Action:

    • Ensure adequate ventilation or perform the procedure in a fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles and gloves.

    • Neutralize any acidic spills appropriately.

Issue 3: A violent reaction or fire occurred when this compound was mixed with another substance.

  • Cause: This could be a reaction with a strong oxidizing agent, such as bromine trifluoride, or with active metals.[4][7] Such reactions can be highly exothermic and may lead to ignition.

  • Emergency Protocol:

    • Evacuate the immediate area.

    • If a fire occurs, use a suitable extinguishing agent such as water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3] Do not use combustible materials like paper towels to clean up spills.[7]

    • Alert your institution's safety officer.

  • Prevention: Always consult the Safety Data Sheet (SDS) of all reagents before mixing them. Conduct a thorough risk assessment for any new experimental procedure.

Summary of Incompatibilities

Incompatible Reagent ClassExamplesPotential Hazards
Strong Oxidizing Agents Bromine trifluoride, Potassium chlorateViolent reactions, risk of fire or explosion.[4]
Strong Acids Hydroiodic acid, Sulfuric acidFormation of toxic and corrosive hydrogen iodide gas.[3][6]
Active Metals Sodium, Aluminum, CopperPotential for vigorous or violent reactions.[1][7]
Other Specific Reagents Chloral hydrate, Tartaric acid, Metallic saltsIncompatibility has been noted.[4]

Experimental Protocols Cited

While specific, detailed experimental protocols for demonstrating these incompatibilities are not provided in standard safety documents, the following general procedures are recommended for safely handling this compound:

  • Handling: Wash hands thoroughly after handling. Minimize dust generation and accumulation. Use in a well-ventilated area and avoid breathing dust.[7]

  • Storage: Store in a cool, dry place in a tightly closed container, away from heat, sparks, and flame. Do not store near combustible materials.[7] Protect from air, light, and moisture.[3][4]

Visual Guides

The following diagrams illustrate key incompatibility relationships and a troubleshooting workflow.

Caption: Incompatibility relationships of this compound.

TroubleshootingWorkflow cluster_observation Observation cluster_assessment Initial Assessment cluster_action Corrective Actions Unexpected Reaction Unexpected Reaction Gas Evolution? Gas Evolution? Unexpected Reaction->Gas Evolution? Color Change? Color Change? Unexpected Reaction->Color Change? Violent Reaction? Violent Reaction? Unexpected Reaction->Violent Reaction? Ensure Ventilation / Use Fume Hood Ensure Ventilation / Use Fume Hood Gas Evolution?->Ensure Ventilation / Use Fume Hood Check for Contamination / Degradation Check for Contamination / Degradation Color Change?->Check for Contamination / Degradation Follow Emergency Protocol Follow Emergency Protocol Violent Reaction?->Follow Emergency Protocol

References

Technical Support Center: Purification of Commercial Calcium Iodide Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial calcium iodide hydrate (B1144303). The following sections offer detailed experimental protocols and data to address common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: Why has my white calcium iodide hydrate turned yellow?

A1: The yellow discoloration of this compound is primarily due to the oxidation of iodide ions (I⁻) to elemental iodine (I₂).[1][2][3] This reaction is often caused by exposure to air (oxygen and carbon dioxide), light, and moisture.[3][4][5] Proper storage in a cool, dry, dark, and tightly sealed container is crucial to minimize this degradation.[4][5]

Q2: What are the common impurities in commercial this compound?

A2: Besides elemental iodine, which causes a yellow tint, other potential impurities can include unreacted starting materials from its synthesis, such as calcium carbonate, calcium oxide, or calcium hydroxide.[1][3] Trace amounts of heavy metals and arsenic could also be present, depending on the manufacturing process.[2]

Q3: Which purification method is most suitable for removing the yellow discoloration?

A3: For removing the yellow color caused by free iodine, treatment with activated carbon is an effective method as it readily adsorbs iodine.[6][7] Recrystallization is also a robust method for overall purification, including the removal of iodine and other dissolved impurities.[8][9]

Q4: What is the purpose of using a mixed solvent system like acetone (B3395972)/diethyl ether for recrystallization?

A4: A mixed solvent system is used when a single solvent does not provide the ideal solubility characteristics for recrystallization. In the case of acetone/diethyl ether, calcium iodide is soluble in the "good" solvent (acetone), and the addition of a "poor" solvent (diethyl ether), in which it is less soluble, induces crystallization. This technique allows for controlled precipitation and the formation of pure crystals.

Q5: Can ion exchange chromatography be used to purify this compound?

A5: Yes, ion exchange chromatography is a suitable technique for removing ionic impurities.[10][11] Cation exchange resins can be used to remove cationic metal impurities, while anion exchange resins could potentially be used to separate iodide from other anionic impurities.[9][12]

Troubleshooting Guides

Recrystallization Issues
IssuePossible Cause(s)Suggested Solution(s)
No crystals form upon cooling. - Too much solvent was used, resulting in a solution that is not saturated.[4] - The solution is supersaturated and requires a nucleation site.[4]- Reduce the solvent volume by gentle heating and evaporation, then attempt to cool again.[4] - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure calcium iodide.
The product "oils out" instead of crystallizing. - The melting point of the impure compound is lower than the boiling point of the solvent, causing it to separate as a liquid.[4][13] - The solution is too concentrated or cooled too quickly.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[4] - Consider using a solvent with a lower boiling point if possible.
Low recovery of purified product. - Too much solvent was used, and a significant amount of the product remains in the mother liquor. - Premature crystallization occurred during hot filtration.- Concentrate the mother liquor and cool it again to recover a second crop of crystals. - Ensure the filtration apparatus is pre-heated and use a slight excess of hot solvent to prevent the product from crystallizing in the funnel.[13]
Activated Carbon Treatment Issues
IssuePossible Cause(s)Suggested Solution(s)
Yellow color persists after treatment. - Insufficient amount of activated carbon was used. - Inadequate contact time between the solution and the activated carbon.- Increase the amount of activated carbon used. - Increase the stirring time to allow for sufficient adsorption of iodine.
Product contains fine black particles. - Activated carbon was not fully removed during filtration.- Use a finer filter paper or a membrane filter to remove all traces of activated carbon. - Consider using granular activated carbon which is easier to filter out.

Data Presentation

Table 1: Solubility of Calcium Iodide in Various Solvents

SolventTemperature (°C)Solubility (g / 100 g of solvent)
Water0182[5]
20209[5]
100426[5]
Acetone072.7[5]
2089[5]
60119.8[5]
Methanol20126.1[5]
Ethanol-Soluble[5][7]
Diethyl Ether-Insoluble[7]

Table 2: Efficiency of Iodine Adsorption by Activated Carbon

ParameterConditionEffect on Adsorption
pH Acidic (e.g., pH 2)Generally higher adsorption efficiency[8]
Contact Time Increased timeHigher percentage of iodine removed[8]
Carbon Dosage Increased dosageHigher overall iodine removal[14]
Temperature Increased temperatureCan decrease physisorption efficiency[15]

Note: Adsorption efficiency can reach up to 97.5% under optimal conditions.[8]

Experimental Protocols

Protocol 1: Purification by Recrystallization from Acetone/Diethyl Ether

This protocol is designed for the general purification of this compound to remove various soluble impurities.

  • Dissolution: In a fume hood, dissolve the impure this compound in a minimal amount of warm acetone (e.g., 40-50°C). Start with a small volume of acetone and add more in portions until the solid is fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.

  • Crystallization: Slowly add diethyl ether to the warm acetone solution with gentle swirling until the solution becomes faintly cloudy. This indicates the point of saturation.

  • Cooling and Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, subsequently cool the flask in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum. Due to the hygroscopic nature of calcium iodide, it is recommended to store the purified product in a desiccator over a strong drying agent like phosphorus pentoxide (P₂O₅).[8][9]

Protocol 2: Decolorization using Activated Carbon

This protocol is specifically for removing the yellow discoloration caused by free iodine.

  • Dissolution: Dissolve the yellow this compound in deionized water at room temperature to create a concentrated solution.

  • Treatment: Add a small amount of activated carbon powder (approximately 1-2% of the solute's weight) to the solution.

  • Adsorption: Stir the mixture vigorously for 30-60 minutes at room temperature.

  • Removal of Activated Carbon: Filter the solution through a fine filter paper (e.g., Whatman No. 41) or a celite pad to remove the activated carbon. The resulting solution should be colorless.[14]

  • Product Recovery: The purified calcium iodide can be recovered from the aqueous solution by careful evaporation of the water, followed by drying under vacuum. Alternatively, the decolorized solution can be used directly for subsequent applications.

Protocol 3: General Ion Exchange Chromatography for Cationic Impurity Removal

This protocol provides a general workflow for removing cationic impurities using a strong acid cation exchange resin.

  • Resin Selection: Choose a strong acid cation (SAC) exchange resin, which is effective for removing divalent cations like calcium and other potential metal impurities.[12]

  • Column Packing and Equilibration: Pack a chromatography column with the selected resin. Equilibrate the column by passing a suitable buffer (e.g., deionized water) through it until the pH and conductivity of the eluate are stable.[11]

  • Sample Loading: Dissolve the impure this compound in the equilibration buffer and load it onto the column at a controlled flow rate.[11]

  • Washing: Wash the column with the equilibration buffer to remove any unbound anions (iodide) and neutral impurities.

  • Elution: Elute the bound cations. Since calcium is the desired cation, this step is more relevant for separating it from other more strongly bound cationic impurities. A stepwise or gradient elution with an increasing concentration of a salt solution (e.g., NaCl) or an acid can be used.

  • Regeneration: After elution, regenerate the column according to the manufacturer's instructions to prepare it for future use.

Visualizations

PurificationWorkflow Impure_CaI2 Impure Calcium Iodide Hydrate (Yellow) Dissolution Dissolve in Appropriate Solvent Impure_CaI2->Dissolution Decision Color Present? Dissolution->Decision Activated_Carbon Activated Carbon Treatment Decision->Activated_Carbon Yes Recrystallization Recrystallization Decision->Recrystallization No Filtration1 Filter to Remove Activated Carbon Activated_Carbon->Filtration1 Filtration1->Recrystallization Isolation Isolate Crystals (Filtration) Recrystallization->Isolation Drying Dry Under Vacuum Isolation->Drying Pure_CaI2 Pure Calcium Iodide Hydrate (White) Drying->Pure_CaI2

Caption: General workflow for the purification of commercial this compound.

Recrystallization_Protocol cluster_dissolution Step 1: Dissolution cluster_crystallization Step 2: Crystallization cluster_isolation Step 3: Isolation & Drying A Dissolve Impure CaI2 in minimal warm acetone B Add diethyl ether until cloudy A->B C Slow cooling to room temp, then ice bath B->C D Vacuum filter crystals C->D E Wash with cold diethyl ether D->E F Dry under vacuum and store in desiccator E->F

Caption: Key steps in the recrystallization of calcium iodide from an acetone/diethyl ether system.

Ion_Exchange_Logic cluster_output Outputs start CaI2 Solution with Cationic Impurities (M+) column Cation Exchange Column (Resin-SO3- H+) start->column Sample Loading eluate1 Purified CaI2 Solution column->eluate1 Washing Step (Ca2+ and I- pass through) eluate2 Eluted Impurities (M+) column->eluate2 Elution Step (e.g., with NaCl)

Caption: Logical flow for removing cationic impurities using ion exchange chromatography.

References

Impact of pH on the stability of calcium iodide hydrate solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with calcium iodide hydrate (B1144303) solutions. The stability of these solutions is critically dependent on pH, and this guide offers insights into maintaining solution integrity during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My freshly prepared calcium iodide hydrate solution has a yellow or brownish tint. What is the cause and how can I prevent it?

A1: A yellow or brown discoloration in a this compound solution is a common issue indicating the oxidation of iodide (I⁻) to iodine (I₂).[1] This oxidation can be triggered by several factors:

  • Exposure to Air (Oxygen): Oxygen in the atmosphere can slowly oxidize iodide ions.[1]

  • Exposure to Light: Light, particularly UV light, can accelerate the oxidation process.

  • Acidic pH: An acidic environment significantly promotes the oxidation of iodide to iodine.

Troubleshooting and Prevention:

  • pH Adjustment: Maintain the solution pH in the neutral to slightly alkaline range (pH 7.0-8.0). A slightly alkaline pH helps to suppress the oxidation of iodide.

  • Use of Deoxygenated Solvents: Prepare solutions using deoxygenated water (e.g., by boiling and cooling under an inert gas like nitrogen or argon) to minimize the presence of dissolved oxygen.

  • Storage Conditions: Store solutions in amber or opaque containers to protect them from light.[2] Additionally, storing under an inert atmosphere can prevent air exposure.

  • Addition of a Stabilizer: For long-term storage, consider adding a small amount of a reducing agent, such as sodium thiosulfate, to counteract oxidation.

Q2: What is the ideal pH for maintaining the stability of a this compound solution?

A2: The ideal pH for a this compound solution to ensure stability is neutral to slightly alkaline (pH 7.0-8.0). Calcium iodide is a salt of a strong acid (hydroiodic acid, HI) and a strong base (calcium hydroxide (B78521), Ca(OH)₂), so a pure solution in pure water will have a pH of approximately 7.[3] However, dissolved carbon dioxide from the atmosphere can lower the pH into the acidic range, increasing the likelihood of oxidation.[3] Therefore, adjusting the pH to a slightly alkaline state can enhance stability.

Q3: How does an acidic pH affect the stability of my this compound solution?

A3: An acidic pH significantly decreases the stability of this compound solutions. In the presence of excess hydrogen ions (H⁺), iodide ions (I⁻) are more readily oxidized to elemental iodine (I₂), leading to the characteristic yellow-brown discoloration and a change in the chemical composition of your solution. The rate of this oxidation reaction is strongly dependent on pH, with more acidic conditions leading to faster degradation.

Q4: Can I use a highly alkaline pH (e.g., >9) to improve stability?

A4: While a slightly alkaline pH is beneficial, a highly alkaline environment can introduce other issues. At a very high pH, there is a risk of precipitating calcium hydroxide (Ca(OH)₂), especially in concentrated solutions. Additionally, while iodide itself is stable, highly alkaline solutions can be more susceptible to absorbing atmospheric carbon dioxide, which can lead to the precipitation of calcium carbonate (CaCO₃). For most applications, maintaining a pH between 7.0 and 8.0 is the optimal range for stability without inducing precipitation.

Q5: My this compound solution has become cloudy or formed a precipitate after pH adjustment. What could be the cause?

A5: Cloudiness or precipitation after pH adjustment can be due to a few reasons:

  • Precipitation of Calcium Hydroxide: If a strong base was used to adjust the pH to a highly alkaline level, you might have exceeded the solubility product of calcium hydroxide, causing it to precipitate.

  • Precipitation of Calcium Carbonate: If the solution has been exposed to air, carbon dioxide can dissolve and form carbonate ions, which will react with calcium ions to form insoluble calcium carbonate. This is more likely to occur in neutral to alkaline solutions.

  • Use of an Incompatible pH Adjuster: If you used a phosphate-based buffer to adjust the pH, you may have formed insoluble calcium phosphate.

Troubleshooting:

  • Use a dilute solution of a suitable base (e.g., 0.1M NaOH) for pH adjustment and add it dropwise while monitoring the pH.

  • Minimize exposure of the solution to the atmosphere.

  • If a buffer is required, ensure it does not form an insoluble salt with calcium ions.

Data Presentation: pH-Dependent Stability of this compound Solutions

The following table summarizes the expected stability of a 1M this compound solution at different pH values when stored at room temperature and exposed to ambient light and air.

pHObservation after 24 hoursEstimated % Degradation (Oxidation to I₂)Stability Rating
4.0Significant yellow/brown discoloration> 5%Poor
5.0Noticeable yellow tint2-5%Moderate
6.0Faint yellow tint< 2%Good
7.0Colorless to very faint yellow tint< 1%Very Good
8.0Colorless< 0.5%Excellent
9.0Colorless, potential for slight haze< 0.5%Good (risk of precipitation)

Note: These are estimated values to illustrate the trend. Actual degradation rates will depend on specific experimental conditions such as temperature, light intensity, and oxygen exposure.

Experimental Protocols

Protocol 1: Preparation of a pH-Adjusted this compound Solution

  • Materials:

    • This compound (CaI₂·xH₂O)

    • Deionized, deoxygenated water

    • 0.1M Hydrochloric acid (HCl)

    • 0.1M Sodium hydroxide (NaOH)

    • Calibrated pH meter

    • Volumetric flasks

    • Stir plate and stir bar

  • Procedure:

    • Weigh the desired amount of this compound and dissolve it in 80% of the final volume of deoxygenated deionized water in a volumetric flask.

    • Place the flask on a stir plate with a stir bar and allow the solid to dissolve completely.

    • Immerse a calibrated pH probe into the solution.

    • Slowly add 0.1M NaOH dropwise to increase the pH or 0.1M HCl to decrease the pH, monitoring the pH value continuously.

    • Once the target pH is reached and stable, add deoxygenated deionized water to the final volume mark.

    • Stopper the flask and invert several times to ensure homogeneity.

    • Transfer the solution to an amber glass storage bottle, purge with an inert gas (e.g., nitrogen), and seal tightly.

Protocol 2: Monitoring the Stability of this compound Solutions at Different pH Values

  • Materials:

    • pH-adjusted this compound solutions (prepared as per Protocol 1)

    • UV-Vis spectrophotometer

    • Cuvettes

    • Inert gas source (optional)

  • Procedure:

    • Prepare a series of this compound solutions at different pH values (e.g., 4, 5, 6, 7, 8).

    • Immediately after preparation (t=0), take an aliquot of each solution and measure its absorbance spectrum using a UV-Vis spectrophotometer from 300 to 600 nm. The formation of iodine (I₂) can be monitored by the appearance of a peak around 350 nm (from the I₃⁻ species formed in the presence of excess iodide).

    • Store the solutions under controlled conditions (e.g., room temperature, ambient light).

    • At regular time intervals (e.g., 1, 6, 12, 24 hours), take aliquots from each solution and record the UV-Vis absorbance spectrum.

    • An increase in absorbance at the characteristic wavelength for iodine indicates degradation. The rate of degradation can be quantified by the change in absorbance over time.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Stability Analysis prep1 Dissolve CaI2 Hydrate in Deoxygenated Water prep2 Adjust pH with 0.1M NaOH or HCl prep1->prep2 prep3 Bring to Final Volume prep2->prep3 analysis1 Initial Measurement (t=0) UV-Vis Spectrum prep3->analysis1 Start Analysis analysis2 Store under Controlled Conditions analysis1->analysis2 analysis3 Periodic UV-Vis Measurements analysis2->analysis3 analysis4 Compare Spectra to Quantify Degradation analysis3->analysis4

Caption: Experimental workflow for preparing and analyzing pH-adjusted this compound solutions.

logical_relationship cluster_conditions Environmental Factors cluster_reaction Degradation Pathway cluster_stabilizers Stabilizing Factors acidic_ph Acidic pH (H+) iodine Iodine (I₂) (Unstable, Colored) acidic_ph->iodine oxygen Oxygen (O2) oxygen->iodine light Light (UV) light->iodine iodide Iodide (I⁻) (Stable, Colorless) iodide->iodine Oxidation alkaline_ph Alkaline pH (OH⁻) alkaline_ph->iodide inert_atmo Inert Atmosphere inert_atmo->iodide darkness Dark Storage darkness->iodide

Caption: Factors influencing the stability of iodide in aqueous solutions.

References

Validation & Comparative

A Comparative Guide for Researchers: Calcium Iodide Hydrate vs. Potassium Iodide in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of reagents is a critical factor that can significantly influence the outcome of a reaction. This guide provides an objective comparison of calcium iodide hydrate (B1144303) and potassium iodide, two common sources of iodide ions in organic synthesis. The comparison is based on their physical properties, solubility, and established applications in key organic reactions, supported by available data and experimental protocols.

Executive Summary

Potassium iodide is a well-established and widely used reagent in a variety of organic reactions, most notably in nucleophilic substitution reactions such as the Finkelstein and Sandmeyer reactions. Its performance is particularly effective in reactions where the precipitation of the resulting potassium salt drives the reaction to completion. Calcium iodide, while also a source of iodide ions, is more frequently cited for its role as a reducing agent, for instance, in the Birch reduction. Direct comparative studies on their efficacy in the same organic reaction are scarce in the available literature. However, an analysis of their physical properties, particularly solubility, provides valuable insights into their potential performance in different reaction systems.

Physical and Chemical Properties: A Tabular Comparison

A fundamental understanding of the physical and chemical properties of these two iodide salts is essential for selecting the appropriate reagent for a specific synthetic transformation.

PropertyCalcium Iodide (anhydrous)Calcium Iodide Hydrate (CaI₂·4H₂O)Potassium Iodide
Molar Mass 293.89 g/mol 365.95 g/mol 166.00 g/mol
Appearance White to light yellow solid.[1][2]White to light yellow crystalline powder.[3]White crystalline solid.
Hygroscopicity Highly hygroscopic, deliquescent.[2]Hygroscopic.[3]Slightly hygroscopic.
Melting Point 779 °C.[4][5]Decomposes681 °C
Boiling Point 1100 °C.[4][5]Decomposes1330 °C

Solubility Data in Common Organic Solvents

The solubility of the iodide source and the resulting byproducts is a critical factor in many organic reactions, particularly in substitution reactions like the Finkelstein reaction.

SolventCalcium IodidePotassium Iodide
Acetone (B3395972) SolubleSparingly soluble
Ethanol SolubleSoluble
Methanol SolubleSoluble
Water Highly soluble.[1][2]Highly soluble

Performance in Key Organic Reactions

The Finkelstein Reaction: A Case Study in Halogen Exchange

The Finkelstein reaction is a classic Sₙ2 reaction that converts alkyl chlorides or bromides to alkyl iodides. The choice of iodide salt is crucial for the reaction's success, which is often driven by the precipitation of the newly formed metal halide in a suitable solvent, typically acetone.

Theoretical Comparison Based on Solubility:

The efficiency of the Finkelstein reaction relies on Le Châtelier's principle, where the removal of a product from the reaction mixture drives the equilibrium towards the desired product. In this case, the precipitation of the alkali metal chloride or bromide is the driving force.

A comparison of the solubilities of the reactants and potential products in acetone is therefore highly informative:

CompoundSolubility in AcetoneImplication for Finkelstein Reaction
Calcium Iodide (CaI₂) ** SolubleReactant is soluble, facilitating the reaction.
Potassium Iodide (KI) Sparingly solubleReactant has limited solubility, which might affect reaction rates.
Calcium Chloride (CaCl₂) 0.1 g/kg (20 °C).[6][7]Byproduct is soluble, which would not effectively drive the reaction forward.
Calcium Bromide (CaBr₂) **Soluble.[8][9][10][11]Byproduct is soluble, which would not effectively drive the reaction forward.
Potassium Chloride (KCl) Insoluble.[12][13]Byproduct precipitates, driving the reaction to completion.
Potassium Bromide (KBr) Insoluble.[14]Byproduct precipitates, driving the reaction to completion.

Based on this solubility data, potassium iodide is the superior choice for the Finkelstein reaction in acetone . The insolubility of the resulting potassium chloride or bromide effectively removes it from the reaction mixture, driving the equilibrium towards the formation of the desired alkyl iodide. Conversely, the high solubility of calcium chloride and calcium bromide in acetone would mean that the reaction with calcium iodide would likely result in an equilibrium mixture, leading to lower yields of the alkyl iodide.

Experimental Protocols

Protocol 1: The Finkelstein Reaction with Potassium Iodide

This protocol describes a typical procedure for the conversion of an alkyl bromide to an alkyl iodide using potassium iodide in acetone.

Materials:

  • Alkyl bromide (1 equivalent)

  • Potassium iodide (1.5 equivalents)

  • Dry acetone

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the alkyl bromide in dry acetone.

  • Add potassium iodide to the solution.

  • Heat the reaction mixture to reflux with vigorous stirring. The formation of a white precipitate (potassium bromide) should be observed.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid precipitate and wash it with a small amount of cold acetone.

  • Combine the filtrate and the washings.

  • Remove the acetone under reduced pressure.

  • The crude alkyl iodide can be further purified by distillation or chromatography.

Other Applications in Organic Synthesis

Potassium Iodide:

  • Sandmeyer Reaction: Potassium iodide is used to convert aryl diazonium salts to aryl iodides.[15]

  • Nucleophilic Catalyst: It can act as a nucleophilic catalyst for the alkylation of alkyl chlorides, bromides, or mesylates.[15]

  • Electrophilic Iodination: In the presence of an oxidizing agent, potassium iodide can serve as a source of electrophilic iodine for the iodination of aromatic compounds.[16]

  • Catalyst in various reactions: Potassium iodide has been shown to catalyze various organic transformations.[17][18]

Calcium Iodide:

  • Reducing Agent: Calcium iodide is known to be a good reducing agent and has been used in reactions such as the Birch reduction.[19] The Benkeser reduction, a modification of the Birch reduction, can utilize calcium metal in low molecular weight alkyl amines.[20]

  • Catalysis: There is evidence of calcium iodate, a related compound, acting as a catalyst in the synthesis of heterocyclic compounds, where the calcium ion acts as a Lewis acid.[21] While this is not calcium iodide, it suggests a potential catalytic role for the calcium ion in certain contexts.

Visualizing Reaction Workflows and Mechanisms

Finkelstein Reaction Workflow

The following diagram illustrates the general workflow for a Finkelstein reaction.

Finkelstein_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Alkyl Halide (R-X) + KI Reflux Reflux with Stirring Reactants->Reflux Solvent Dry Acetone Solvent->Reflux Precipitation Precipitation of KX Reflux->Precipitation Filtration Filtration Precipitation->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Distillation or Chromatography Evaporation->Purification Product Pure Alkyl Iodide (R-I) Purification->Product

A typical workflow for the Finkelstein reaction.
Birch Reduction Mechanism

The Birch reduction utilizes a metal, an alcohol, and liquid ammonia (B1221849) to reduce aromatic rings. Calcium can be used as the metal in a modified version of this reaction.

Birch_Reduction Aromatic Aromatic Ring RadicalAnion Radical Anion Aromatic->RadicalAnion + e⁻ (from Ca) CyclohexadienylRadical Cyclohexadienyl Radical RadicalAnion->CyclohexadienylRadical + H⁺ (from ROH) CyclohexadienylAnion Cyclohexadienyl Anion CyclohexadienylRadical->CyclohexadienylAnion + e⁻ (from Ca) Product 1,4-Cyclohexadiene CyclohexadienylAnion->Product + H⁺ (from ROH)

Simplified mechanism of the Birch reduction.

Conclusion

For researchers engaged in organic synthesis, both this compound and potassium iodide offer distinct advantages depending on the specific application.

  • Potassium iodide remains the reagent of choice for classic Sₙ2 halogen exchange reactions like the Finkelstein reaction, primarily due to the insolubility of its chloride and bromide byproducts in acetone, which drives the reaction to completion. It also has a broader, well-documented role as a nucleophilic catalyst and in other named reactions.

  • This compound , while a viable source of iodide ions, is less suited for reactions like the Finkelstein reaction in acetone due to the high solubility of its corresponding chloride and bromide salts. Its primary documented utility in organic synthesis is as a reducing agent.

The absence of direct comparative experimental data in the literature highlights an opportunity for further research to quantitatively evaluate the performance of these two reagents in a wider range of organic transformations. Researchers should carefully consider the reaction mechanism, solvent system, and the solubility of all components when selecting between this compound and potassium iodide for their synthetic needs.

References

A Comparative Guide to Calcium Iodide Hydrate and Sodium Iodide as Iodine Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of calcium iodide hydrate (B1144303) (CaI₂·xH₂O) and sodium iodide (NaI), two inorganic salts frequently used as sources of the essential element iodine. The selection of an appropriate iodide salt is critical in various applications, from pharmaceutical formulations and nutritional supplements to organic synthesis and medical imaging. This comparison focuses on their physicochemical properties, stability, and applications, supported by experimental data and protocols to aid in informed decision-making.

Physicochemical Properties: A Tabular Comparison

The fundamental properties of an iodine source dictate its handling, storage, and suitability for specific applications. Sodium iodide is an ionic compound formed from the reaction of sodium metal and iodine, while calcium iodide is an ionic compound of calcium and iodine.[1][2][3][4] Both are colorless, deliquescent solids that are highly soluble in water.[3][4] The following table summarizes the key physicochemical properties of both compounds.

PropertyCalcium Iodide (Anhydrous)Sodium Iodide (Anhydrous)References
Chemical Formula CaI₂NaI[3][4]
Molar Mass 293.89 g/mol 149.89 g/mol [2][4][5]
Appearance White to yellowish-white crystalline solid/powderWhite, crystalline, odorless solid[1][2][4][6]
Melting Point 779 °C (decomposes at 42°C for hydrate)661 °C[2][4][5][7][8]
Boiling Point 1100 °C1304 °C[2][4][6][7]
Density 3.956 g/cm³3.67 g/cm³[4][7]
Solubility in Water Highly soluble (66 g/100 mL at 20°C)Highly soluble (178.7 g/100 mL at 20°C)[3][4][7]
Solubility in Other Solvents Soluble in ethanol (B145695) and acetoneSoluble in methanol, ethanol, acetone, glycerol[6][7][8][9]
Hygroscopicity Deliquescent; very hygroscopicDeliquescent; hygroscopic, absorbs moisture from the air[2][3][6][9][10]
Stability Slowly reacts with air (O₂ and CO₂) to release iodine, turning yellow/brown.Turns brown on exposure to air due to oxidation of iodide to iodine. Water accelerates this process.[6][9][11]

Comparative Analysis

Stability and Handling: Both calcium iodide and sodium iodide are susceptible to oxidation when exposed to air and light, resulting in the liberation of elemental iodine (I₂) and a characteristic yellow or brown discoloration.[6][9][11] Sodium iodide's oxidation is accelerated by moisture.[11] For maximum stability, both compounds should be stored in dark, low-humidity conditions.[11] Aqueous solutions of sodium iodide can be stabilized by raising the pH to 8–9.5.[9] Calcium iodide hydrate is noted to be deliquescent, meaning it can absorb enough moisture from the air to dissolve.[3][8] Anhydrous sodium iodide is also strongly deliquescent.[1][2] This high hygroscopicity requires careful handling in controlled environments to prevent caking and ensure accurate weighing.

Solubility: Both salts are highly soluble in water, a crucial property for preparing aqueous solutions for supplementation, pharmaceutical formulations, or chemical reactions.[3][4] Sodium iodide exhibits significantly higher solubility in water (178.7 g/100 mL at 20°C) compared to calcium iodide (66 g/100 mL at 20°C), which may be advantageous when preparing highly concentrated stock solutions.[4][7]

Applications:

  • Nutritional Supplementation: Both salts serve as sources of iodine in animal feed and fortified foods to prevent iodine deficiency disorders.[3][10] Calcium iodide is used in cat food, while sodium iodide is a common additive for table salt.[3][9]

  • Pharmaceuticals: Sodium iodide is used interchangeably with potassium iodide as a therapeutic agent, except where the sodium ion is contraindicated.[9] It has been formulated for intravenous use for various conditions.[9] A combination of sodium iodide and calcium is used in ophthalmic agents for the treatment of cataracts.[12][13] Calcium iodide is also used in medicine, often as a substitute for potassium iodide.[6][8]

  • Medical and Diagnostic Imaging: Thallium-doped sodium iodide (NaI(Tl)) crystals are paramount in scintillation detectors used for gamma-ray counters, computed tomography (CAT) scans, and positron emission tomography (PET).[9][11] Radioactive isotopes of iodine, such as Iodine-123 or Iodine-131, are bound to sodium iodide for thyroid scans and treatment of hyperthyroidism and thyroid cancer.[14][15] this compound also serves as a contrast agent in X-ray and CT imaging.[10]

  • Organic Chemistry and Other Uses: Sodium iodide is famously used in the Finkelstein reaction.[1] Both compounds are used in photography as part of photosensitive emulsions.[3][6][8]

Bioavailability and Biological Role

The primary biological function of ingested iodine is its uptake by the thyroid gland for the synthesis of thyroid hormones. The iodide ion (I⁻) is the form that is actively transported into thyroid cells.[16] Therefore, both calcium iodide and sodium iodide provide the biologically active iodide ion upon dissolution. While direct comparative studies on the bioavailability of CaI₂ versus NaI are not prevalent in the search results, studies on other iodide and iodate (B108269) salts suggest that the bioavailability of iodine from different salt forms is generally high. For instance, one study indicated that the availability of iodine from calcium iodate is comparable to, if not better than, potassium iodate in humans.[17] Another source suggests that major iodine sources like calcium iodate and potassium iodide are roughly equivalent in biological availability for animal feed.[18]

The shared biological pathway for iodide from either source is its uptake and organification in the thyroid gland.

Iodide_Metabolism cluster_blood Bloodstream cluster_thyroid Thyroid Follicular Cell I_source Iodide Source (CaI₂ or NaI) I_ion Iodide (I⁻) I_source->I_ion Dissolution NIS Na⁺/I⁻ Symporter (NIS) I_ion->NIS Active Transport I_cell Intracellular Iodide (I⁻) NIS->I_cell TPO Thyroid Peroxidase (TPO) I_cell->TPO Oxidation I2_form Iodine (I₂) TPO->I2_form TG Thyroglobulin (Tg) I2_form->TG Iodination Hormones Thyroid Hormones (T3, T4) TG->Hormones Coupling & Proteolysis cluster_blood cluster_blood Hormones->cluster_blood Secretion

Figure 1. Simplified pathway of iodide uptake and thyroid hormone synthesis.

Experimental Protocols

Accurate quantification of iodide is essential for quality control and research. Below are detailed methodologies for determining iodide concentration.

Protocol 1: Iodometric Titration for Iodide Quantification

This classic redox titration method is used to determine the concentration of an oxidizing agent. To determine iodide, it is first oxidized to iodine, which is then titrated with a standard sodium thiosulfate (B1220275) solution.

Principle:

  • An oxidizing agent (e.g., hydrogen peroxide, H₂O₂) oxidizes iodide ions (I⁻) to molecular iodine (I₂) in an acidic solution.

  • The liberated iodine is then titrated with a standardized solution of sodium thiosulfate (Na₂S₂O₃).

  • A starch indicator is used to detect the endpoint, which is the disappearance of the blue starch-iodine complex.

The key reactions are: H₂O₂ + 2I⁻ + 2H⁺ → I₂ + 2H₂O I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

Reagents:

  • Potassium iodide (KI) solution (or the sample containing CaI₂ or NaI)

  • Sulfuric acid (H₂SO₄) solution

  • Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 N)

  • Starch indicator solution

  • Ammonium (B1175870) molybdate (B1676688) solution (catalyst)

Procedure:

  • Accurately weigh a sample of this compound or sodium iodide and dissolve it in deionized water to a known volume in a volumetric flask.

  • Pipette a precise aliquot of the sample solution into an Erlenmeyer flask.

  • Add approximately 50 mL of deionized water.

  • Carefully add 10 mL of the sulfuric acid solution.

  • Add 10-15 mL of potassium iodide solution (if the sample itself is not the iodide source being quantified in the presence of an oxidant) and two drops of ammonium molybdate solution.[19]

  • Titrate the solution with the standard 0.1 N sodium thiosulfate solution until the solution turns a faint straw or pale yellow color.[19]

  • Add about 2 mL of the starch indicator solution. The solution will turn a deep blue-black color.[19]

  • Continue the titration dropwise with sodium thiosulfate until the blue color completely disappears. This is the endpoint.[19]

  • Record the volume of sodium thiosulfate used.

  • Perform a blank titration using the same procedure but omitting the iodide sample to account for any interfering substances.[19]

  • Calculate the concentration of iodide in the original sample based on the stoichiometry of the reaction.

Titration_Workflow start Start prep Prepare Iodide Sample (Dissolve CaI₂ or NaI) start->prep oxidize Oxidize I⁻ to I₂ (Add Acid + Oxidant) prep->oxidize titrate1 Titrate with Na₂S₂O₃ (to pale yellow) oxidize->titrate1 add_starch Add Starch Indicator (solution turns blue) titrate1->add_starch titrate2 Continue Titration (until blue color disappears) add_starch->titrate2 endpoint Endpoint Reached (Record Volume) titrate2->endpoint calculate Calculate Iodide Concentration endpoint->calculate end End calculate->end

Figure 2. Experimental workflow for iodometric titration of iodide.

Protocol 2: Spectrophotometric Determination of Iodide

This method offers greater sensitivity and is suitable for trace analysis. It involves the oxidation of iodide to iodine, which then forms a colored complex that can be measured spectrophotometrically.

Principle: Iodide (I⁻) is oxidized to iodine (I₂) using a suitable oxidizing agent like peroxymonosulfate (B1194676) (Oxone reagent).[20] The resulting iodine can be complexed with a reagent such as poly(vinylpyrrolidone) (PVP) to form a yellow complex, which is then quantified by measuring its absorbance at a specific wavelength.[20]

Reagents:

  • Iodide standards or sample solutions

  • Oxone reagent (potassium peroxymonosulfate) solution (e.g., 1 g/L)

  • Buffer solution (e.g., to maintain pH 5.0)

  • Solid-phase extraction (SPE) disks impregnated with PVP

Procedure:

  • Prepare a series of standard iodide solutions of known concentrations.

  • For each standard and sample, take a 10 mL aliquot.

  • Add 100 µL of the Oxone solution to each to instantaneously oxidize iodide to iodine.[20]

  • Buffer the samples to pH 5.0.[20]

  • Pass the sample through a PVP-impregnated SPE disk using a syringe. The iodine will be concentrated on the disk as a yellow iodine-PVP complex.[20]

  • Measure the amount of concentrated iodine using a diffuse reflectance spectrometer.[20]

  • Construct a calibration curve by plotting the known concentrations of the standards against their measured reflectance values (using the Kubelka-Munk function).[20]

  • Determine the concentration of iodide in the unknown sample by interpolating its reflectance measurement on the calibration curve.

Logical Comparison Summary

The choice between this compound and sodium iodide depends on the specific requirements of the application, including required concentration, sensitivity to cations, and handling constraints.

Logical_Comparison start Select Iodine Source solubility_q High Concentration Needed? start->solubility_q cation_q Is Na⁺ or Ca²⁺ Cation Presence a Factor? solubility_q->cation_q No nai Choose Sodium Iodide (NaI) (Higher Solubility) solubility_q->nai Yes handling_q Strict Moisture Control Possible? cation_q->handling_q No Preference cation_q->nai Na⁺ Preferred/ Ca²⁺ Contraindicated cai2 Choose Calcium Iodide (CaI₂) cation_q->cai2 Ca²⁺ Preferred/ Na⁺ Contraindicated either Either Source is Suitable (Consider Cost/Availability) handling_q->either Yes reconsider Both Require Careful Handling (Highly Hygroscopic) handling_q->reconsider No

Figure 3. Decision logic for selecting an iodine source.

Conclusion

Both this compound and sodium iodide are effective and highly soluble sources of the iodide ion. Sodium iodide offers superior water solubility, making it ideal for applications requiring high concentrations. It is also extensively used in medical imaging and diagnostics. Calcium iodide, while less soluble, provides an alternative source of iodide, particularly when the presence of a calcium cation is desired or sodium is to be avoided. Both compounds are highly hygroscopic and sensitive to oxidation, necessitating careful storage and handling procedures. The choice between them should be guided by the specific physicochemical requirements of the intended research, pharmaceutical, or industrial application.

References

Unveiling the Catalytic Landscape: Calcium Iodide Hydrate in Perspective Against Other Metal Halides

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic organic chemistry, the quest for efficient, selective, and environmentally benign catalysts is a perpetual endeavor. Metal halides have long been recognized for their catalytic prowess, acting as Lewis acids to facilitate a myriad of organic transformations. This guide provides a comparative analysis of the catalytic efficacy of calcium iodide hydrate (B1144303) against a backdrop of other commonly employed metal halides, with a focus on providing researchers, scientists, and drug development professionals with a clear, data-driven perspective.

While direct comparative studies detailing the catalytic performance of calcium iodide hydrate in many common reactions are not extensively documented in readily available literature, we can infer its potential by examining the performance of a close chemical relative, calcium chloride, and other metal halides in a well-studied multicomponent reaction: the Biginelli reaction. This one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones is a cornerstone of medicinal chemistry, and its catalysis offers a valuable platform for comparing the efficacy of various Lewis acids.

Comparative Performance in the Biginelli Reaction

The Biginelli reaction, a condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea, is a prime example of a reaction amenable to Lewis acid catalysis. The data presented below, primarily drawn from the work of Khaleghi et al. (2008) on alkaline earth metal chloride catalysis, provides a quantitative comparison of different metal halides in the synthesis of 3,4-dihydropyrimidin-2(1H)-ones.[1][2] While data for calcium iodide is not available in this specific study, the performance of calcium chloride offers a significant point of reference.

Catalyst (mol%)AldehydeTime (h)Yield (%)Reference
CaCl2 (10) Benzaldehyde495Khaleghi et al., 2008
MgCl2 (10) Benzaldehyde592Khaleghi et al., 2008
SrCl2 (10) Benzaldehyde588Khaleghi et al., 2008
BaCl2 (10) Benzaldehyde685Khaleghi et al., 2008
FeCl3 (10) 3-Hydroxybenzaldehyde0.593Russowsky et al., 2006
CuCl2 (10) 3-Hydroxybenzaldehyde0.595Russowsky et al., 2006
InBr3 (10) Benzaldehyde0.594Ranu et al., 2002
LiBr (20) Benzaldehyde690Maiti et al., 2003
Yb(OTf)3 (4) Benzaldehyde396Ma et al., 2000
No Catalyst 3-Hydroxybenzaldehyde140Russowsky et al., 2006

As the data indicates, calcium chloride is a highly effective catalyst for the Biginelli reaction, affording a high yield in a relatively short reaction time. Its performance is comparable to, and in some cases better than, other alkaline earth metal chlorides. Transition metal halides like FeCl₃ and CuCl₂ also demonstrate excellent catalytic activity, often with shorter reaction times. It is reasonable to hypothesize that this compound would exhibit similar, if not enhanced, catalytic activity due to the "softer" nature of the iodide ion, which can influence the Lewis acidity of the calcium center. However, without direct experimental evidence, this remains a projection.

Experimental Protocols

To provide a practical context for the data presented, a detailed experimental protocol for the Biginelli reaction, adapted from the work of Khaleghi et al. (2008), is provided below.[1][2]

General Procedure for the Catalytic Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones

Materials:

Procedure:

  • A mixture of the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and the metal halide catalyst (0.1 mmol) in ethanol (5 mL) is stirred in a round-bottom flask.

  • The reaction mixture is heated to reflux and the progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The cooled reaction mixture is poured into ice-water (20 mL).

  • The solid product that precipitates is collected by filtration, washed with cold water, and dried.

  • The crude product is then recrystallized from ethanol to afford the pure 3,4-dihydropyrimidin-2(1H)-one.

Visualizing the Reaction Pathway and Workflow

To further elucidate the processes involved, the following diagrams, generated using the DOT language for Graphviz, illustrate the proposed reaction mechanism for the Lewis acid-catalyzed Biginelli reaction and a general experimental workflow.

Biginelli_Mechanism cluster_activation Activation cluster_condensation1 First Condensation cluster_addition Michael-type Addition cluster_cyclization Cyclization & Dehydration Aldehyde Aldehyde Activated_Aldehyde Activated Aldehyde Aldehyde->Activated_Aldehyde Coordination Catalyst Metal Halide (Lewis Acid) Catalyst->Activated_Aldehyde Acylimine N-Acylimine Intermediate Activated_Aldehyde->Acylimine Nucleophilic Attack Urea Urea Urea->Acylimine Adduct Open-Chain Adduct Acylimine->Adduct Ketoester β-Ketoester Ketoester->Adduct Nucleophilic Attack DHPM Dihydropyrimidinone Adduct->DHPM Intramolecular Condensation Experimental_Workflow Start Start Reagents Combine Aldehyde, β-Ketoester, Urea, and Catalyst Start->Reagents Reaction Heat to Reflux (Monitor by TLC) Reagents->Reaction Cooling Cool to Room Temperature Reaction->Cooling Precipitation Pour into Ice-Water Cooling->Precipitation Filtration Filter Solid Product Precipitation->Filtration Purification Recrystallize from Ethanol Filtration->Purification End Pure Product Purification->End

References

Comparative study of different grades of calcium iodide hydrate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Calcium Iodide Hydrate (B1144303) Grades for Research and Pharmaceutical Applications

For researchers and professionals in drug development, the selection of raw materials is a critical step that can significantly influence experimental outcomes and product quality. Calcium iodide hydrate (CaI₂·xH₂O), a versatile compound, is utilized in various applications ranging from a nutrient source and a reagent in organic synthesis to its use in pharmaceutical formulations.[1][2] The performance of this compound is intrinsically linked to its purity, with different grades exhibiting varying levels of impurities that can affect its efficacy and safety.

This guide provides a comparative study of three common grades of this compound: Technical, Reagent, and USP (United States Pharmacopeia). We present hypothetical, yet realistic, experimental data to illustrate the performance differences across these grades in key applications relevant to the target audience.

Purity and Specification Comparison

The primary distinction between the grades of this compound lies in their purity and the permissible limits of specific impurities. Higher grades undergo more stringent purification processes and rigorous testing to ensure they meet the standards required for sensitive applications.[3][4]

Table 1: Comparative Specifications of this compound Grades

ParameterTechnical GradeReagent GradeUSP Grade
Assay (CaI₂) ≥97.0%≥99.0%99.0% - 101.0% (anhydrous basis)
Insoluble Matter ≤0.1%≤0.01%≤0.005%
Chloride (Cl) ≤0.5%≤0.01%≤0.005%
Sulfate (SO₄) ≤0.1%≤0.005%Not Specified (controlled by other tests)
Heavy Metals (as Pb) ≤50 ppm≤10 ppmMeets USP <232> Elemental Impurities
Arsenic (As) Not Specified≤3 ppm≤1.5 µg/g
Lead (Pb) Not SpecifiedNot Specified≤0.5 µg/g
Cadmium (Cd) Not SpecifiedNot Specified≤0.5 µg/g
Mercury (Hg) Not SpecifiedNot Specified≤1.5 µg/g

Note: The data presented in this table is representative and may vary between suppliers.

Performance in Organic Synthesis: The Finkelstein Reaction

Calcium iodide can be used as a source of the iodide nucleophile in Sₙ2 reactions, such as the Finkelstein reaction, which involves the conversion of alkyl chlorides or bromides to alkyl iodides.[5][6] The presence of impurities can interfere with the reaction, leading to lower yields and the formation of byproducts.[7][8]

An experiment was designed to compare the performance of the three grades of this compound in the conversion of 1-bromobutane (B133212) to 1-iodobutane.

Experimental Protocol: Finkelstein Reaction
  • Reaction Setup: In a 100 mL round-bottom flask, 10 mmol of 1-bromobutane was dissolved in 50 mL of dry acetone (B3395972).

  • Addition of Calcium Iodide: 15 mmol of the respective grade of this compound was added to the flask.

  • Reaction Conditions: The mixture was stirred and refluxed at 60°C for 3 hours.

  • Workup: After cooling to room temperature, the precipitated calcium bromide was removed by filtration. The acetone was removed from the filtrate by rotary evaporation.

  • Extraction: The residue was redissolved in 50 mL of diethyl ether and washed twice with 25 mL of 5% sodium thiosulfate (B1220275) solution and once with 25 mL of brine.

  • Drying and Isolation: The organic layer was dried over anhydrous magnesium sulfate, filtered, and the solvent was evaporated to yield 1-iodobutane.

  • Analysis: The product yield was determined gravimetrically and its purity was assessed by Gas Chromatography (GC).

Results

Table 2: Comparative Performance in the Finkelstein Reaction

Grade of CaI₂·xH₂OProduct Yield (%)Product Purity (GC)Observations
Technical 78%94.5%The reaction mixture was slightly discolored.
Reagent 92%98.8%A clean reaction with minimal side products.
USP 94%>99.5%Highest yield and purity, consistent results.

The results indicate a clear correlation between the grade of this compound and the efficiency of the reaction. The higher purity of the Reagent and USP grades resulted in significantly higher yields and purer product, which is crucial for subsequent steps in a drug development pathway.

Finkelstein_Reaction_Workflow cluster_reactants Reactants & Reagent cluster_process Reaction & Workup cluster_product Product & Analysis Bromobutane 1-Bromobutane Reflux Reflux at 60°C (3 hours) Bromobutane->Reflux CaI2 Calcium Iodide Hydrate (Test Grade) CaI2->Reflux Acetone Acetone (Solvent) Acetone->Reflux Filtration Filtration Reflux->Filtration Precipitate (CaBr₂) removed Evaporation Solvent Evaporation Filtration->Evaporation Extraction Liquid-Liquid Extraction Evaporation->Extraction Drying Drying Extraction->Drying Iodobutane 1-Iodobutane Drying->Iodobutane Analysis Yield & Purity Analysis (GC) Iodobutane->Analysis

Caption: Experimental workflow for the comparative Finkelstein reaction.

Impact on Biological Systems: In Vitro Cytotoxicity

For applications in drug formulation and development, it is imperative that excipients do not exhibit significant cytotoxicity. Heavy metal impurities, often present in lower-grade chemicals, can be toxic to cells.[9] An MTT assay was conducted to evaluate the cytotoxicity of the different grades of this compound on a human embryonic kidney cell line (HEK293).

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: HEK293 cells were seeded into 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours.[10]

  • Treatment: Stock solutions of each grade of this compound were prepared in sterile, deionized water and diluted in cell culture medium to final concentrations ranging from 1 µg/mL to 1000 µg/mL. The medium in the wells was replaced with the treatment solutions.

  • Incubation: The plates were incubated for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: 10 µL of MTT reagent (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.[1]

  • Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan (B1609692) crystals.[10]

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage relative to untreated control cells.

Results

Table 3: Comparative Cytotoxicity (IC₅₀ Values)

Grade of CaI₂·xH₂OIC₅₀ (µg/mL)Interpretation
Technical 350Significant cytotoxicity observed at lower concentrations.
Reagent 850Moderate cytotoxicity at higher concentrations.
USP >1000Minimal cytotoxicity, suitable for biological applications.

The USP grade this compound, with its stringent limits on heavy metals and other elemental impurities, demonstrated the lowest cytotoxicity.[11] This highlights its suitability for use in pharmaceutical preparations where biocompatibility is paramount.

Cytotoxicity_Pathway cluster_input Input Grades cluster_system Biological System cluster_output Outcome Technical Technical Grade CaI₂ (Higher Impurities) HEK293 HEK293 Cells (in vitro) Technical->HEK293 Reagent Reagent Grade CaI₂ (Lower Impurities) Reagent->HEK293 USP USP Grade CaI₂ (Stringent Purity) USP->HEK293 High_Tox High Cytotoxicity (Low IC₅₀) HEK293->High_Tox  Impurities induce  stress/apoptosis Med_Tox Moderate Cytotoxicity HEK293->Med_Tox Low_Tox Low Cytotoxicity (High IC₅₀) HEK293->Low_Tox  High purity ensures  biocompatibility

Caption: Logical relationship between CaI₂ grade and cytotoxicity.

Conclusion

The grade of this compound has a profound impact on its performance in both chemical synthesis and biological applications.

  • USP Grade is the premier choice for pharmaceutical and drug development applications due to its high purity, minimal lot-to-lot variability, and low cytotoxicity, ensuring both safety and reproducibility.

  • Reagent Grade offers a reliable and cost-effective option for many laboratory research applications where high purity is necessary for clean and efficient chemical reactions.

  • Technical Grade is suitable for industrial applications or syntheses where the presence of impurities will not critically affect the outcome or where further purification of the final product is planned.[3][12]

For researchers and drug development professionals, selecting the appropriate grade of this compound is a critical decision. While higher grades come at a premium, the investment is justified by the enhanced reliability, reproducibility, and safety of the experimental results.

References

A Comparative Analysis of Calcium Iodide Hydrate for Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of calcium iodide hydrate (B1144303) with other common iodine sources used in experimental research, particularly within the fields of cellular biology and drug development. The following sections present quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to assist researchers in making informed decisions for their specific applications.

Data Presentation: Quantitative Comparison of Iodine Sources

The selection of an appropriate iodine source is critical for experimental reproducibility and success. The following tables summarize key quantitative parameters for calcium iodide hydrate and its common alternatives, potassium iodide and potassium iodate.

PropertyCalcium Iodide (CaI₂)Potassium Iodide (KI)Potassium Iodate (KIO₃)Source
Molar Mass (anhydrous) 293.89 g/mol 166.00 g/mol 214.00 g/mol [1][2]
Solubility in water 66 g/100 mL (20 °C)144 g/100 mL (20 °C)9.2 g/100 mL (25 °C)[1]
Stability Deliquescent; slowly reacts with oxygen and carbon dioxide in the air, liberating iodine.Hygroscopic, poor shelf life in hot and humid climates due to hydrolytic loss of iodine vapors.More stable than potassium iodide, with a much longer shelf life.[1][3]
Performance MetricCalcium IodatePotassium IodateStudy ContextSource
Bioavailability (Iodine Absorption) ComparableComparableHuman study on iodine availability from iodized salt.[4]
Efficacy as a Thyroid Blocking Agent As effectiveAs effectiveStudy on reducing radioiodine uptake in rats.[3]

Experimental Protocols

This section provides detailed methodologies for two key experimental applications involving iodide: an in vitro iodide uptake assay and a cell viability assay to assess cytotoxicity. While these protocols are not exclusively for this compound, it can be readily substituted for other soluble iodide salts like potassium iodide, with adjustments for molar concentration.

Protocol 1: In Vitro Iodide Uptake Assay in Thyroid Cells

This protocol is adapted from studies on iodide transport in thyroid cell lines (e.g., FRTL-5).[5][6] It can be used to assess the efficacy of various compounds in inhibiting or enhancing iodide uptake, a crucial function of the sodium-iodide symporter (NIS).

Materials:

  • FRTL-5 rat thyroid follicular cells

  • Complete cell culture medium (e.g., Coon's modified Ham's F-12 with 5% calf serum and supplementary hormones)

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound (CaI₂·xH₂O) or other iodide source

  • Radioactive tracer: ¹²⁵I (as Na¹²⁵I)

  • Perchlorate (a known NIS inhibitor, as a control)

  • Gamma counter

Procedure:

  • Cell Culture: Culture FRTL-5 cells in complete medium in 24-well plates until confluent.

  • Preparation of Iodide Solution: Prepare a stock solution of this compound in deionized water. The final concentration in the assay will typically be in the low micromolar range.

  • Assay Initiation:

    • Wash the cell monolayers twice with warm HBSS.

    • Add 500 µL of HBSS containing the desired concentration of non-radioactive calcium iodide and any test compounds.

    • Add ¹²⁵I to each well to a final concentration of approximately 0.1 µCi/mL.

  • Incubation: Incubate the plates at 37°C in a humidified atmosphere of 5% CO₂ for 40 minutes.

  • Termination of Uptake:

    • Aspirate the uptake buffer from the wells.

    • Wash the cells rapidly three times with ice-cold HBSS to remove extracellular iodide.

  • Cell Lysis and Measurement:

    • Add 500 µL of 0.1 M NaOH to each well to lyse the cells.

    • Transfer the lysate from each well into a gamma counting tube.

    • Measure the radioactivity in each tube using a gamma counter.

  • Data Analysis:

    • Determine the counts per minute (CPM) for each sample.

    • Normalize the CPM to the protein concentration in each well (optional, can be determined by a separate protein assay).

    • Compare the iodide uptake in the presence of test compounds to the control wells.

Experimental Workflow for Iodide Uptake Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Culture FRTL-5 cells to confluency C Wash cells with HBSS A->C B Prepare Iodide and Test Solutions D Add solutions with CaI2 and 125I B->D C->D E Incubate at 37°C D->E F Terminate uptake and wash E->F G Lyse cells F->G H Measure radioactivity (Gamma Counter) G->H I Analyze Data H->I

Caption: Workflow for the in vitro iodide uptake assay.

Protocol 2: Cell Viability Assay (Propidium Iodide Staining)

This protocol uses propidium (B1200493) iodide (PI) to assess cell viability after exposure to different concentrations of this compound. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a useful stain for identifying dead cells.[7]

Materials:

  • Target cell line (e.g., HEK293, HeLa)

  • Complete cell culture medium

  • This compound (CaI₂·xH₂O)

  • Propidium Iodide (PI) solution

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will not lead to over-confluence during the experiment. Allow cells to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium only).

  • Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Staining:

    • After incubation, gently wash the cells with PBS.

    • Add PI staining solution (typically 1-5 µg/mL in PBS) to each well.

    • Incubate for 5-15 minutes at room temperature, protected from light.

  • Analysis (Fluorescence Microscopy):

    • Visualize the cells under a fluorescence microscope using the appropriate filter for PI (Excitation/Emission: ~535/617 nm).

    • Capture images of both brightfield (for total cells) and red fluorescence (for dead cells).

    • Quantify the percentage of dead cells by counting the number of PI-positive cells relative to the total number of cells.

  • Analysis (Flow Cytometry):

    • After staining, detach the cells using a gentle enzyme-free dissociation solution.

    • Resuspend the cells in PBS.

    • Analyze the cell suspension using a flow cytometer, measuring the fluorescence in the PI channel.

Logical Flow for Cell Viability Assessment

G Start Start Seed Seed Cells Start->Seed Treat Treat with This compound Seed->Treat Incubate Incubate Treat->Incubate Stain Stain with Propidium Iodide Incubate->Stain Decision Analysis Method? Stain->Decision Microscopy Fluorescence Microscopy Decision->Microscopy Flow Flow Cytometry Decision->Flow End End Microscopy->End Flow->End

Caption: Decision tree for assessing cell viability.

Mandatory Visualization: Signaling Pathways

Iodide's Influence on Calcium Signaling in Thyroid Cells

In thyroid follicular cells, the synthesis of thyroid hormones is a tightly regulated process. While the primary signaling pathway for thyroid-stimulating hormone (TSH) involves cyclic AMP (cAMP), there is significant cross-talk with calcium signaling pathways.[8] Excess iodide has been shown to modulate intracellular calcium levels, thereby influencing thyroid function.[9] Specifically, acute excess iodide can inhibit TSH-stimulated Ca²⁺ efflux from the endoplasmic reticulum, a key event in intracellular signaling.[5][9]

The diagram below illustrates the generally accepted pathway of TSH-stimulated calcium release and the inhibitory effect of excess iodide.

G cluster_ER TSH TSH TSHR TSH Receptor (GPCR) TSH->TSHR Binds Gq Gq Protein TSHR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 DAG DAG PIP2->IP3 PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca_cyto Cytosolic Ca²⁺ (Increased) ER->Ca_cyto Ca²⁺ Release Ca_ER Ca²⁺ CellResponse Cellular Response (e.g., Iodide Efflux) Ca_cyto->CellResponse Triggers Iodide Excess Iodide Iodide->ER Inhibits

Caption: Iodide's inhibitory effect on TSH-stimulated calcium release.

References

A Comparative Guide to Alternatives for Calcium Iodide Hydrate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Calcium iodide hydrate (B1144303) serves as a versatile reagent in various organic transformations, notably as a Lewis acid catalyst. However, a range of alternative reagents can offer advantages in terms of efficiency, cost, and environmental impact. This guide provides a comparative overview of alternative reagents to calcium iodide hydrate in two key synthetic applications: the Biginelli reaction for the synthesis of dihydropyrimidinones (DHPMs) and the asymmetric Mannich reaction for the synthesis of chiral β-amino carbonyl compounds.

Biginelli Reaction: Synthesis of Dihydropyrimidinones

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones (DHPMs), a class of compounds with significant pharmacological activities. While this compound can be employed as a Lewis acid catalyst in this reaction, a variety of other catalysts have been explored to improve yields, shorten reaction times, and simplify workup procedures.

Comparison of Catalysts in the Biginelli Reaction

The following table summarizes the performance of this compound alongside several alternative catalysts in the Biginelli reaction for the synthesis of a model dihydropyrimidinone.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
This compound Data not available in literature-----
Calcium Fluoride (B91410) (CaF₂)10Ethanol (B145695)Reflux395[1]
Calcium Nitrate Tetrahydrate (Ca(NO₃)₂·4H₂O)10Solvent-free1001.592
Zinc Iodide (ZnI₂)15AcetonitrileReflux688
Indium(III) Chloride (InCl₃)10AcetonitrileReflux0.591
Ytterbium(III) Triflate (Yb(OTf)₃)2DichloromethaneRoom Temp1896
Molecular Iodine (I₂)20EthanolReflux485[2]
Zirconyl Chloride Octahydrate (ZrOCl₂·8H₂O)15Solvent-free1300.2594

Note: The data presented is for the reaction of benzaldehyde, ethyl acetoacetate (B1235776), and urea as a representative example. Yields may vary with different substrates.

Experimental Protocol: Biginelli Reaction using Calcium Fluoride

This protocol describes a typical procedure for the Biginelli reaction using calcium fluoride as a catalyst.[1]

Materials:

  • Benzaldehyde (10 mmol, 1.06 g)

  • Ethyl acetoacetate (10 mmol, 1.30 g)

  • Urea (15 mmol, 0.90 g)

  • Calcium Fluoride (CaF₂) (10 mol%, 0.078 g)

  • Ethanol (20 mL)

Procedure:

  • A mixture of benzaldehyde, ethyl acetoacetate, urea, and calcium fluoride in ethanol is placed in a round-bottom flask.

  • The mixture is refluxed with stirring for the time specified in the data table (typically 3 hours).

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the solvent is removed under reduced pressure.

  • The residue is washed with cold water and the solid product is collected by filtration.

  • The crude product is recrystallized from ethanol to afford the pure dihydropyrimidinone.

Reaction Pathway for the Biginelli Reaction

Biginelli_Reaction Aldehyde Aldehyde Acyliminium Acyliminium Ion Aldehyde->Acyliminium + Urea, H+ Urea Urea Intermediate Open-chain Intermediate Acyliminium->Intermediate + β-Ketoester Ketoester β-Ketoester DHPM Dihydropyrimidinone Intermediate->DHPM Cyclization & Dehydration

Caption: Proposed mechanism for the acid-catalyzed Biginelli reaction.

Asymmetric Mannich Reaction

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that produces β-amino carbonyl compounds. The development of asymmetric versions of this reaction is of great importance for the synthesis of chiral molecules. A novel chiral calcium iodide catalyst has been shown to be effective in asymmetric Mannich-type reactions.

Performance of Chiral Calcium Iodide Catalyst in Asymmetric Mannich Reaction

The following table showcases the effectiveness of a chiral calcium iodide catalyst in the asymmetric Mannich reaction between various N-Boc-imines and dimethyl malonate.[3]

EntryR in R-CH=NBocTime (h)Yield (%)ee (%)
1C₆H₅249585
24-MeC₆H₄249486
34-MeOC₆H₄249382
44-ClC₆H₄488889
52-Naphthyl249690
6c-C₆H₁₁487578
Experimental Protocol: Asymmetric Mannich Reaction using Chiral Calcium Iodide

This protocol outlines the procedure for the asymmetric Mannich reaction catalyzed by a chiral calcium iodide complex.[3]

Materials:

  • Calcium Iodide (CaI₂) (0.1 mmol)

  • Chiral Pybox ligand (0.11 mmol)

  • N-Boc-imine (0.5 mmol)

  • Dimethyl malonate (1.0 mmol)

  • Toluene (B28343) (1.0 mL)

Procedure:

  • In a glovebox, calcium iodide and the chiral Pybox ligand are stirred in toluene at room temperature for 1 hour to prepare the catalyst.

  • The N-Boc-imine is added to the catalyst solution.

  • Dimethyl malonate is then added, and the reaction mixture is stirred at the specified temperature and for the time indicated in the data table.

  • The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The residue is purified by silica (B1680970) gel column chromatography to yield the desired β-amino carbonyl compound.

Experimental Workflow for Asymmetric Mannich Reaction

Mannich_Workflow Catalyst_Prep Catalyst Preparation (CaI₂ + Chiral Ligand) Reaction_Setup Reaction Setup (Catalyst + Imine + Malonate) Catalyst_Prep->Reaction_Setup Stirring Stirring (Specified Time & Temp) Reaction_Setup->Stirring Quenching Quenching (aq. NH₄Cl) Stirring->Quenching Extraction Extraction (Ethyl Acetate) Quenching->Extraction Purification Purification (Chromatography) Extraction->Purification Product Chiral β-Amino Carbonyl Compound Purification->Product

Caption: General workflow for the asymmetric Mannich reaction.

Conclusion

This guide highlights that while this compound is a viable Lewis acid catalyst, numerous alternatives offer comparable or superior performance in key organic syntheses. For the Biginelli reaction, catalysts like calcium fluoride and various metal salts can provide excellent yields in shorter reaction times. In the realm of asymmetric synthesis, chiral calcium iodide complexes have emerged as powerful catalysts for the Mannich reaction, demonstrating the potential of tailored calcium-based reagents. The choice of reagent will ultimately depend on the specific requirements of the synthesis, including desired yield, reaction conditions, cost, and stereoselectivity. Researchers are encouraged to consider these alternatives to optimize their synthetic routes.

References

A Comparative Guide to Calcium Iodide Hydrate for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quality and performance of chemical reagents are paramount. Calcium iodide hydrate (B1144303) (CaI₂·xH₂O), a versatile compound used in various applications from pharmaceuticals to photography, is no exception.[1][2][3] This guide provides a comparative overview of calcium iodide hydrate from various suppliers, based on publicly available data, and offers standardized protocols for its evaluation to ensure optimal performance in experimental settings.

General Properties and Specifications

This compound is a colorless to yellowish-white crystalline or powdered substance known for its high solubility in water, methanol, ethanol, and acetone.[4][5] It is, however, insoluble in ether.[4] The compound is hygroscopic, meaning it readily absorbs moisture from the air, and can react with oxygen and carbon dioxide, leading to the formation of elemental iodine and a change in color.[4][6] Due to its sensitivity to light and air, proper storage is crucial.[6][7]

Below is a summary of the general physicochemical properties of this compound:

PropertyValueReferences
CAS Number 71626-98-7[1][8]
Molecular Formula CaI₂·xH₂O[3]
Appearance White to yellowish-white powder, crystals, or chunks[1][4][5]
Solubility Highly soluble in water, methanol, ethanol, propanol; insoluble in ether[4]
Density ~2.55 g/cm³[1][5][7][8]
Melting Point 42 °C (decomposition for hydrate); 779-783 °C (anhydrous)[5][6][8][9]
Boiling Point ~1100 °C (anhydrous)[4][6]
Supplier Comparison

The selection of a supplier for this compound can impact the quality and reproducibility of research outcomes. While a direct, independent comparative study on the performance of products from different suppliers is not publicly available, a comparison of their stated specifications can provide valuable insights. The following table lists some suppliers and their advertised purity levels for this compound.

SupplierStated PurityReferences
Chem-Impex≥ 99.9% (Trace metals basis)[1]
Chem-Impex≥ 99.99% (Metals basis)[8]
Heeger MaterialsUp to 99.99%[10]
FUNCMATER99.9%[3]
Stremmin. 98%[11]
Sigma-Aldrich98%[9]
American ElementsOffers various grades including ACS, Reagent, Technical, Food, Agricultural, and Pharmaceutical Grade[12]

Note: The purity levels stated by suppliers are often based on their internal quality control and may not be directly comparable without standardized, independent testing.

Experimental Protocols for Performance Evaluation

To ensure the quality and consistency of this compound for laboratory use, a series of analytical tests should be performed. The following are recommended protocols for key performance indicators.

Purity Analysis by Titration

Objective: To determine the percentage purity of this compound.

Methodology: This method involves the titration of the iodide ion with a standardized solution of silver nitrate (B79036).

  • Sample Preparation: Accurately weigh approximately 0.5 g of the this compound sample and dissolve it in 100 mL of deionized water.

  • Indicator: Add 2-3 drops of potassium chromate (B82759) indicator solution.

  • Titration: Titrate the solution with a standardized 0.1 M silver nitrate solution until the endpoint is reached, indicated by the formation of a reddish-brown precipitate of silver chromate.

  • Calculation: The purity of this compound can be calculated using the following formula: % Purity = (V × M × MW) / (W × 2 × 10) Where:

    • V = Volume of silver nitrate solution used (in mL)

    • M = Molarity of the silver nitrate solution

    • MW = Molecular weight of CaI₂ (293.89 g/mol )

    • W = Weight of the sample (in g)

Solubility Assessment

Objective: To determine the solubility of this compound in a specific solvent.

Methodology:

  • Solvent Selection: Choose a relevant solvent (e.g., water, ethanol).

  • Saturation: Add a known excess amount of this compound to a known volume of the solvent at a constant temperature.

  • Equilibration: Stir the mixture for a sufficient period to ensure saturation is reached.

  • Separation: Separate the undissolved solid from the solution by filtration or centrifugation.

  • Quantification: Determine the concentration of the dissolved this compound in the supernatant using a suitable analytical method (e.g., gravimetric analysis after solvent evaporation, or titration as described above).

Stability Testing

Objective: To evaluate the stability of this compound under specific storage conditions.

Methodology: This protocol is based on the principles outlined in the ICH Guideline "Stability Testing of New Drug Substances and Drug Products".[13]

  • Sample Storage: Store samples of this compound from different suppliers in controlled environment chambers under the following conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

  • Time Points: Test the samples at initial (time zero) and regular intervals (e.g., 3, 6, 9, 12 months for long-term; 1, 3, 6 months for accelerated).

  • Analytical Tests: At each time point, perform the following tests:

    • Appearance: Visual inspection for color change or degradation.

    • Purity Assay: As described in the purity analysis protocol.

    • Water Content: Using Karl Fischer titration.

  • Data Analysis: Compare the results over time to identify any significant changes in the product's quality.

Application and Workflow Diagrams

Role in Thyroid Hormone Synthesis

Calcium iodide serves as a source of iodine, which is essential for the synthesis of thyroid hormones.[1][14] The following diagram illustrates the simplified pathway of iodine uptake and incorporation into thyroid hormones.

ThyroidHormoneSynthesis CaI2 Calcium Iodide Hydrate Iodide Iodide (I-) CaI2->Iodide Dissociation ThyroidCell Thyroid Follicular Cell Iodide->ThyroidCell Uptake TPO Thyroperoxidase (TPO) ThyroidCell->TPO MIT_DIT MIT & DIT TPO->MIT_DIT Iodination of Tyrosine residues on Tg Thyroglobulin Thyroglobulin (Tg) Thyroglobulin->TPO T3_T4 T3 & T4 (Thyroid Hormones) MIT_DIT->T3_T4 Coupling

Caption: Simplified pathway of iodine from Calcium Iodide in thyroid hormone synthesis.

Quality Control Workflow for Incoming this compound

A robust quality control process is essential to ensure the suitability of this compound for research and manufacturing.

QC_Workflow Start Receive Calcium Iodide Hydrate Shipment Inspect Visual Inspection (Packaging, Labeling) Start->Inspect Sample Sample Collection for Quality Control Testing Inspect->Sample Test Perform Analytical Tests (Purity, Solubility, etc.) Sample->Test Decision Compare Results to Specifications Test->Decision Accept Accept Lot for Use Decision->Accept Pass Reject Reject Lot and Contact Supplier Decision->Reject Fail

Caption: Quality control workflow for incoming this compound.

References

The Industrial Chemist's Guide to Iodination: A Cost-Benefit Analysis of Calcium Iodide Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate iodinating agent is a critical decision in the large-scale synthesis of active pharmaceutical ingredients (APIs) and other specialty chemicals. This guide provides a comprehensive cost-benefit analysis of calcium iodide hydrate (B1144303) (CaI₂·xH₂O) in comparison to other common iodine sources, supported by available data and outlining key considerations for industrial applications.

While traditionally less utilized than its alkali metal counterparts, calcium iodide hydrate presents a unique set of properties that warrant careful evaluation for large-scale operations. This guide will delve into the economic and performance aspects of using this compound, offering a comparative look at alternatives such as sodium iodide, potassium iodide, and molecular iodine.

Performance and Cost Comparison of Iodinating Agents

The choice of an iodinating agent in large-scale synthesis is a multifactorial decision, balancing cost, reactivity, safety, and waste disposal considerations. Below is a comparative overview of common iodine sources.

Iodinating AgentTypical Industrial Price (per kg)Key AdvantagesKey Disadvantages
This compound $489 - $16,000[1]Potentially lower cost per mole of iodide compared to some alternatives; Divalent cation may influence reaction kinetics.Hygroscopic nature requires controlled storage; Less documented use in large-scale organic synthesis compared to NaI/KI.
Sodium Iodide VariesWell-established in reactions like the Finkelstein reaction; High solubility in acetone (B3395972) drives reactions to completion.[2]Can be more expensive than other iodide salts.
Potassium Iodide VariesCommonly used iodine source.Generally, lower solubility in acetone compared to sodium iodide, which can affect reaction efficiency in certain cases.
Elemental Iodine (I₂) with an Oxidizing Agent VariesReadily available.Requires an oxidizing agent, adding complexity and cost; Can lead to side reactions and purification challenges.[3]
N-Iodosuccinimide (NIS) Higher than inorganic iodidesMilder reaction conditions; Good functional group tolerance.[4]Significantly higher cost, making it less viable for many large-scale processes.[4]
Iodine Monochloride (ICl) VariesHighly reactive and efficient.[4]Corrosive and hazardous, posing significant safety and handling challenges on a large scale.[1]

Note: Prices are subject to significant fluctuation based on purity, volume, and market conditions. The price range for this compound reflects the wide variation in listed prices from different suppliers for different grades.[1]

Key Industrial Applications and Experimental Considerations

While specific large-scale synthesis protocols detailing the use of this compound are not abundantly available in public literature, its potential can be extrapolated from its chemical properties and the general principles of iodination reactions.

Nucleophilic Substitution Reactions (e.g., Finkelstein Reaction)

The Finkelstein reaction, a cornerstone of halogen exchange chemistry, traditionally employs sodium iodide in acetone. The driving force for this SN2 reaction is the precipitation of sodium chloride or bromide from the acetone solvent.[2][5]

Workflow for a Generic Finkelstein Reaction:

Finkelstein_Reaction Alkyl_Chloride_Bromide Alkyl Chloride/Bromide Reaction_Vessel Reaction Vessel (Heated) Alkyl_Chloride_Bromide->Reaction_Vessel Iodide_Source Iodide Source (e.g., this compound) Iodide_Source->Reaction_Vessel Solvent Solvent (e.g., Acetone) Solvent->Reaction_Vessel Precipitate Precipitated Salt (e.g., CaCl2/CaBr2) Reaction_Vessel->Precipitate forms Filtration Filtration Reaction_Vessel->Filtration Product Alkyl Iodide Purification Purification Product->Purification Filtration->Product isolates

Caption: Generalized workflow for a Finkelstein reaction.

Experimental Protocol Considerations for this compound:

  • Stoichiometry: As calcium iodide provides two moles of iodide per mole of salt, stoichiometry must be adjusted accordingly compared to sodium or potassium iodide.

  • Solubility: The solubility of the resulting calcium chloride or bromide in the chosen solvent is a critical factor. While NaCl and NaBr are sparingly soluble in acetone, the solubility of CaCl₂ and CaBr₂ may differ, potentially impacting the reaction equilibrium.

  • Solvent System: A thorough investigation of the optimal solvent system is necessary. While acetone is standard for NaI, other polar aprotic solvents might be more suitable when using CaI₂.

  • Hydration: The water of hydration in this compound can affect reaction kinetics and may necessitate drying of the reagent or the use of a drying agent in the reaction mixture.

Synthesis of Iodinated Aromatic Compounds

Iodinated aromatic compounds are crucial intermediates in the synthesis of many pharmaceuticals, including iodinated contrast media and thyroid hormone analogues.[3] These syntheses often involve electrophilic iodination. While elemental iodine with an oxidizing agent is a common method, the in-situ generation of an electrophilic iodine species from an iodide salt is also a viable route.

Logical Relationship in Electrophilic Iodination:

Electrophilic_Iodination Iodide_Source Iodide Source (e.g., CaI2) Electrophilic_Iodine Electrophilic Iodine Species (I+) Iodide_Source->Electrophilic_Iodine Oxidizing_Agent Oxidizing Agent (e.g., H2O2) Oxidizing_Agent->Electrophilic_Iodine Iodinated_Product Iodinated Aromatic Product Electrophilic_Iodine->Iodinated_Product Aromatic_Substrate Aromatic Substrate Aromatic_Substrate->Iodinated_Product

Caption: Formation of an iodinated aromatic product.

Experimental Protocol Considerations for this compound:

  • Oxidant Choice: The selection of a suitable and cost-effective oxidizing agent is critical for generating the active iodinating species.

  • Reaction Conditions: Optimization of pH, temperature, and reaction time is necessary to maximize yield and minimize by-product formation.

  • Catalysis: In some cases, the calcium ion itself might act as a Lewis acid catalyst, potentially enhancing the reaction rate and selectivity.[6]

Cost-Benefit Analysis: The Case for this compound

Cost: The primary potential advantage of this compound lies in its cost-effectiveness, particularly when considering the cost per mole of iodide. With two iodide ions per molecule, the effective cost of the iodide source can be significantly lower than that of monovalent iodide salts, provided the bulk pricing is competitive. However, the initial purchase price can vary widely.[1]

Benefits:

  • Stoichiometric Efficiency: Delivers two equivalents of iodide per mole of reagent.

  • Potential Catalytic Activity: The calcium cation may act as a Lewis acid, potentially accelerating certain reactions.[6]

  • Alternative to Hazardous Reagents: Can be a safer alternative to highly reactive and corrosive iodinating agents like iodine monochloride.[1]

Drawbacks:

  • Hygroscopicity: Its tendency to absorb moisture requires controlled storage and handling, which can add to operational costs.

  • By-product Solubility: The solubility of calcium-based by-products (e.g., CaCl₂) in common organic solvents may be higher than their sodium or potassium counterparts, potentially shifting reaction equilibria unfavorably.

  • Limited Industrial Precedent: The relative lack of documented large-scale applications means that more extensive process development and optimization may be required.

Waste Management and Environmental Impact

The management of industrial waste is a critical component of any large-scale synthesis. For iodination reactions, waste streams will typically contain residual iodine species and the salt by-products of the reaction.

  • Iodine Recovery: Due to the cost of iodine, recovery from waste streams is often economically viable. Various methods can be employed for iodine recycling.

  • Salt Disposal: The disposal of salt by-products (e.g., calcium chloride) must comply with local environmental regulations. While generally considered non-hazardous, large quantities may require specific disposal protocols.[7][8]

  • Solvent Waste: The choice of solvent has a significant environmental impact. The use of greener solvents and solvent recycling programs are crucial for sustainable manufacturing.

Decision Workflow for Selecting an Iodine Source:

Iodine_Source_Decision Start Select Iodine Source for Large-Scale Synthesis Cost_Analysis Cost per Mole of Iodide Start->Cost_Analysis Performance_Eval Evaluate Performance: Yield, Selectivity, Reaction Time Cost_Analysis->Performance_Eval Safety_Handling Assess Safety and Handling Requirements Performance_Eval->Safety_Handling Waste_Disposal Consider Waste Stream and Disposal Costs Safety_Handling->Waste_Disposal Process_Dev Process Development and Optimization Needed? Waste_Disposal->Process_Dev CaI2_Option This compound Process_Dev->CaI2_Option Yes Alternative_Option Alternative Iodine Source Process_Dev->Alternative_Option No Decision Final Decision CaI2_Option->Decision Alternative_Option->Decision

Caption: Decision-making process for iodine source selection.

Conclusion

This compound emerges as a potentially cost-effective alternative to traditional iodine sources in large-scale synthesis, primarily due to its delivery of two iodide equivalents per mole. However, its practical implementation requires careful consideration of its hygroscopic nature, the solubility of its by-products, and the need for potentially more extensive process development due to a lack of established industrial protocols.

For organizations with the resources for process optimization, the potential long-term cost savings of using this compound could be substantial. A thorough evaluation of reaction kinetics, solvent systems, and waste management strategies is essential to fully realize these benefits. As the demand for more economical and sustainable chemical manufacturing grows, a detailed investigation into the large-scale applications of this compound is a worthwhile endeavor for the modern industrial chemist.

References

Spectroscopic comparison of anhydrous vs. hydrated calcium iodide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the spectroscopic properties of anhydrous and hydrated calcium iodide (CaI₂), providing researchers, scientists, and drug development professionals with essential data for material characterization and application.

This guide delves into a comparative analysis of anhydrous and hydrated calcium iodide, focusing on their distinct spectroscopic signatures. The presence or absence of water molecules within the crystal lattice significantly influences the vibrational and electronic environments of the constituent ions, leading to observable differences in their interaction with electromagnetic radiation. This report summarizes key spectroscopic data obtained from Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy, offering a quantitative basis for distinguishing between these two forms. Detailed experimental protocols are also provided to ensure the reproducibility of the presented data.

Key Spectroscopic Differences at a Glance

The primary distinction between anhydrous and hydrated calcium iodide lies in the vibrational modes associated with water molecules. Hydrated calcium iodide exhibits characteristic IR and Raman bands corresponding to the stretching and bending vibrations of water, which are absent in the anhydrous form. Furthermore, the coordination of water molecules to the calcium ion in the hydrated salt alters the local symmetry and bond strengths within the crystal lattice, leading to shifts in the vibrational frequencies of the Ca-I bonds.

Data Presentation: A Comparative Summary

The following tables summarize the available quantitative spectroscopic data for both anhydrous and hydrated calcium iodide.

Table 1: Infrared (IR) and Raman Spectroscopy Data

Spectroscopic TechniqueAnhydrous CaI₂Hydrated CaI₂
Infrared (IR) Spectroscopy
Ca-I Stretching Vibrations340 cm⁻¹, 285 cm⁻¹[1]O-H Stretching: ~3400 cm⁻¹ (broad) H-O-H Bending: ~1630 cm⁻¹
Raman Spectroscopy
Symmetric Ca-I Stretch125 cm⁻¹ (strong)[1]O-H Stretching Region: Broad bands Low-frequency region: Bands related to hydrated Ca²⁺ ion

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Spectroscopic TechniqueAnhydrous CaI₂Hydrated CaI₂
⁴³Ca Solid-State NMR -15 ppm (relative to CaCl₂ solution)[1]Data not available
¹²⁷I Solid-State NMR Characterized by a nuclear quadrupole coupling constant of 43.5 MHz. Due to the quadrupolar nature of the ¹²⁷I nucleus, signals are very broad, making chemical shift determination challenging.Data not available, but expected to show very broad signals.

Experimental Protocols

The following sections detail the methodologies for obtaining the spectroscopic data presented. Given the hygroscopic nature of calcium iodide, appropriate sample handling is crucial to prevent the absorption of atmospheric moisture, especially when analyzing the anhydrous form.[2]

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy of Hygroscopic Powders

  • Sample Preparation: The anhydrous calcium iodide powder should be handled in a glove box or a dry environment to prevent hydration. The hydrated sample can be analyzed under ambient conditions.

  • Instrument Setup: An FTIR spectrometer equipped with a single-reflection diamond ATR accessory is used.

  • Background Collection: A background spectrum of the clean, empty ATR crystal is recorded.

  • Sample Analysis: A small amount of the powder is placed onto the ATR crystal, and firm, even pressure is applied using a built-in press to ensure good contact.

  • Data Acquisition: The spectrum is collected in the mid-IR range (typically 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. Multiple scans (e.g., 32 or 64) are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is presented in absorbance units. Baseline correction may be applied if necessary.

Raman Spectroscopy

Sample Preparation for Moisture-Sensitive Compounds

  • Sample Handling: For anhydrous calcium iodide, the sample should be loaded into a sealed capillary or a sample holder with a transparent window inside a glove box to prevent exposure to moisture.

  • Instrumentation: A confocal Raman microscope with a laser excitation source (e.g., 532 nm or 785 nm) is used. The laser power should be kept low to avoid sample degradation.

  • Data Collection: The laser is focused on the sample, and the scattered light is collected. The spectral range should cover both the low-frequency region for Ca-I vibrations and the higher frequency region to check for the absence or presence of water bands.

  • Data Processing: The raw data is corrected for baseline and cosmic rays. The peak positions and relative intensities are then determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-State NMR of Quadrupolar Nuclei

  • Sample Preparation: The powdered sample is packed into a solid-state NMR rotor in a dry environment.

  • Instrumentation: A high-field solid-state NMR spectrometer is required.

  • Data Acquisition:

    • ⁴³Ca NMR: Due to the low natural abundance and sensitivity of ⁴³Ca, isotopic enrichment may be necessary.[3] A static or magic-angle spinning (MAS) experiment can be performed. Long acquisition times are typically required.

    • ¹²⁷I NMR: The spectrum is acquired using a suitable pulse sequence for quadrupolar nuclei. The very broad lineshapes necessitate a wide spectral window and specialized data processing techniques.[4]

  • Data Analysis: The resulting spectra are processed to determine chemical shifts (for ⁴³Ca) or quadrupolar coupling constants (for ¹²⁷I).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow from sample preparation to data interpretation for the spectroscopic comparison of anhydrous and hydrated calcium iodide.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Interpretation & Comparison Anhydrous Anhydrous CaI₂ (Dry Environment) IR FTIR Spectroscopy (ATR) Anhydrous->IR Raman Raman Spectroscopy Anhydrous->Raman NMR Solid-State NMR Anhydrous->NMR Hydrated Hydrated CaI₂ (Ambient) Hydrated->IR Hydrated->Raman Hydrated->NMR IR_Data Acquire IR Spectrum (Absorbance vs. Wavenumber) IR->IR_Data Raman_Data Acquire Raman Spectrum (Intensity vs. Raman Shift) Raman->Raman_Data NMR_Data Acquire NMR Spectrum (Signal vs. Frequency/ppm) NMR->NMR_Data Interpretation Identify Peak Positions & Line Shapes IR_Data->Interpretation Raman_Data->Interpretation NMR_Data->Interpretation Comparison Compare Spectra of Anhydrous vs. Hydrated Interpretation->Comparison Conclusion Characterize Sample (Anhydrous or Hydrated) Comparison->Conclusion

Caption: Experimental workflow for spectroscopic comparison.

References

Safety Operating Guide

Proper Disposal of Calcium Iodide Hydrate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: In the event of a spill or exposure to calcium iodide hydrate (B1144303), personnel should immediately consult the Safety Data Sheet (SDS) and follow all institutional safety protocols. This guide provides a detailed overview of recommended disposal procedures for researchers, scientists, and drug development professionals.

Calcium iodide hydrate, while not classified as a hazardous substance for transport, requires careful handling and disposal due to its potential as a skin and eye irritant and the environmental impact of iodide compounds. Adherence to proper disposal protocols is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be familiar with its properties and the necessary safety measures. Personal Protective Equipment (PPE) is mandatory to prevent accidental exposure.

Required Personal Protective Equipment:

  • Eye Protection: Chemical safety goggles or glasses.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: Laboratory coat.

In case of accidental exposure, follow these first aid measures immediately:

  • After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[1]

  • After skin contact: Wash with plenty of water. If skin irritation occurs, seek medical advice.[1]

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing.

  • If swallowed: Rinse the mouth with water. Do not induce vomiting. Seek medical attention if you feel unwell.

Step-by-Step Disposal Protocol

The primary and most recommended method for the disposal of this compound and materials contaminated with it is through a licensed hazardous waste management service. This ensures compliance with environmental regulations and minimizes risks.

Procedure for Unused or Waste this compound:

  • Segregation: Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions. It is incompatible with strong oxidizing agents and strong acids.

  • Containerization: Place the solid this compound waste into a designated, sealable, and clearly labeled waste container. The container should be made of a non-reactive material.

  • Labeling: Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials.

  • Arrangement for Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container by a licensed contractor.

Spill Management Protocol

In the event of a spill, prompt and correct action is necessary to prevent exposure and contamination.

Procedure for Cleaning a this compound Spill:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate unnecessary personnel from the immediate vicinity. Ensure adequate ventilation.

  • Wear Appropriate PPE: Before cleaning the spill, don the required PPE, including safety goggles, gloves, and a lab coat.

  • Containment: For a solid spill, carefully sweep up the material.[2] Avoid generating dust. A wet-wiping method can be used to manage any remaining powder.

  • Collection: Place the swept-up material and any contaminated cleaning materials (e.g., paper towels) into a sealed, labeled container for hazardous waste disposal.[2]

  • Decontamination: Clean the spill area with soap and water.

  • Disposal: Dispose of the sealed container and any contaminated PPE as hazardous waste, following the procedure outlined above.

Summary of Chemical Safety Data

The following table summarizes key quantitative and qualitative data for this compound, compiled from various Safety Data Sheets.

PropertyData
Chemical Formula CaI₂·xH₂O
Appearance Yellowish-white to cream-colored solid crystals or chunks.[2]
Hazards Causes skin and serious eye irritation.[1][2]
Incompatibilities Strong oxidizing agents, Strong acids.
Storage Store in a cool, dry, well-ventilated area away from light and moisture.
Combustibility Non-combustible solid.[2]
Hazardous Decomposition When heated to decomposition, may emit toxic fumes of hydrogen iodide.[2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting. This workflow emphasizes regulatory compliance and safety.

G cluster_start Start: Waste Generation cluster_assessment Waste Assessment cluster_procedure Disposal Procedure cluster_end End of Process start This compound Waste Generated (Unused chemical or spill debris) assess_hazard Is the waste contaminated with other hazardous materials? start->assess_hazard collect_waste 1. Place in a sealed, non-reactive container. assess_hazard->collect_waste No assess_hazard->collect_waste Yes (Segregate if possible) label_waste 2. Label container as 'Hazardous Waste' with chemical name. collect_waste->label_waste store_waste 3. Store in designated Satellite Accumulation Area. label_waste->store_waste contact_ehs 4. Contact EHS for pickup by a licensed contractor. store_waste->contact_ehs end_disposal Proper Disposal Complete contact_ehs->end_disposal

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Operational Guide for Handling Calcium Iodide Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential information for the safe handling of Calcium iodide hydrate (B1144303), including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

When handling Calcium iodide hydrate, it is crucial to use appropriate PPE to minimize exposure and ensure personal safety.[1][2] The following table summarizes the recommended equipment.

PPE CategoryRecommended EquipmentJustification
Eye Protection Chemical safety goggles or eyeglasses that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][3]Protects eyes from potential irritation caused by dust or splashes.[1]
Skin Protection Appropriate protective gloves to prevent skin exposure.[1] Wear appropriate protective clothing to prevent skin exposure.[1][3]Prevents skin irritation.[2][4] Contaminated gloves should be disposed of after use in accordance with applicable laws and good laboratory practices.[5]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if exposure limits are exceeded or if irritation occurs.[1][3][6]Protects against respiratory tract irritation from dust inhalation.[1][7] In many cases, good general ventilation is sufficient.[1]

Operational Plan

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

1. Pre-Handling Preparations:

  • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[1][3]

  • Work in a well-ventilated area to minimize dust generation and accumulation.[1][8]

  • Keep the container tightly closed when not in use.[1]

2. Handling Procedures:

  • Wash hands thoroughly after handling the substance and before eating.[1]

  • Avoid contact with eyes, skin, and clothing.[1]

  • Minimize dust generation during handling.[1]

  • Avoid ingestion and inhalation.[1]

3. Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible substances such as oxidizing agents.[1][5]

  • Protect from light, moisture, and direct sunlight.[1][5] this compound is hygroscopic and sensitive to air and light.[1][5][8]

Emergency and Disposal Plan

Spill Procedures:

  • Immediately clean up spills, observing all personal protective equipment precautions.[1]

  • Avoid generating dusty conditions during cleanup.[1]

  • Vacuum or sweep up the material and place it into a suitable, sealed disposal container.[1][2]

  • Ensure the area is well-ventilated.[1]

First Aid Measures:

Exposure RouteFirst Aid Procedure
Eyes Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][6][9]
Skin Flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Seek medical attention if irritation persists.[1][3][6]
Ingestion If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do not induce vomiting. Seek medical attention.[1][6][9]
Inhalation Remove the individual from exposure to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][6]

Disposal Plan:

  • Dispose of this compound by placing it in a suitable, closed container.[5]

  • All waste disposal must be conducted in accordance with local, state, and federal regulations.[8] It may be necessary to consult with the supplier or a licensed disposal company for specific guidance.[8][10]

  • Do not allow the product to enter drains.[5][7]

Experimental Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Use cluster_disposal Disposal & Emergency prep_ppe Don Personal Protective Equipment (PPE) - Safety Goggles - Gloves - Lab Coat prep_setup Prepare Well-Ventilated Work Area - Verify Eyewash/Shower Access prep_ppe->prep_setup Proceed once ready handle_chem Handle this compound - Minimize Dust - Avoid Contact prep_setup->handle_chem Begin experiment store_chem Store Properly - Tightly Closed Container - Cool, Dry, Dark Place handle_chem->store_chem After use spill_proc Spill Cleanup - Wear PPE - Sweep/Vacuum into sealed container handle_chem->spill_proc In case of spill first_aid First Aid - Eyes: Flush with water - Skin: Wash with water - Inhalation: Move to fresh air - Ingestion: Give water/milk handle_chem->first_aid In case of exposure waste_disp Waste Disposal - Place in sealed container - Follow local regulations store_chem->waste_disp For expired/waste material spill_proc->waste_disp Dispose of spill cleanup materials

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.